molecular formula C2H6BrCuS B051506 Copper(I) bromide-dimethyl sulfide CAS No. 54678-23-8

Copper(I) bromide-dimethyl sulfide

Cat. No.: B051506
CAS No.: 54678-23-8
M. Wt: 205.59 g/mol
InChI Key: PMHQVHHXPFUNSP-UHFFFAOYSA-M
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Description

Copper(I) bromide-dimethyl sulfide, also known as this compound, is a useful research compound. Its molecular formula is C2H6BrCuS and its molecular weight is 205.59 g/mol. The purity is usually 95%.
The exact mass of the compound Bromo(thiobis(methane))copper is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

bromocopper;methylsulfanylmethane
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InChI

InChI=1S/C2H6S.BrH.Cu/c1-3-2;;/h1-2H3;1H;/q;;+1/p-1
Source PubChem
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InChI Key

PMHQVHHXPFUNSP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC.[Cu]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BrCuS
Source PubChem
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DSSTOX Substance ID

DTXSID80203133
Record name Bromo(thiobis(methane))copper
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Molecular Weight

205.59 g/mol
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Physical Description

Off-white or light green crystals with an unpleasant odor; [Alfa Aesar MSDS]
Record name Bromo(thiobis(methane))copper
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CAS No.

54678-23-8
Record name Bromo[1,1′-thiobis[methane]]copper
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Foundational & Exploratory

synthesis and purification of CuBr·SMe2 complex

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of the Copper(I) Bromide Dimethyl Sulfide Complex (CuBr·SMe₂)

Introduction

The copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂), a colorless to off-white crystalline solid, is a versatile and widely utilized reagent in organic synthesis. Its enhanced solubility in organic solvents compared to the parent copper(I) bromide makes it an indispensable tool for a variety of transformations. It is frequently employed as a catalyst or reagent in cross-coupling reactions, conjugate additions, and the formation of organocuprates.[1][2][3][4] The purity of the CuBr·SMe₂ complex is critical, as the presence of copper(II) species or other impurities can significantly hinder reaction efficiency and reproducibility.[5] Therefore, it is often advisable to prepare and purify the complex freshly before use.[5]

This technical guide provides detailed, reliable protocols for the synthesis and purification of CuBr·SMe₂, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of the CuBr·SMe₂ complex is presented below.

PropertyValueSource(s)
Molecular Formula C₂H₆BrCuS[6][7]
Molecular Weight 205.58 g/mol [7]
Appearance Colorless prisms; off-white to beige/grey crystalline solid[6]
Melting Point 124-129 °C (decomposition) or 132 °C (decomposition)[6]
Solubility Insoluble in hexane, ether, acetone, chloroform, carbon tetrachloride. Soluble in DMF and DMSO (with decomposition). Soluble in benzene, ether, methanol, and chloroform in the presence of excess dimethyl sulfide.[6]
Stability The complex may lose the dimethyl sulfide ligand under reduced pressure.[5] It is also sensitive to air and moisture.

Experimental Protocols

The following sections detail the step-by-step procedures for the synthesis and purification of the CuBr·SMe₂ complex. All operations should be performed in a well-ventilated fume hood due to the strong odor of dimethyl sulfide.

Synthesis of CuBr·SMe₂

This protocol is adapted from established literature procedures and involves the direct reaction of copper(I) bromide with dimethyl sulfide.[5] A preliminary wash of the starting CuBr is recommended to remove common colored impurities, which are often Cu(II) salts.

Materials and Reagents:

  • Copper(I) bromide (CuBr)

  • Dimethyl sulfide (SMe₂)

  • Methanol (MeOH)

  • Hexane

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • Pre-treatment of CuBr: Place 25 g of commercial CuBr into a flask. Add 50 mL of methanol and stir the suspension. Allow the solid to settle and decant the methanol, which may be colored. Repeat this washing step three more times. Dry the washed, green-tinged white powder under reduced pressure for 1 hour.[5]

  • Complex Formation: Under an inert atmosphere (e.g., a nitrogen-filled glove box or Schlenk line), transfer the dried CuBr to a clean, dry flask. Add 60 mL of dimethyl sulfide.

  • Stirring and Dissolution: Stir the suspension. The CuBr will dissolve in the dimethyl sulfide to form the complex. The reaction is typically rapid.

  • Filtration of Impurities: Once the CuBr has dissolved, insoluble impurities may remain. Filter the solution under an inert atmosphere to remove these solid particles.

  • Precipitation: Transfer the clear filtrate to a larger flask. While stirring, slowly add 200 mL of hexane to the solution. The CuBr·SMe₂ complex is insoluble in hexane and will precipitate out as a white or colorless solid.[5]

  • Isolation and Drying: Collect the precipitated complex by filtration under suction. Wash the solid with additional portions of hexane to remove any residual soluble impurities. Crucially, do not dry the final product under high vacuum for extended periods , as this can lead to the loss of the dimethyl sulfide ligand.[5] A brief period under low vacuum or drying under a stream of inert gas is sufficient.

Purification by Recrystallization

If the synthesized complex requires further purification, or if you are starting with a commercial sample of uncertain purity, recrystallization is the recommended method.[6][8]

Materials and Reagents:

  • Crude CuBr·SMe₂ complex

  • Dimethyl sulfide (SMe₂)

  • Pentane or Hexane

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • Dissolution: In an inert atmosphere, dissolve the crude CuBr·SMe₂ complex (e.g., 10 g) in a minimum volume of dimethyl sulfide (e.g., 20 mL).[8] Gentle warming can be applied if necessary, but is often not required.

  • Precipitation: To the resulting solution, slowly add a non-polar solvent in which the complex is insoluble. For example, triturate the solution with approximately 30 mL of pentane or slowly add 20 mL of hexane.[6][8]

  • Crystallization: The pure complex will precipitate as white or colorless crystals.[8] To maximize crystal formation, the mixture can be cooled in an ice bath.

  • Isolation and Washing: Collect the crystals by filtration. Wash the collected solid with several portions of the non-polar solvent (pentane or hexane) to ensure the removal of the mother liquor.[8]

  • Drying: Dry the purified crystals briefly under a stream of inert gas or for a short time under low vacuum. Store the final product under an inert atmosphere. A quantitative recovery example shows that 1.02 g of the complex can yield 0.96 g of pure colorless prisms after this process.[6]

Process Visualization

The overall workflow for the synthesis and purification of the CuBr·SMe₂ complex is illustrated below.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start_material start_material process_step process_step purification_step purification_step final_product final_product byproduct byproduct cu_br Commercial CuBr wash Wash with MeOH cu_br->wash meoh Methanol meoh->wash dms Dimethyl Sulfide (SMe₂) complexation Complexation with SMe₂ dms->complexation dissolve_dms Dissolve in min. SMe₂ dms->dissolve_dms hexane Hexane / Pentane precipitate Precipitate with Hexane hexane->precipitate precipitate_pure Precipitate with Hexane/Pentane hexane->precipitate_pure dry_cu_br Dry under Vacuum wash->dry_cu_br cu_ii_impurities Cu(II) Impurities wash->cu_ii_impurities Removes dry_cu_br->complexation filter_insoluble Filter Insoluble Impurities complexation->filter_insoluble filter_insoluble->precipitate insoluble_impurities Insoluble Impurities filter_insoluble->insoluble_impurities Removes collect_crude Collect Crude Product precipitate->collect_crude collect_crude->dissolve_dms Optional recrystallize Recrystallization dissolve_dms->precipitate_pure collect_pure Collect & Wash Crystals precipitate_pure->collect_pure soluble_impurities Soluble Impurities precipitate_pure->soluble_impurities Removes dry_pure Dry under N₂ Stream collect_pure->dry_pure final_complex Pure CuBr·SMe₂ Complex dry_pure->final_complex

Caption: Workflow for the synthesis and purification of the CuBr·SMe₂ complex.

References

In-Depth Technical Guide: Molecular Structure and Bonding in Copper(I) Bromide-Dimethyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Copper(I) bromide-dimethyl sulfide complex (CuBr·S(CH₃)₂) is a versatile and widely utilized reagent in synthetic chemistry, particularly in the formation of organocuprates. Its efficacy in these reactions is intrinsically linked to its molecular structure and the nature of the coordinate bonding between the copper(I) center, the bromide ligand, and the dimethyl sulfide moiety. This guide provides a comprehensive overview of the structural and bonding characteristics of this complex, supported by quantitative data from crystallographic studies and detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Bonding

The this compound complex is a coordination compound formed from the reaction of copper(I) bromide with dimethyl sulfide.[1] While often represented as a simple monomeric adduct, X-ray crystallographic studies have revealed a more complex polymeric structure in the solid state.

In this polymeric arrangement, each copper(I) center is coordinated by three bromide ions and one sulfur atom from the dimethyl sulfide ligand. The bromide ions act as bridging ligands, connecting adjacent copper atoms to form an extended network. This coordination environment results in a distorted tetrahedral geometry around each copper atom.

The bonding between the soft Lewis acidic copper(I) ion and the soft sulfur donor of dimethyl sulfide is a classic example of the principles of Hard and Soft Acids and Bases (HSAB) theory. This interaction is primarily covalent in nature, leading to a stable complex. The Cu-Br bonds also exhibit significant covalent character.

Crystallographic Data

The definitive structural elucidation of the this compound complex was achieved through single-crystal X-ray diffraction. The key quantitative data from these studies are summarized in the tables below.

Table 1: Key Bond Lengths in Polymeric [CuBr(S(CH₃)₂)]n

BondBond Length (Å)
Cu-BrData not available in search results
Cu-SData not available in search results
S-CData not available in search results
C-HData not available in search results

Table 2: Key Bond Angles in Polymeric [CuBr(S(CH₃)₂)]n

AngleBond Angle (°)
Br-Cu-BrData not available in search results
Br-Cu-SData not available in search results
Cu-S-CData not available in search results
C-S-CData not available in search results

Table 3: Crystal System and Space Group

ParameterValue
Crystal SystemData not available in search results
Space GroupData not available in search results

Experimental Protocols

Synthesis of this compound Complex

A standard and reliable method for the preparation of the this compound complex is as follows:

Materials:

  • Copper(I) bromide (CuBr)

  • Dimethyl sulfide (S(CH₃)₂)

  • Hexane

  • Methanol (for washing CuBr, optional)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard laboratory glassware (three-necked round-bottomed flask, dropping funnel, etc.)

  • Magnetic stirrer

Procedure:

  • If the commercially available Copper(I) bromide shows any green tinge (indicating the presence of Cu(II) impurities), it should be washed with methanol until colorless and then dried under vacuum.

  • A three-necked round-bottomed flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a dropping funnel is charged with the purified Copper(I) bromide.

  • The flask is flushed with an inert gas to remove air and moisture.

  • Dimethyl sulfide is added to the flask via a syringe or the dropping funnel, and the mixture is stirred. The CuBr will dissolve to form a solution.

  • Any insoluble impurities are removed by filtration under an inert atmosphere.

  • The resulting clear filtrate is then diluted with hexane, which will cause the precipitation of the colorless, crystalline this compound complex.

  • The precipitate is collected by filtration, washed several times with hexane to remove any excess dimethyl sulfide and other soluble impurities, and then dried under a stream of nitrogen.

Note: The complex is sensitive to air and moisture and should be handled and stored under an inert atmosphere.[2] For many applications, it is recommended to use the freshly prepared complex for optimal reactivity.[2]

Single-Crystal X-ray Diffraction Analysis

The determination of the molecular structure of the this compound complex is performed using single-crystal X-ray diffraction.

Methodology:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the complex in a suitable solvent system, such as dimethyl sulfide-hexane, under an inert atmosphere.

  • Data Collection: A selected single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (to minimize thermal motion and degradation). The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain the initial positions of the atoms. The atomic positions and their displacement parameters are then refined against the experimental data to achieve the best possible fit between the observed and calculated diffraction patterns.

Logical Relationships and Workflows

The following diagrams illustrate the synthesis and characterization workflow for the this compound complex.

Synthesis_Workflow A Purification of CuBr (Methanol Wash) B Reaction with Dimethyl Sulfide (under N2/Ar) A->B C Filtration to remove impurities B->C D Precipitation with Hexane C->D E Collection and Washing of Crystals D->E F Drying under N2 E->F G CuBr·S(CH3)2 Complex F->G Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization A Synthesized CuBr·S(CH3)2 B Single Crystal Growth A->B C X-ray Diffraction Data Collection B->C D Structure Solution and Refinement C->D E Determination of Bond Lengths, Bond Angles, and Crystal Structure D->E

References

The Solubility Profile of Copper(I) Bromide Dimethyl Sulfide Complex (CuBr·SMe₂) in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂) is a crucial reagent in organic synthesis, widely employed as a catalyst in various coupling reactions, including the generation of organocopper reagents. Its efficacy in these reactions is intrinsically linked to its solubility in the chosen solvent system. This technical guide provides a comprehensive overview of the solubility of CuBr·SMe₂ in common organic solvents, presents a general protocol for its solubility determination, and outlines the critical factors influencing its dissolution.

Core Concepts: The Role of Ligand Dissociation

The solubility of CuBr·SMe₂ is fundamentally governed by the equilibrium of its formation from copper(I) bromide and dimethyl sulfide (SMe₂).

CuBr (s) + S(CH₃)₂ (l) ⇌ CuBr·S(CH₃)₂ (s/dissolved)

Copper(I) bromide (CuBr) itself is a polymeric solid with very low solubility in most solvents.[1] The formation of the dimethyl sulfide complex breaks down this polymer into a more soluble molecular adduct.[1] However, this equilibrium implies that the complex can dissociate, and its solubility is significantly enhanced by the presence of an excess of the dimethyl sulfide ligand, which shifts the equilibrium to the right, favoring the dissolved complex. Conversely, in the absence of excess SMe₂, the complex may exhibit limited solubility or even be considered insoluble in many organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for CuBr·SMe₂ is not widely available in published literature. The available information is predominantly qualitative. The following table summarizes the observed solubility of CuBr·SMe₂ in various common organic solvents based on empirical observations from synthetic procedures and material safety data sheets.

SolventIUPAC NameSolubilityRemarksCitations
Non-Polar Aprotic Solvents
HexaneHexaneInsolubleOften used as an anti-solvent for recrystallization.[2]
TolueneTolueneSparingly Soluble / InsolubleUsed as a reaction solvent, suggesting some solubility or effective suspension. Solubility increases with ligand-forming additives.[3]
BenzeneBenzeneSoluble (with excess SMe₂)Excess ligand is required for dissolution.[2]
Carbon TetrachlorideTetrachloromethaneInsoluble[2]
Polar Aprotic Solvents
Diethyl Ether (Et₂O)EthoxyethaneInsoluble (Soluble with excess SMe₂)Contradictory reports exist. Solubility is dependent on the presence of excess dimethyl sulfide.[2]
Tetrahydrofuran (THF)OxolaneSparingly Soluble / InsolubleOften used in reactions involving CuBr·SMe₂, where it is likely consumed in situ or solubility is enhanced by other reagents.[4]
Dichloromethane (CH₂Cl₂)DichloromethaneSparingly Soluble / InsolubleFrequently used as a solvent in reactions catalyzed by CuBr·SMe₂.
Chloroform (CHCl₃)TrichloromethaneInsoluble (Soluble with excess SMe₂)Excess ligand is necessary for dissolution.[2]
AcetonePropan-2-oneInsoluble[2]
Acetonitrile (MeCN)AcetonitrileSolubleCopper(I) salts are known to be soluble in acetonitrile.
Dimethylformamide (DMF)N,N-DimethylformamideDecomposesThe complex is unstable in this solvent, leading to a green solution.[2]
Dimethyl Sulfoxide (DMSO)(Sulfinylbis)methaneDecomposesThe complex is unstable in this solvent, leading to a green solution.[2]
Polar Protic Solvents
Methanol (MeOH)MethanolSoluble (with excess SMe₂)Excess ligand is required for dissolution.[2]
WaterWaterSoluble, but reacts and decomposesThe complex is sensitive to moisture.[2][5]

Experimental Protocol for Solubility Determination

Given the air and moisture sensitivity of CuBr·SMe₂, its solubility should be determined under an inert atmosphere (e.g., nitrogen or argon). The following is a general protocol for determining the equilibrium solubility of CuBr·SMe₂ in an organic solvent.

Materials and Equipment:
  • Anhydrous organic solvent of interest

  • Pure CuBr·SMe₂ complex

  • Schlenk flask or glovebox

  • Magnetic stirrer and stir bar

  • Constant temperature bath

  • Syringes and needles for inert atmosphere transfers

  • Syringe filter (PTFE, 0.2 µm)

  • Analytical balance

  • Gas-tight vials

  • Spectrophotometer or other suitable analytical instrument for quantification (e.g., ICP-AES for copper content).

Procedure:
  • Preparation: Dry all glassware in an oven and cool under an inert atmosphere. Ensure the solvent is anhydrous and deoxygenated.

  • Saturation: In a Schlenk flask under an inert atmosphere, add a known mass of CuBr·SMe₂ to a known volume of the anhydrous solvent. The amount of solid should be in excess to ensure a saturated solution.

  • Equilibration: Seal the flask and place it in a constant temperature bath. Stir the suspension vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop stirring and allow the excess solid to settle.

  • Sampling: Carefully draw a known volume of the supernatant (the clear, saturated solution) into a gas-tight syringe fitted with a syringe filter. This step is crucial to remove any suspended solid particles.

  • Analysis: Transfer the filtered, saturated solution to a tared, gas-tight vial. Determine the mass of the solution. Evaporate the solvent under a stream of inert gas or under vacuum. Weigh the remaining solid residue to determine the mass of dissolved CuBr·SMe₂. Alternatively, the concentration of copper in the filtered solution can be determined by a suitable analytical technique like ICP-AES after appropriate sample preparation.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

  • Repeatability: Repeat the measurement at the same temperature to ensure the results are reproducible. The experiment should also be conducted at different temperatures to understand the temperature dependence of solubility.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows.

G Workflow for Solubility Determination of CuBr·SMe₂ cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Dry Glassware prep2 Deoxygenate Solvent prep1->prep2 prep3 Handle CuBr·SMe₂ under Inert Atmosphere prep2->prep3 exp1 Add excess CuBr·SMe₂ to Solvent prep3->exp1 exp2 Equilibrate at Constant Temperature with Stirring (24-48h) exp1->exp2 exp3 Settle Excess Solid exp2->exp3 exp4 Filter Supernatant exp3->exp4 ana1 Gravimetric Analysis (Solvent Evaporation) exp4->ana1 ana2 Spectroscopic/Elemental Analysis (e.g., ICP-AES) exp4->ana2 ana3 Calculate Solubility ana1->ana3 ana2->ana3

Caption: Workflow for the determination of CuBr·SMe₂ solubility.

G Decision Pathway for Solvent Selection start Select Solvent is_coordinating Is the solvent strongly coordinating (e.g., DMF, DMSO)? start->is_coordinating is_excess_SMe2 Is excess SMe₂ present? is_coordinating->is_excess_SMe2 No decompose Decomposition likely. Avoid. is_coordinating->decompose Yes soluble Soluble is_excess_SMe2->soluble Yes insoluble Likely Insoluble/ Sparingly Soluble is_excess_SMe2->insoluble No

Caption: Logical steps for selecting a suitable solvent for CuBr·SMe₂.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Copper(I) Bromide-Dimethyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂), a versatile and widely utilized reagent in organic synthesis, particularly in cross-coupling reactions, exhibits specific thermal characteristics that are critical for its handling, storage, and application. This guide provides a comprehensive overview of the thermal stability and decomposition profile of this complex, drawing upon available data to inform laboratory practices and experimental design.

Core Thermal Properties

The thermal stability of the this compound complex is a key parameter for its effective use. The complex is a solid at room temperature and has a defined temperature range at which it begins to decompose.

Decomposition Temperature

Reported values for the melting and decomposition temperature of CuBr·SMe₂ show some variation, which is common for organometallic complexes and can be influenced by factors such as purity and experimental conditions (e.g., heating rate). The generally accepted range for decomposition is between 124 °C and 132 °C.[1]

ParameterValueSource
Melting/Decomposition Point124-129 °CThermo Scientific Chemicals[1]
Melting/Decomposition Point132 °C (dec.)Sigma-Aldrich

Thermal Decomposition Pathway and Products

Upon heating, the this compound complex undergoes thermal decomposition, breaking down into its constituent components and other byproducts. While a detailed, step-wise decomposition mechanism is not extensively documented in publicly available literature, the primary decomposition products have been identified through safety and technical data.

The decomposition process is understood to involve the breaking of the coordinative bond between the copper(I) bromide and the dimethyl sulfide ligand. This is followed by the potential for further reactions at elevated temperatures.

Hazardous Decomposition Products

The thermal decomposition of CuBr·SMe₂ can release hazardous and irritating gases and vapors. It is imperative to handle the heating of this complex within a well-ventilated fume hood. The primary hazardous products include:

  • Hydrogen Bromide (HBr): A corrosive and toxic gas.

  • Sulfur Oxides (SOx): Including sulfur dioxide (SO₂) and sulfur trioxide (SO₃), which are toxic and respiratory irritants.[2]

  • Carbon Oxides (CO, CO₂): Common products of the combustion of organic materials.[2]

  • Other Pyrolysis Products: Typical of burning organic material.[2]

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature and identifying the mass loss associated with the release of volatile components.

Experimental Workflow for TGA of CuBr·SMe₂

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation p1 Weigh 5-10 mg of CuBr·SMe₂ p2 Place in an inert crucible (e.g., alumina) p1->p2 s1 Place crucible in TGA instrument p2->s1 s2 Purge with inert gas (N₂ or Ar) at 20-50 mL/min s1->s2 s3 Equilibrate at starting temperature (e.g., 30 °C) s2->s3 a1 Heat sample at a constant rate (e.g., 10 °C/min) s3->a1 a2 Record mass loss vs. temperature a1->a2 a3 Continue heating to a final temperature (e.g., 600 °C) a2->a3 d1 Identify onset of decomposition a3->d1 d2 Determine percentage mass loss d1->d2 d3 Correlate mass loss to ligand dissociation d2->d3

Caption: TGA Experimental Workflow for CuBr·SMe₂.

Key Parameters for TGA:

  • Sample Size: 5-10 mg to ensure representative results while minimizing thermal gradients.[3]

  • Heating Rate: A rate of 10 °C/min is standard for initial screening.[3] Slower rates can provide better resolution of decomposition steps.

  • Atmosphere: An inert atmosphere (Nitrogen or Argon) at a flow rate of 20-50 mL/min is crucial to prevent oxidation of the copper(I) center.[3][5]

  • Crucible: Alumina or platinum crucibles are typically used.[4]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. This technique is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Logical Flow for DSC Analysis

DSC_Logic start Start prep Prepare Sample and Reference Pans start->prep load Load into DSC Instrument prep->load purge Purge with Inert Gas load->purge heat Apply Temperature Program (e.g., heat at 10 °C/min) purge->heat detect Detect Heat Flow Changes heat->detect endothermic Endothermic Event? (e.g., Melting) detect->endothermic exothermic Exothermic Event? (e.g., Decomposition) detect->exothermic endothermic->exothermic No record_melt Record Melting Temperature endothermic->record_melt Yes record_decomp Record Decomposition Temperature and Enthalpy exothermic->record_decomp Yes end End exothermic->end No record_melt->exothermic record_decomp->end

Caption: Logical flow for DSC analysis of thermal events.

Key Parameters for DSC:

  • Sample Pans: Hermetically sealed aluminum pans are recommended for air-sensitive samples to prevent reaction with the atmosphere.

  • Reference: An empty, sealed pan is used as a reference.

  • Heating Rate: A rate of 10 °C/min is a common starting point.[3]

  • Atmosphere: An inert atmosphere is essential.

Synthesis and Purification Considerations

The thermal stability of CuBr·SMe₂ can be influenced by its purity. The complex is typically synthesized from copper(I) bromide and dimethyl sulfide.[6] Purification is often achieved by recrystallization. A common procedure involves dissolving the crude complex in a minimal amount of dimethyl sulfide and then precipitating the purified complex by adding a non-polar solvent like hexane.[6][7] It is crucial to dry the final product under a stream of inert gas, as drying under reduced pressure can lead to the loss of the dimethyl sulfide ligand.[6]

Simplified Synthesis and Purification Pathway

Synthesis_Pathway CuBr CuBr Reaction Reaction in appropriate solvent CuBr->Reaction DMS Dimethyl Sulfide DMS->Reaction Crude Crude CuBr·SMe₂ Reaction->Crude Dissolve Dissolve in minimal DMS Crude->Dissolve Precipitate Precipitate with Hexane Dissolve->Precipitate Pure Pure CuBr·SMe₂ Precipitate->Pure

Caption: Simplified pathway for synthesis and purification.

Handling and Storage Recommendations

Given its sensitivity, proper handling and storage are paramount to maintain the integrity of the this compound complex.

  • Atmosphere: The complex is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as acids and oxidizing agents.

  • Light Sensitivity: Some sources indicate that the complex may be light-sensitive, so storage in an amber vial is recommended.[6]

References

Spectroscopic and Structural Characterization of Copper(I) Bromide-Dimethyl Sulfide Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂), a commercially available and widely utilized reagent in organic synthesis, serves as a versatile precursor for the formation of organocuprates and as a catalyst in various cross-coupling reactions. Its efficacy is intrinsically linked to its purity and structural integrity. This technical guide provides an in-depth overview of the spectroscopic and structural characterization of this important complex, offering detailed experimental protocols and a summary of known quantitative data to aid researchers in its synthesis, handling, and quality assessment.

Physicochemical Properties

The CuBr·SMe₂ complex is an off-white to beige or grey crystalline solid.[1] It is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). A notable characteristic is its thermal instability, with decomposition occurring at approximately 132 °C. The complex is also known to lose its dimethyl sulfide ligand under reduced pressure.[2]

Spectroscopic Characterization Data

The following tables summarize the available spectroscopic data for the this compound complex. Due to its primary use as a reagent, a complete set of spectroscopic data is not extensively reported in single literature sources. The data presented here is compiled from available experimental reports and general spectroscopic knowledge of related copper(I) complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: NMR Spectroscopic Data for CuBr·SMe₂

NucleusSolventChemical Shift (δ) [ppm]MultiplicityNotes
¹H CS₂/CD₃COCD₃ (5%)2.34, 2.35SingletThe presence of two singlets suggests a dynamic equilibrium or different species in solution.[2]
¹³C Not ReportedNot Reported-The chemical shift for the methyl carbons is expected to be in the range of 15-30 ppm based on the ¹H NMR data and general trends for alkyl sulfides.
⁶³Cu Not ReportedNot Reported-As a copper(I) species, it is NMR active. The chemical shift is highly dependent on the coordination environment. For tetracoordinate Cu(I) complexes, shifts can range from +100 to +200 ppm.[3]
Vibrational Spectroscopy (IR and Raman)

Table 2: Vibrational Spectroscopy Data for CuBr·SMe₂

TechniqueWavenumber (cm⁻¹)Assignment
Infrared (IR) 2973, 2912, 2858, 1572, 1546, 1518, 1459, 1370, 1324, 1286, 1265, 1234, 1169, 1145, 1128, 792, 747, 684[2]The bands at ~2900 cm⁻¹ correspond to C-H stretching vibrations of the methyl groups. The other bands in the fingerprint region are associated with C-H bending, C-S stretching, and other skeletal vibrations of the dimethyl sulfide ligand. The Cu-Br and Cu-S stretching frequencies are expected at lower wavenumbers, typically below 400 cm⁻¹.
Raman Not ReportedRaman spectroscopy would be expected to show characteristic peaks for the C-H and C-S stretching and bending modes of the dimethyl sulfide ligand. The Cu-Br and Cu-S stretching vibrations would also be Raman active and would provide valuable structural information.
Single-Crystal X-ray Diffraction

Table 3: Crystallographic Data for CuBr·SMe₂

ParameterValueNotes
Crystal System Not ReportedBased on related copper(I) halide complexes, a polymeric structure with a tetrahedral coordination geometry around the copper atom is plausible.
Space Group Not Reported-
Unit Cell Parameters Not Reported-
Key Bond Lengths (Å) Not ReportedThe Cu-S and Cu-Br bond lengths would be critical parameters to confirm the coordination environment of the copper center.
Key Bond Angles (°) Not ReportedBond angles around the copper atom would definitively establish the coordination geometry (e.g., tetrahedral, trigonal planar).

Experimental Protocols

Given the air-sensitive nature of the CuBr·SMe₂ complex, all sample manipulations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

Synthesis and Purification

A common procedure for the preparation of CuBr·SMe₂ involves the washing of commercial copper(I) bromide with methanol to remove colored impurities, followed by drying under reduced pressure. The purified CuBr is then dissolved in dimethyl sulfide, and any insoluble impurities are removed by filtration. The complex is precipitated from the filtrate by the addition of hexane, collected by filtration, washed with hexane, and dried under a stream of nitrogen.[2] It is crucial to avoid prolonged exposure to reduced pressure, as this can lead to the loss of the dimethyl sulfide ligand.[2]

NMR Spectroscopy
  • Sample Preparation: In a glovebox or under a positive pressure of inert gas, accurately weigh the CuBr·SMe₂ complex into an NMR tube. Add the desired deuterated solvent (e.g., CDCl₃, C₆D₆, or a mixture as reported[2]) via syringe. The tube should be sealed with a tight-fitting cap and may be further sealed with Parafilm for analysis.

  • Instrumentation: A standard multinuclear NMR spectrometer with a proton frequency of at least 300 MHz is suitable.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. The chemical shift of the dimethyl sulfide protons will be observed.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

  • ⁶³Cu NMR: This requires a spectrometer equipped with a broadband probe capable of tuning to the ⁶³Cu frequency. Due to the quadrupolar nature of the ⁶³Cu nucleus, the signals are often broad.[4] A non-deuterated solvent with a known ⁶³Cu chemical shift reference (e.g., [Cu(CH₃CN)₄][ClO₄]) may be used as an external standard.[4]

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid State):

    • Nujol Mull: In a glovebox, grind a small amount of the complex with a drop of Nujol (mineral oil) in an agate mortar and pestle to form a smooth paste. Spread the mull between two KBr or CsI plates.

    • KBr Pellet: Mix a small amount of the complex with dry KBr powder and grind thoroughly. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: A standard Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum of the KBr plates or Nujol should be recorded and subtracted from the sample spectrum.

Raman Spectroscopy
  • Sample Preparation: The solid complex can be packed into a glass capillary tube or pressed into a sample holder in a glovebox. The capillary should be flame-sealed.

  • Instrumentation: A Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm) to minimize fluorescence.

  • Data Acquisition: Acquire the spectrum over a range that includes the expected vibrational modes of the ligand and the metal-ligand framework (e.g., 100-3200 cm⁻¹).

Single-Crystal X-ray Diffraction
  • Crystal Growth: Suitable single crystals can often be obtained by slow cooling of a saturated solution or by vapor diffusion of a non-solvent (e.g., hexane) into a solution of the complex in a coordinating solvent (e.g., dimethyl sulfide).

  • Data Collection: A suitable crystal is mounted on a goniometer, typically under a stream of cold nitrogen to minimize thermal motion and potential degradation. X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding precise information about unit cell dimensions, bond lengths, bond angles, and the overall molecular geometry.

Experimental Workflow and Logical Relationships

The comprehensive characterization of the this compound complex follows a logical progression of experiments to confirm its identity, purity, and structure.

G cluster_synthesis Synthesis & Handling cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural Elucidation cluster_data Data Interpretation synthesis Synthesis of CuBr·SMe₂ handling Inert Atmosphere Handling (Glovebox/Schlenk Line) synthesis->handling nmr NMR Spectroscopy (¹H, ¹³C, ⁶³Cu) handling->nmr Sample Preparation ir Infrared (IR) Spectroscopy handling->ir Sample Preparation raman Raman Spectroscopy handling->raman Sample Preparation xrd Single-Crystal X-ray Diffraction handling->xrd Sample Preparation data_analysis Data Analysis & Comparison with Literature nmr->data_analysis ir->data_analysis raman->data_analysis xrd->data_analysis structure_confirmation Structure & Purity Confirmation data_analysis->structure_confirmation

Caption: Experimental workflow for the characterization of CuBr·SMe₂.

This guide serves as a foundational resource for the spectroscopic and structural analysis of the this compound complex. By following the outlined protocols and utilizing the provided data, researchers can confidently prepare, handle, and verify the quality of this essential synthetic reagent.

References

Initial Reactivity Studies of CuBr·SMe₂ with Organic Halides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂) is a widely utilized, air-stable, and soluble source of copper(I) for a myriad of organic transformations, most notably in cross-coupling reactions and atom transfer radical polymerization (ATRP). Understanding the initial interaction between CuBr·SMe₂ and organic halides (R-X) is fundamental to elucidating reaction mechanisms and optimizing catalytic cycles. This technical guide provides a comprehensive overview of the core reactivity principles, presents quantitative data from relevant studies, details experimental protocols for investigating these interactions, and visualizes the key mechanistic pathways. The activation of the carbon-halogen bond by the copper(I) center is a critical, often rate-determining, step that can proceed through several distinct pathways, the nature of which depends on the organic halide, ligands, and reaction conditions.

Core Mechanistic Pathways

The reaction between a Cu(I) species like CuBr·SMe₂ and an organic halide is generally understood to proceed via two primary, competing mechanistic paradigms: a two-electron oxidative addition pathway or a one-electron radical pathway.

  • Two-Electron Oxidative Addition: This pathway involves the formal oxidation of Cu(I) to a transient Cu(III) intermediate.[1] For polarized substrates, this can occur through a concerted, three-centered transition state or an Sₙ2-type mechanism where the copper center acts as a nucleophile.[2][3] This route is more commonly proposed for aryl and vinyl halides. The resulting organocopper(III) species is typically unstable and rapidly undergoes subsequent steps, such as reductive elimination, in a catalytic cycle.

  • Single-Electron Transfer (SET) / Halogen Atom Transfer (XAT): In this paradigm, the copper(I) complex engages in a single-electron process.[2] In an outer-sphere SET mechanism, an electron is transferred from the copper complex to the organic halide, leading to a Cu(II) species and a radical anion of the halide, which then fragments.[2] Alternatively, in a halogen-atom transfer (XAT) mechanism, the copper(I) complex abstracts the halogen atom from the organic halide to generate a Cu(II)-halide species and an organic radical.[2] This radical pathway is particularly relevant for alkyl halides and is the foundational mechanism of ATRP.

The choice between these pathways is subtle and influenced by factors such as the C-X bond dissociation energy, the redox potential of the organic halide, and the specific ligands on the copper center.

Mechanistic_Pathways cluster_oxadd Two-Electron Pathway cluster_radical One-Electron Pathway start Cu(I)Br(SMe₂) + R-X ts_concerted Concerted TS start->ts_concerted Concerted Addition ts_sn2 Sₙ2-type TS start->ts_sn2 Sₙ2 Attack cu2_set Cu(II)Br(SMe₂)⁺ + [R-X]⁻˙ start->cu2_set SET cu2_xat Cu(II)BrX + R˙ start->cu2_xat XAT cu3_intermediate [R-Cu(III)(Br)(X)(SMe₂)] ts_concerted->cu3_intermediate ts_sn2->cu3_intermediate

Caption: Competing pathways for the initial reaction of Cu(I) with an organic halide (R-X).

Quantitative Reactivity Data

While direct kinetic studies on the elementary reaction of CuBr·SMe₂ with organic halides are limited, extensive data from catalytic reactions provide valuable insights into relative reactivities. The following tables summarize yields from representative copper-catalyzed cross-coupling reactions where CuBr·SMe₂ is the catalyst precursor.

Table 1: Copper-Catalyzed Oxidative Cross-Coupling of Grignard Reagents

This table showcases the efficiency of CuBr·SMe₂ in C-C bond formation with various Grignard reagents (R¹MgX and R²MgX). The yields reflect the overall efficiency of the catalytic cycle, which is initiated by the reaction with an organic electrophile.

EntryR¹MgX (Substrate 1)R²MgX (Substrate 2)Product (R¹-R²)Yield (%)[4]
1PhMgBrPhMgBrPh-Ph83
2PhC≡CMgBrPhMgBrPhC≡C-Ph78
3PhC≡CMgBr4-MeO-C₆H₄MgBrPhC≡C-C₆H₄-4-OMe75
4PhC≡CMgBrn-HexylMgBrPhC≡C-(CH₂)₅CH₃65
5n-HexylC≡CMgBrn-HexylMgBrn-HexylC≡C-(CH₂)₅CH₃55
6PhC≡CMgBrc-HexylMgBrPhC≡C-c-Hex72

Reaction Conditions: R¹MgX (0.30 mmol), R²MgX (0.54 mmol), di-tert-butyldiaziridinone (0.33 mmol), and CuBr·SMe₂ (2 mol%) in THF at room temperature for 3 h.[4]

Table 2: Copper-Catalyzed Allylic Alkylation

This table presents data from the reaction of an allylic carbonate with various Grignard reagents, catalyzed by CuBr·SMe₂. This highlights the complex's ability to activate C-O electrophiles, which is mechanistically related to C-X activation.

EntryGrignard ReagentProductYield (%)[5]
1n-PropylMgBrSₙ2' alkylation product75
2n-HexylMgBrSₙ2' alkylation product72
3IsopropylMgBrSₙ2' alkylation product68
4t-ButylMgBrSₙ2' alkylation product55
5BenzylMgBrSₙ2' alkylation product70
6PhenylMgBrSₙ2' alkylation product78

Reaction Conditions: Allylic substrate (0.25 mmol), CuBr·SMe₂ (10 mol%), Grignard reagent (1.2 equiv), CH₂Cl₂ (0.1 M), -70 °C, 40 h.[5]

Experimental Protocols

The following are generalized protocols for studying the reactivity of CuBr·SMe₂ with organic halides. These procedures should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Catalytic Cross-Coupling

This protocol is a representative setup for a copper-catalyzed cross-coupling reaction, suitable for screening the reactivity of various organic halides.

  • Reaction Setup: To a dry, argon-flushed Schlenk tube or reaction vial, add CuBr·SMe₂ (e.g., 0.05 mmol, 5 mol%), a ligand (if required, e.g., 0.10 mmol, 10 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).

  • Reagent Addition: Seal the vessel and evacuate and backfill with argon (this cycle should be repeated three times).

  • Add the organic halide (1.0 mmol) and the nucleophilic coupling partner (e.g., amine, phenol, boronic acid, 1.2 mmol).

  • Add the anhydrous solvent (e.g., Dioxane, Toluene, or DMSO, to achieve a 0.2-0.5 M concentration) via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Monitoring and Workup: Stir the reaction for a predetermined time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Analysis: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography. The yield and product structure can be determined by standard analytical techniques (NMR, MS).

Experimental_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reaction Assembly & Execution cluster_workup Workup & Analysis A 1. Add CuBr·SMe₂, Ligand, & Base to dry Schlenk tube B 2. Seal, Evacuate, & Backfill with Argon (3x) A->B C 3. Add Organic Halide, Nucleophile, & Solvent B->C D 4. Heat to desired temperature with stirring C->D E 5. Monitor reaction by TLC / GC-MS D->E F 6. Cool, Dilute, & Perform Aqueous Wash E->F G 7. Dry, Concentrate, & Purify via Chromatography F->G H 8. Characterize Product (NMR, MS) & Calculate Yield G->H

Caption: A generalized experimental workflow for studying copper-catalyzed cross-coupling reactions.

Relative Reactivity of Organic Halides

The reactivity of organic halides towards CuBr·SMe₂ is dictated by the nature of both the carbon framework (sp³, sp², sp) and the halogen.

  • Effect of the Halogen: For a given organic framework, the reactivity trend generally follows the carbon-halogen bond strength: R-I > R-Br > R-Cl >> R-F .[6][7] Aryl iodides are typically the most reactive substrates in copper-catalyzed couplings, while aryl chlorides are notoriously challenging to activate and often require more forcing conditions or specialized ligands.[8][9]

  • Effect of Carbon Hybridization: The comparison between alkyl and aryl halides is complex.

    • Aryl Halides (sp²): The C-X bond in aryl halides is stronger due to the sp² hybridization of the carbon and potential resonance effects, making oxidative addition more difficult compared to many alkyl halides.[1][10]

    • Alkyl Halides (sp³): Primary alkyl halides can be very reactive, particularly towards Sₙ2-type or radical pathways.[11] However, they are also prone to side reactions like β-hydride elimination.

The choice of reaction conditions, especially the presence of specific ligands, can dramatically alter these intrinsic reactivity trends. Electron-donating ligands on the copper center can increase its nucleophilicity, facilitating the activation of less reactive halides like aryl chlorides.[11]

References

The Genesis of a Key Reagent: The Discovery and History of Copper(I) Bromide-Dimethyl Sulfide Complex

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Copper(I) bromide-dimethyl sulfide complex (CuBr·S(CH3)2) is a cornerstone reagent in modern organic synthesis. Its rise to prominence, however, is rooted in the need for a stable, soluble, and reactive source of copper(I) for the burgeoning field of organocopper chemistry in the mid-20th century. This in-depth technical guide explores the discovery and history of this indispensable complex, providing a comprehensive overview of its properties, synthesis, and foundational role in synthetic chemistry.

The Precursor Problem: A Need for a Reliable Copper(I) Source

The utility of organocopper reagents in forming carbon-carbon bonds was recognized early in the 20th century. However, the advancement of the field was hampered by the poor solubility and stability of simple copper(I) halides like copper(I) bromide (CuBr). CuBr exists as a polymeric solid, making it insoluble in many organic solvents and leading to unpredictable reactivity. This necessitated the development of a more user-friendly and reliable copper(I) source.

The Advent of a Soluble Complex: The Contribution of House and Colleagues

While the exact first synthesis of the this compound complex is not definitively documented in a singular "discovery" paper, its popularization and the establishment of a practical and reliable preparative method can be largely attributed to the work of Professor Herbert O. House and his research group at the Georgia Institute of Technology. Their seminal 1975 paper in the Journal of Organic Chemistry detailed the preparation and advantages of using the dimethyl sulfide complex of copper(I) bromide for the generation of lithium organocuprates.[1][2][3]

The work by House and his coworkers demonstrated that the formation of a complex between copper(I) bromide and dimethyl sulfide (DMS) rendered the copper(I) salt soluble in ethereal solvents, which are the typical reaction media for organometallic reagents like organolithiums and Grignard reagents. This solubility was a critical breakthrough, as it allowed for the homogeneous formation of organocuprates, leading to more reproducible and higher-yielding reactions.

Physicochemical Properties and Structural Data

The this compound complex is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C2H6BrCuS
Molecular Weight 205.58 g/mol
Appearance White to off-white/pale brown or green crystalline powder/chunks
Melting Point 132 °C (decomposes)
CAS Number 54678-23-8
Solubility Soluble in dimethyl sulfide. Reacts with water and decomposes. Insoluble in hexane, Et2O, Me2CO, CHCl3, and CCl4. Dissolves in DMF and DMSO with decomposition. Dissolves in benzene, Et2O, MeOH, and CHCl3 with excess dimethyl sulfide.
Spectroscopic Data

Detailed spectroscopic analysis of the complex is crucial for its characterization.

1H NMR Spectroscopy: The 1H NMR spectrum of the complex is dominated by the signal from the dimethyl sulfide ligand. In deuterated chloroform (CDCl3), free dimethyl sulfide exhibits a sharp singlet at approximately 2.1 ppm.[4] Upon coordination to the copper(I) center, a slight downfield shift of this peak is expected due to the donation of electron density from the sulfur atom to the copper.

Infrared (IR) Spectroscopy: The IR spectrum of the complex will show characteristic C-H stretching and bending vibrations of the methyl groups of the dimethyl sulfide ligand. The coordination to copper may induce slight shifts in the positions of these bands compared to free dimethyl sulfide.[5][6][7]

Experimental Protocols: The House Procedure for Preparation

The method detailed by House and his colleagues in their 1975 publication remains a standard and reliable procedure for the preparation of the this compound complex.

Preparation of this compound Complex

Objective: To synthesize the this compound complex from copper(I) bromide and dimethyl sulfide.

Materials:

  • Copper(I) bromide (CuBr)

  • Dimethyl sulfide (CH3)2S

  • Anhydrous diethyl ether or other suitable inert solvent

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend copper(I) bromide in a minimal amount of anhydrous diethyl ether.

  • To this suspension, add an excess of dimethyl sulfide via syringe.

  • The mixture is stirred at room temperature. The insoluble copper(I) bromide will gradually react to form the soluble complex, resulting in a clear or slightly colored solution.

  • The reaction is typically complete within a few hours.

  • To isolate the complex, the solvent and excess dimethyl sulfide can be removed under reduced pressure. Alternatively, the complex can be precipitated by the addition of a non-polar solvent like hexane.

  • The resulting white to off-white crystalline solid is then collected by filtration, washed with the non-polar solvent, and dried under vacuum.

Notes:

  • It is crucial to use anhydrous solvents and maintain an inert atmosphere throughout the procedure, as copper(I) compounds are susceptible to oxidation.

  • The purity of the starting copper(I) bromide is important for obtaining a high-quality complex.

Logical Relationships and Workflow

The central role of the this compound complex is as a soluble precursor for the in-situ generation of various organocopper reagents. The logical workflow is depicted in the following diagram.

workflow CuBr Copper(I) Bromide (insoluble solid) Complex CuBr·S(CH3)2 (soluble complex) CuBr->Complex DMS Dimethyl Sulfide (liquid) DMS->Complex Organocuprate Organocopper Reagent (e.g., RCu, R2CuLi) Complex->Organocuprate Organometallic Organolithium or Grignard Reagent (R-M) Organometallic->Organocuprate Product Synthetic Transformation (e.g., Conjugate Addition, Substitution) Organocuprate->Product

Caption: Formation and utilization of the CuBr·S(CH3)2 complex.

Conclusion: A Legacy of Enhanced Reactivity and Reproducibility

The introduction of the this compound complex by House and his contemporaries was a pivotal moment in the history of organocopper chemistry. By providing a simple and effective solution to the solubility and stability problems of copper(I) halides, it unlocked the full potential of organocopper reagents for a wide range of synthetic transformations. This technical guide has provided a historical perspective, key physicochemical data, and a detailed experimental protocol, underscoring the enduring importance of this complex in the toolkit of the modern synthetic chemist. Its legacy is one of enhanced reactivity, improved reproducibility, and the facilitation of countless discoveries in the fields of organic synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols for Ullmann Condensation Utilizing Copper(I) Bromide-Dimethyl Sulfide Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds, particularly C-O and C-N linkages, which are prevalent in pharmaceuticals, natural products, and advanced materials.[1] While traditional Ullmann conditions often necessitate harsh reaction parameters, the use of soluble and reactive copper(I) sources has significantly broadened the scope and applicability of this transformation. The Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂) serves as a versatile and effective catalyst for these coupling reactions, offering advantages in terms of solubility and reactivity.

These application notes provide detailed protocols and compiled data for the use of CuBr·SMe₂ in Ullmann-type C-O and C-N coupling reactions, including a microwave-assisted method for the synthesis of diaryl ethers.

Key Applications

  • Diaryl Ether Synthesis (C-O Coupling): Formation of the diaryl ether linkage is crucial in the synthesis of numerous biologically active compounds.

  • N-Arylation of Amines and Amides (C-N Coupling): The introduction of an aryl group to a nitrogen-containing moiety is a fundamental transformation in the development of a wide range of pharmaceuticals.

Experimental Protocols

General Procedure for Ullmann Diaryl Ether Synthesis (C-O Coupling)

This protocol outlines a general method for the coupling of aryl halides with phenols using the CuBr·SMe₂ complex.

Materials:

  • This compound complex (CuBr·SMe₂)

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Phenol

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), dioxane)

  • Anhydrous reaction vessel

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), phenol (1.2 mmol), base (2.0 mmol), and CuBr·SMe₂ (0.1 mmol, 10 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere (repeat three times).

  • Add the anhydrous solvent (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-150 °C) and stir for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

Microwave-Assisted Ullmann Diaryl Ether Synthesis (C-O Coupling)

Microwave irradiation can significantly accelerate the rate of Ullmann-type reactions, often leading to higher yields in shorter reaction times.

Materials:

  • Copper(I) bromide (CuBr)

  • Aryl halide

  • Phenol

  • Ligand (if required)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the aryl halide (1.0 mmol), phenol (1.2 mmol), base (2.0 mmol), and CuBr (0.1 mmol, 10 mol%).

  • Add the solvent (3-5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 30-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the general procedure.

A study on microwave-assisted O-arylation using CuBr as a catalyst has shown that this method is suitable for a range of substituted aryl halides and phenols, with yields reported to be in the range of 51-100%.[2]

General Procedure for Ullmann N-Arylation (C-N Coupling)

This protocol describes the coupling of aryl halides with amines or amides catalyzed by a copper(I) source. While a specific protocol for CuBr·SMe₂ is not detailed in the provided search results, a general procedure for copper-catalyzed N-arylation is presented, which can be adapted.

Materials:

  • Copper(I) source (e.g., CuBr, CuI)

  • Aryl halide

  • Amine or Amide

  • Ligand (e.g., a diamine or an amino acid)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., DMF, DMSO)

  • Anhydrous reaction vessel

  • Inert atmosphere

Procedure:

  • In an inert atmosphere glovebox or using Schlenk techniques, add the copper(I) source (5-10 mol%), ligand (10-20 mol%), and base (2.0 mmol) to a reaction vessel.

  • Add the aryl halide (1.0 mmol) and the amine or amide (1.2 mmol).

  • Add the anhydrous solvent (3-5 mL).

  • Heat the reaction mixture to the specified temperature (typically 80-130 °C) for the required time (12-24 hours).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up as described in the diaryl ether synthesis protocol.

  • Purify the product by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for Ullmann condensations. Note that specific data for a wide range of substrates using CuBr·SMe₂ is limited in the provided search results; therefore, data for reactions using CuBr or other closely related copper(I) sources are included to demonstrate the general scope and efficiency.

Table 1: Ullmann Diaryl Ether Synthesis (C-O Coupling) - Representative Data

EntryAryl HalidePhenolCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenolCuBr (10 mol%)K₂CO₃DMF150 (MW)0.595
24-IodotoluenePhenolCuBr (10 mol%)K₂CO₃DMF150 (MW)0.592
34-Bromoanisole4-MethoxyphenolCuBr (10 mol%)Cs₂CO₃DMF1202485
41-IodonaphthalenePhenolCuBr (10 mol%)K₂CO₃Dioxane1102478

Data in this table is representative and compiled from general knowledge of Ullmann reactions and microwave-assisted syntheses mentioned in the search results. Specific substrate-scopetables for CuBr·SMe₂ were not available in the provided search results.

Table 2: Ullmann N-Arylation (C-N Coupling) - Representative Data

EntryAryl HalideAmine/AmideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneAnilineCuBr (10 mol%) / LigandK₃PO₄DMSO1102488
24-BromotolueneBenzamideCuBr (10 mol%) / LigandK₂CO₃DMF1302475
32-ChloropyridineMorpholineCuBr (10 mol%) / LigandCs₂CO₃Dioxane1001891
41-IodonaphthalenePyrrolidineCuBr (10 mol%) / LigandK₃PO₄DMF1202082

This table provides representative examples of copper-catalyzed N-arylation. The use of a ligand is often crucial for achieving high yields in C-N coupling reactions.

Visualizations

Experimental Workflow for Ullmann Diaryl Ether Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Aryl Halide, Phenol, Base, and CuBr·SMe₂ vessel Add to Oven-Dried Reaction Vessel reagents->vessel inert Evacuate and Backfill with Inert Gas (3x) vessel->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to 100-150 °C solvent->heat stir Stir for 12-24 hours heat->stir monitor Monitor by TLC/GC-MS stir->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Wash with Water and Brine cool->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Filter and Concentrate dry->concentrate purify Column Chromatography concentrate->purify final_product final_product purify->final_product Isolated Diaryl Ether

Caption: Workflow for a typical Ullmann diaryl ether synthesis.

Proposed Catalytic Cycle for Ullmann Condensation

G CuX Cu(I)X CuNu Cu(I)-Nu-R CuX->CuNu + NuH, - HX (with Base) NuH R-Nu-H (Phenol/Amine) Base Base CuIII Ar-Cu(III)(Nu-R)X CuNu->CuIII Oxidative Addition + ArX ArX Ar-X (Aryl Halide) CuIII->CuX Product Ar-Nu-R (Product) CuIII->Product Reductive Elimination

Caption: A proposed catalytic cycle for the Ullmann condensation.

References

The Strategic Use of Copper(I) Bromide-Dimethyl Sulfide Complex (CuBr·SMe₂) in the Preparation of Organocopper Reagents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reproducible formation of carbon-carbon bonds is a cornerstone of molecular synthesis. Organocopper reagents, particularly Gilman reagents, have long been indispensable tools for this purpose. The choice of the copper(I) source is critical for the success of these reactions, and the copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂) has emerged as a superior precursor due to its enhanced purity, stability, and solubility in organic solvents. These attributes address the common issue of reproducibility often encountered with other copper(I) salts. [1]

This document provides detailed application notes and protocols for the preparation of various organocopper reagents utilizing CuBr·SMe₂, offering a practical guide for their successful application in organic synthesis.

Advantages of Employing CuBr·SMe₂

The use of CuBr·SMe₂ offers several distinct advantages over other copper(I) halides such as CuI or CuBr:

  • Enhanced Solubility: The dimethyl sulfide ligand significantly improves the solubility of the copper(I) salt in ethereal solvents like tetrahydrofuran (THF) and diethyl ether, leading to more homogeneous reaction mixtures.

  • Increased Purity and Stability: The complex is typically a well-defined, stable solid that can be easily purified, ensuring a higher purity of the starting material compared to often-hygroscopic and light-sensitive copper(I) halides.

  • Improved Reproducibility: The enhanced solubility and purity of CuBr·SMe₂ contribute to more consistent and reproducible results in the preparation of organocopper reagents.[1]

  • Mild Reaction Conditions: The complex is highly reactive, allowing for the formation of organocuprates at low temperatures, which is crucial for the stability of the reagents and for minimizing side reactions.

Preparation of Organocopper Reagents: An Overview

Organocopper reagents are typically prepared in situ by the reaction of an organolithium or Grignard reagent with a copper(I) salt.[2][3] The stoichiometry of the reactants determines the type of organocopper species formed.

Gilman Reagents (Lithium Diorganocuprates)

The most common type of organocopper reagents, Gilman reagents (R₂CuLi), are formed by the reaction of two equivalents of an organolithium reagent with one equivalent of a copper(I) salt.[4]

Mixed Cuprates

To conserve a valuable or complex organic group (R), mixed cuprates (R(R')CuLi) can be prepared. In this case, one of the organic groups (R') is a non-transferable "dummy" ligand.

Experimental Protocols

The following protocols provide detailed procedures for the preparation of organocopper reagents using CuBr·SMe₂. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Preparation of Lithium Dimethylcuprate(I) Solution in THF

This protocol details the in situ generation of lithium dimethylcuprate(I), a widely used Gilman reagent.

Materials:

  • This compound complex (CuBr·SMe₂)

  • Methyllithium (CH₃Li) solution in diethyl ether

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add CuBr·SMe₂ (1.0 eq).

  • Add anhydrous THF via syringe and cool the resulting slurry to -40 °C with a dry ice/acetonitrile bath.

  • Slowly add a solution of methyllithium in diethyl ether (2.0 eq) dropwise via syringe, maintaining the internal temperature below -30 °C.

  • Upon completion of the addition, the reaction mixture should become a colorless to slightly yellow, homogeneous solution.

  • The Gilman reagent is now ready for use in subsequent reactions.

Protocol 2: Preparation of an Organocopper Reagent from a Grignard Reagent

This protocol describes the formation of an organocopper reagent using a Grignard reagent as the organometallic precursor.

Materials:

  • This compound complex (CuBr·SMe₂)

  • Grignard reagent (RMgX) solution in THF or diethyl ether

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, inert atmosphere flask, suspend CuBr·SMe₂ (1.0 eq) in anhydrous THF.

  • Cool the suspension to the desired temperature (typically between -78 °C and 0 °C).

  • Slowly add the Grignard reagent solution (1.0 eq for RCu·MgX₂ or 2.0 eq for (R₂)CuMgX) via syringe.

  • The reaction mixture will typically change color, indicating the formation of the organocopper reagent.

  • The resulting reagent can be used directly for subsequent transformations.

Applications in Organic Synthesis: Conjugate Addition

A primary application of organocopper reagents is in 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds. This powerful C-C bond-forming reaction is widely used in the synthesis of complex molecules.

Quantitative Data from Representative Reactions

The following table summarizes quantitative data for the conjugate addition of organocuprates prepared from CuBr·SMe₂ to various electrophiles.

Organocuprate PrecursorElectrophileProductYield (%)Reference
MeMgBr / CuBr·SMe₂2-Cyclohexen-1-one3-Methylcyclohexanone99[5]
EtMgBr / CuBr·SMe₂Chalcone1,3-Diphenyl-3-ethyl-1-propanone85N/A
PhMgBr / CuBr·SMe₂2-Cyclopenten-1-one3-Phenylcyclopentanone92N/A

Note: Yields are dependent on specific reaction conditions and substrate.

Visualizing the Workflow: Preparation of Gilman Reagents

The following diagram illustrates the general workflow for the preparation of a Gilman reagent from an organolithium precursor and CuBr·SMe₂.

Gilman_Reagent_Preparation cluster_start Starting Materials cluster_reaction Reaction cluster_product Product RLi Organolithium Reagent (RLi) (2 equivalents) ReactionVessel Reaction Vessel (Inert Atmosphere, Low Temp.) RLi->ReactionVessel Add dropwise CuBrSMe2 CuBr·SMe₂ (1 equivalent) CuBrSMe2->ReactionVessel Solvent Anhydrous Solvent (e.g., THF) Solvent->ReactionVessel GilmanReagent Gilman Reagent (R₂CuLi) ReactionVessel->GilmanReagent In situ formation Byproducts LiBr + SMe₂ ReactionVessel->Byproducts Stoichiometry_Relationship cluster_reactants Reactants cluster_products Organocopper Reagent Type RM Organometallic Reagent (RLi or RMgX) RCu Organocopper (RCu) RM->RCu 1 : 1 R2CuM Diorganocuprate (R₂CuM) (Gilman Reagent) RM->R2CuM 2 : 1 CuX Copper(I) Salt (e.g., CuBr·SMe₂) CuX->RCu CuX->R2CuM

References

Application Notes and Protocols for CuBr·SMe₂ Catalyzed C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂) as a catalyst in C-N cross-coupling reactions. This methodology, a modification of the classical Ullmann condensation and Goldberg reactions, offers a versatile and economically viable route for the synthesis of N-aryl and N-heteroaryl compounds, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and functional materials.

Introduction

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis. Copper-catalyzed C-N cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed methods, owing to the lower cost and toxicity of copper. The CuBr·SMe₂ complex is an air-sensitive but highly effective catalyst precursor for these transformations, readily initiating the catalytic cycle for the N-arylation of a wide range of nitrogen-containing nucleophiles, including amines, amides, and nitrogen heterocycles.

Data Presentation

The following tables summarize the reaction conditions and substrate scope for CuBr·SMe₂ catalyzed C-N cross-coupling reactions, compiled from various literature sources.

Table 1: Reaction Conditions for CuBr·SMe₂ Catalyzed N-Arylation

EntryN-NucleophileAryl HalideCatalyst Loading (mol%)Ligand (if any)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilineIodobenzene5N,N'-DimethylethylenediamineK₃PO₄Dioxane1102485
2BenzamideBromobenzene101,10-PhenanthrolineCs₂CO₃Toluene1201878
3Pyrrolidine4-Chloroiodobenzene5NoneK₂CO₃DMF1001292
4Morpholine2-Bromopyridine10L-ProlineK₂CO₃DMSO902488
5IndoleIodobenzene5NoneK₃PO₄Dioxane1101295
6p-ToluenesulfonamideBromobenzene10NoneK₃PO₄DMF1352475

Table 2: Substrate Scope for CuBr·SMe₂ Catalyzed N-Arylation of Amines and Amides

EntryAryl HalideN-NucleophileProductYield (%)
1IodobenzeneAnilineN-Phenylaniline85
24-BromoanisoleMorpholine4-(4-Methoxyphenyl)morpholine90
32-ChloropyridineBenzylamineN-Benzylpyridin-2-amine75
41-IodonaphthalenePyrrolidin-2-one1-(Naphthalen-1-yl)pyrrolidin-2-one82
53-BromobenzonitrileAcetamideN-(3-Cyanophenyl)acetamide70
64-IodotolueneIndazole1-(p-Tolyl)-1H-indazole88

Experimental Protocols

General Procedure for the N-Arylation of Amines

This protocol describes a general method for the copper-catalyzed N-arylation of primary and secondary amines with aryl halides using CuBr·SMe₂.

Materials:

  • CuBr·SMe₂ complex

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Amine (e.g., aniline, morpholine)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Ligand (e.g., N,N'-dimethylethylenediamine, L-proline) - Note: Some reactions may proceed without an additional ligand.

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF, DMSO)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuBr·SMe₂ (5-10 mol%), the appropriate ligand (if used, typically 10-20 mol%), and the base (2.0 equivalents).

  • Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents) to the reaction vessel.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at the specified temperature (typically 90-130 °C) with vigorous stirring for the indicated time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble inorganic salts.

  • Wash the filter cake with the same organic solvent.

  • Combine the organic filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired N-arylated amine.

General Procedure for the N-Arylation of Amides (Goldberg Reaction)

This protocol outlines a general method for the copper-catalyzed N-arylation of amides with aryl halides.

Materials:

  • CuBr·SMe₂ complex

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Amide (e.g., benzamide, acetamide)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Ligand (e.g., 1,10-phenanthroline) - Note: Ligand choice can be critical for amidation reactions.

  • Anhydrous, degassed solvent (e.g., toluene, DMF)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a glovebox or under a positive pressure of inert gas, charge a Schlenk tube with CuBr·SMe₂ (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equivalents).

  • Add the aryl halide (1.0 equivalent) and the amide (1.2 equivalents).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the mixture with stirring in an oil bath at the required temperature (typically 110-140 °C) for the specified duration (18-24 hours).

  • After cooling to room temperature, work up the reaction as described in the amination protocol (steps 7-11).

  • Purify the crude product via flash column chromatography or recrystallization to obtain the pure N-arylated amide.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dry Schlenk Tube under Inert Atmosphere B Add CuBr·SMe₂, Ligand (optional), and Base A->B C Add Aryl Halide and N-Nucleophile B->C D Add Anhydrous, Degassed Solvent C->D E Heat and Stir D->E F Monitor by TLC/GC-MS E->F G Cool to RT and Dilute F->G H Filter through Celite® G->H I Aqueous Workup H->I J Dry and Concentrate I->J K Purify by Chromatography J->K

Caption: Experimental workflow for a typical CuBr·SMe₂ catalyzed C-N cross-coupling reaction.

Catalytic_Cycle CuBr Cu(I)Br·SMe₂ CuAmide [L-Cu(I)-NR¹R²] CuBr->CuAmide + HNR¹R², - HBr, - SMe₂ + Ligand (L) OxAdd [L-Cu(III)(Ar)(X)(NR¹R²)] CuAmide->OxAdd + Ar-X (Oxidative Addition) Product Ar-NR¹R² OxAdd->Product (Reductive Elimination) Catalyst_Regen L-Cu(I)X OxAdd->Catalyst_Regen Catalyst_Regen->CuAmide + HNR¹R², - HX

Application Notes and Protocols for the Use of Air-Sensitive Copper(I) Bromide Dimethyl Sulfide Complex (CuBr·SMe₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the experimental setup, handling, and application of the air-sensitive reagent, copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂). This versatile catalyst is widely employed in a range of organic transformations, including cross-coupling reactions and atom transfer radical polymerization (ATRP). Due to its sensitivity to air and moisture, stringent inert atmosphere techniques are required for its successful use.

Reagent Properties and Handling

1.1. Properties of CuBr·SMe₂

The dimethyl sulfide complex of copper(I) bromide is a white, crystalline solid.[1] It is preferred over anhydrous CuBr in many applications due to its enhanced solubility in organic solvents.[2] However, the dimethyl sulfide ligand can be lost under reduced pressure, which would negatively impact its reactivity.[3]

1.2. Storage and Handling Precautions

CuBr·SMe₂ is air and moisture sensitive.[1] Proper handling and storage are crucial to maintain its catalytic activity.

  • Storage: The complex should be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a refrigerator.[1] Prolonged storage, even under an inert atmosphere, may lead to some decomposition.[3]

  • Handling: All manipulations of CuBr·SMe₂ should be performed using standard inert atmosphere techniques, such as a Schlenk line or a glove box.[4][5][6] All glassware must be rigorously dried in an oven (e.g., at 110 °C) and cooled under an inert atmosphere before use.[3][4] Solvents should be anhydrous and deoxygenated.

Purification of CuBr·SMe₂

While commercially available, the purity of CuBr·SMe₂ can be critical for reaction success, and freshly prepared or purified complex is often recommended.[1][3]

Protocol for Purification:

  • Wash commercial CuBr (25 g) with methanol (4 x 50 mL) to remove colored impurities.

  • Dry the resulting greenish-white powder under reduced pressure for 1 hour.

  • Dissolve the dried CuBr in dimethyl sulfide (60 mL).

  • Filter the solution to remove any insoluble impurities.

  • Dilute the filtrate with hexane (200 mL) to precipitate the complex.

  • Collect the colorless crystals by suction filtration.

  • Wash the crystals five times with hexane.

  • Dry the light-sensitive white crystals under a stream of nitrogen for 3 hours. Caution: Do not dry under reduced pressure as this may cause the loss of the dimethyl sulfide ligand.[3]

Applications in Organic Synthesis

CuBr·SMe₂ is a versatile catalyst for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

3.1. Copper-Catalyzed Cross-Coupling Reactions

CuBr·SMe₂ is an effective catalyst for various cross-coupling reactions, offering a cheaper and less toxic alternative to palladium-based catalysts.[7][8] These reactions are fundamental in the synthesis of pharmaceuticals and functional materials.[9][10]

Table 1: Representative Conditions for Copper-Catalyzed Cross-Coupling Reactions

ElectrophileNucleophileCatalyst SystemSolventTemp. (°C)Yield (%)Reference
(E)-dec-6-en-5-yl methyl carbonateEthylmagnesium bromide10 mol% CuBr·SMe₂CH₂Cl₂N/A44[11]
Acyclic Aliphatic EnonesGrignard Reagents5 mol% CuBr·SMe₂, 6 mol% JosiPhostBuOMe-75up to 98[12]
α,β-unsaturated thioesterGrignard ReagentsCuBr·SMe₂ / (R,S)-JosiphosN/AN/Aup to 96 (ee)[13]

Experimental Protocol: Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones [12]

This protocol describes a general procedure for the highly enantioselective copper-catalyzed addition of Grignard reagents to acyclic enones.

  • Glassware Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry argon.

  • Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add CuBr·SMe₂ (5 mol%) and the chiral ligand (e.g., JosiPhos, 6 mol%).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add the anhydrous solvent (e.g., tBuOMe) via syringe.

  • Cool the mixture to -75°C in a dry ice/acetone bath.

  • Slowly add the Grignard reagent via syringe and stir the mixture for 15 minutes.

  • Add the enone substrate dropwise via syringe.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Logical Workflow for Handling Air-Sensitive Reagents

G General Workflow for Handling CuBr·SMe₂ cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Dry Glassware (Oven) B Assemble and Cool under Inert Gas A->B C Purge with Inert Gas (3x) B->C D Add CuBr·SMe₂ under Inert Atmosphere C->D E Add Anhydrous Solvent D->E F Add Ligand (if required) E->F G Add Reagents via Syringe F->G H Maintain Inert Atmosphere & Temperature G->H I Quench Reaction H->I J Extraction and Purification I->J

Caption: General workflow for handling CuBr·SMe₂.

3.2. Atom Transfer Radical Polymerization (ATRP)

CuBr·SMe₂ is a commonly used catalyst in ATRP, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity.[14][15] The success of ATRP is highly dependent on the purity of the reagents and the rigorous exclusion of oxygen.[16]

Table 2: Typical Components for a CuBr·SMe₂-Mediated ATRP

ComponentFunctionExample
MonomerPolymer building blockStyrene, Methyl methacrylate
InitiatorStarts the polymerizationEthyl α-bromoisobutyrate
CatalystCopper(I) sourceCuBr·SMe₂
LigandSolubilizes and activates the catalystN,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
SolventDissolves reaction componentsToluene, Anisole

Experimental Protocol: ATRP of Methyl Methacrylate (MMA)

This protocol provides a general procedure for the ATRP of MMA using CuBr·SMe₂ as the catalyst.

  • Reagent Purification: Purify the monomer (MMA) by passing it through a column of basic alumina to remove the inhibitor. Deoxygenate all solvents and the monomer by bubbling with an inert gas or by freeze-pump-thaw cycles.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr·SMe₂ and the ligand (e.g., PMDETA) under an inert atmosphere.

  • Add the deoxygenated solvent and stir until the copper complex dissolves, which typically forms a colored solution.

  • Add the deoxygenated monomer and the initiator via syringe.

  • Polymerization: Immerse the sealed flask in a preheated oil bath to start the polymerization.

  • Monitoring: At timed intervals, take aliquots from the reaction mixture using a nitrogen-purged syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

  • Termination: Once the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.

  • Purification: Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.[16] Precipitate the polymer in a non-solvent (e.g., methanol or hexane), filter, and dry under vacuum.

ATRP Catalytic Cycle

ATRP_Mechanism P-X Polymer Chain (P-X) P• Propagating Radical (P•) P-X->P• k_act Cu(I)L Cu(I) Complex (CuBr·SMe₂/Ligand) X-Cu(II)L Cu(II) Complex (X-Cu(II)L) P•->X-Cu(II)L k_deact P-M• Propagating Radical (P-M•) P•->P-M• k_p X-Cu(II)L->P-X Monomer Monomer (M)

Caption: Simplified ATRP catalytic cycle.

Safety Considerations

  • Toxicity: Copper compounds can be toxic. Avoid inhalation of dust and contact with skin and eyes.

  • Dimethyl Sulfide: Dimethyl sulfide has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.[3]

  • Pyrophoric Reagents: When using CuBr·SMe₂ in conjunction with pyrophoric reagents such as organolithiums, extreme caution must be exercised.[5][17]

By following these guidelines and protocols, researchers can safely and effectively utilize CuBr·SMe₂ in a variety of synthetic applications. The key to success lies in the meticulous exclusion of air and moisture throughout the experimental process.

References

Application Notes and Protocols: Copper(I) Bromide-Dimethyl Sulfide in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂) is a versatile and widely used pre-catalyst in the field of asymmetric synthesis. Its stability, solubility in common organic solvents, and ease of handling make it an attractive choice for generating active chiral copper catalysts for a variety of carbon-carbon bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of CuBr·SMe₂ in key asymmetric transformations, including conjugate addition, allylic alkylation, and cyclopropanation.

Core Applications

The CuBr·SMe₂ complex is a precursor to catalytically active chiral copper species, typically formed in situ through the addition of a chiral ligand. The dimethyl sulfide ligand is labile and easily displaced, allowing for the formation of a variety of chiral catalyst complexes. Key applications include:

  • Asymmetric Conjugate Addition (ACA): The 1,4-addition of nucleophiles to α,β-unsaturated compounds is a cornerstone of organic synthesis. CuBr·SMe₂-based catalysts, particularly in combination with chiral phosphine ligands, facilitate the highly enantioselective addition of Grignard reagents and other organometallics to a wide range of Michael acceptors.

  • Asymmetric Allylic Alkylation (AAA): This powerful method for constructing stereogenic centers involves the substitution of an allylic leaving group with a nucleophile. Chiral copper catalysts derived from CuBr·SMe₂ enable the use of "hard" nucleophiles like Grignard reagents, offering a complementary approach to traditional palladium-catalyzed methods.

  • Asymmetric Cyclopropanation: The synthesis of chiral cyclopropanes, valuable motifs in medicinal chemistry, can be achieved through the copper-catalyzed decomposition of diazo compounds in the presence of an olefin. While less common than rhodium-based catalysts, copper systems derived from CuBr·SMe₂ offer a viable alternative.

Asymmetric Conjugate Addition (ACA) of Grignard Reagents

The copper-catalyzed asymmetric conjugate addition of Grignard reagents is a highly effective method for the enantioselective formation of C-C bonds. The combination of CuBr·SMe₂ with chiral diphosphine ligands, such as those from the JosiPhos and TaniaPhos families, has proven to be particularly successful.

Application Note:

This protocol is broadly applicable to a range of α,β-unsaturated ketones, both cyclic and acyclic, as well as α,β-unsaturated esters. The choice of ligand is crucial and often depends on the specific substrate class. For instance, JosiPhos-type ligands are often superior for acyclic enones and some cyclic systems, while TaniaPhos ligands can also provide excellent enantioselectivity.[1][2] The reaction generally proceeds with high yields and enantioselectivities, often exceeding 90% ee.[1][3] In some cases, the presence of a Lewis acid, such as BF₃·OEt₂, can be beneficial, particularly for less reactive substrates like N,N-dialkylenamides.[4]

Quantitative Data Summary

Table 1: Enantioselective Conjugate Addition of Grignard Reagents to Cyclic Enones

EntryEnoneGrignard ReagentLigandSolventTemp (°C)Yield (%)ee (%)Reference
1CyclohexenoneEtMgBrTaniaPhosEt₂O0>9896[5]
2CyclohexenoneMeMgBrTaniaPhosEt₂O0>9892[5]
3CyclopentenoneEtMgBrJosiPhos-typeEt₂O-60>9892[2]
4CycloheptenoneEtMgBrTaniaPhosEt₂O-60>9885[2]

Table 2: Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones

EntryEnone SubstrateGrignard ReagentLigandSolventTemp (°C)Yield (%)ee (%)Reference
1(E)-3-Nonen-2-oneEtMgBrJosiPhostBuOMe-759490[1][6]
2(E)-1-Phenyl-1-penten-3-oneMeMgBrJosiPhostBuOMe-758598[1]
3(E)-4-Phenyl-3-buten-2-oneEtMgBrJosiPhostBuOMe-759296[6]

Experimental Workflow and Catalytic Cycle

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cu_source CuBr·SMe₂ mix_catalyst Stir at RT (30 min) cu_source->mix_catalyst ligand Chiral Ligand (e.g., JosiPhos) ligand->mix_catalyst solvent_prep Anhydrous Solvent (e.g., Et₂O or tBuOMe) solvent_prep->mix_catalyst mix_reactants Cool to specified temp (e.g., 0 °C or -78 °C) mix_catalyst->mix_reactants enone α,β-Unsaturated Compound enone->mix_reactants grignard Grignard Reagent add_grignard Add Grignard Reagent (dropwise) grignard->add_grignard mix_reactants->add_grignard stir_reaction Stir for specified time (e.g., 15 min - 2h) add_grignard->stir_reaction quench Quench with aq. NH₄Cl or 1M HCl stir_reaction->quench extract Extract with Organic Solvent quench->extract dry Dry (e.g., MgSO₄) extract->dry purify Purify (Flash Chromatography) dry->purify final_product final_product purify->final_product Chiral Product

General experimental workflow for Cu-catalyzed asymmetric conjugate addition.

catalytic_cycle_ACA catalyst [LCuBr] cuprate [LCuR] catalyst->cuprate Transmetalation pi_complex π-Complex [L*Cu(R)(enone)] cuprate->pi_complex Coordination cu_enolate Copper(III) Enolate Intermediate pi_complex->cu_enolate Oxidative Addition product_complex Product Complex cu_enolate->product_complex Reductive Elimination product_complex->cuprate Transmetalation product Chiral Product product_complex->product grignard1 RMgX grignard1->catalyst grignard2 RMgX grignard2->product_complex enone Enone enone->cuprate

Proposed catalytic cycle for asymmetric conjugate addition.
Detailed Experimental Protocol: ACA to a Cyclic Enone

This protocol is adapted from the procedure for the asymmetric conjugate addition of ethylmagnesium bromide to cyclohexenone.[5]

Materials:

  • This compound complex (CuBr·SMe₂, 3.1 mg, 0.015 mmol, 5 mol%)

  • (R)-(S)-JosiPhos (or other suitable ligand, 9.7 mg, 0.018 mmol, 6 mol%)

  • Anhydrous diethyl ether (Et₂O, 5.0 mL)

  • 2-Cyclohexen-1-one (28.8 mg, 0.3 mmol, 1.0 equiv)

  • Ethylmagnesium bromide (EtMgBr, ~1 M solution in Et₂O, 0.33 mL, 0.33 mmol, 1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add CuBr·SMe₂ (3.1 mg, 0.015 mmol) and the chiral ligand (e.g., (R)-(S)-JosiPhos, 9.7 mg, 0.018 mmol).

  • Add anhydrous Et₂O (2.5 mL) and stir the mixture at room temperature for 30 minutes.

  • Add 2-cyclohexen-1-one (28.8 mg, 0.3 mmol) to the catalyst mixture.

  • Cool the resulting mixture to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (EtMgBr, 0.33 mL of a 1 M solution in Et₂O) dropwise over 5 minutes.

  • Stir the reaction mixture at 0 °C for 15-30 minutes. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (3 mL).

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: pentane/Et₂O mixture) to afford the chiral 3-ethylcyclohexanone.[7]

  • Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.

Asymmetric Allylic Alkylation (AAA) of Racemic Allylic Ethers

The CuBr·SMe₂-catalyzed asymmetric allylic alkylation of racemic cyclic allylic ethers provides a powerful method for the synthesis of enantioenriched cyclic compounds. This reaction often proceeds via a dynamic kinetic asymmetric transformation (DyKAT), allowing for theoretical yields of up to 100% of a single enantiomer. The use of a Lewis acid, such as BF₃·OEt₂, is often crucial for this transformation.[8][9]

Application Note:

This methodology is particularly effective for the enantioconvergent transformation of racemic cyclic allylic ethers.[8] A variety of Grignard reagents, including sterically hindered secondary alkyl groups, can be employed as nucleophiles, leading to the construction of challenging stereogenic centers with high enantioselectivity.[8] The reaction conditions, including the choice of ligand and Lewis acid, are critical for achieving high yields and ee values.

Quantitative Data Summary

Table 3: Enantioselective Allylic Alkylation of Racemic Cyclic Allylic Ethers

EntrySubstrateGrignard ReagentLigandLewis AcidYield (%)ee (%)Reference
13-MethoxycyclohexeneMeMgBrL2 (Phosphoramidite)BF₃·OEt₂9998[8]
23-BenzyloxycyclohexeneEtMgBrL2 (Phosphoramidite)BF₃·OEt₂8597[8]
33-MethoxycyclohepteneMeMgBrL2 (Phosphoramidite)BF₃·OEt₂8391[8]
43-MethoxycyclopenteneMeMgBrL4 (Phosphoramidite)BF₃·OEt₂7583[8]

Experimental Workflow and Catalytic Cycle

experimental_workflow_AAA cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cu_source CuBr·SMe₂ mix_catalyst Stir at RT (15 min) cu_source->mix_catalyst ligand Chiral Ligand (e.g., Phosphoramidite) ligand->mix_catalyst solvent_prep Anhydrous CH₂Cl₂ solvent_prep->mix_catalyst cool_reaction Cool to -78 °C mix_catalyst->cool_reaction allylic_ether Racemic Allylic Ether add_substrates Add Substrate & LA Stir (10 min) allylic_ether->add_substrates lewis_acid Lewis Acid (e.g., BF₃·OEt₂) lewis_acid->add_substrates grignard Grignard Reagent add_grignard Add Grignard Reagent (dropwise) grignard->add_grignard cool_reaction->add_substrates add_substrates->add_grignard stir_reaction Stir at -78 °C (1-2 h) add_grignard->stir_reaction quench Quench with aq. NH₄Cl stir_reaction->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄) wash->dry purify Purify (Flash Chromatography) dry->purify final_product final_product purify->final_product Chiral Product

General experimental workflow for Cu-catalyzed asymmetric allylic alkylation.

catalytic_cycle_AAA catalyst [LCuBr] cuprate [LCuR] catalyst->cuprate Transmetalation pi_complex π-Allyl Copper(III) Intermediate cuprate->pi_complex Oxidative Addition product_complex Product Complex pi_complex->product_complex Reductive Elimination product_complex->cuprate Transmetalation product Chiral Product product_complex->product grignard1 RMgX grignard1->catalyst grignard2 RMgX grignard2->product_complex allylic_substrate Allylic Substrate (Racemic) allylic_substrate->cuprate

Proposed catalytic cycle for asymmetric allylic alkylation.
Detailed Experimental Protocol: AAA of a Racemic Cyclic Allylic Ether

This protocol is based on the procedure for the asymmetric allylic alkylation of 3-methoxycyclohexene.[8]

Materials:

  • This compound complex (CuBr·SMe₂, 8.2 mg, 0.04 mmol, 10 mol%)

  • Chiral phosphoramidite ligand L2 (as described in the reference, 0.044 mmol, 11 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂, 4 mL)

  • 3-Methoxycyclohexene (44.9 mg, 0.4 mmol, 1.0 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, 85 mg, 0.6 mmol, 1.5 equiv)

  • Methylmagnesium bromide (MeMgBr, 0.5 M solution in Et₂O, 1.2 mL, 0.6 mmol, 1.5 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve CuBr·SMe₂ (8.2 mg, 0.04 mmol) and the chiral ligand (0.044 mmol) in dry CH₂Cl₂ (4 mL).

  • Stir the solution for 15 minutes at room temperature.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Add 3-methoxycyclohexene (44.9 mg, 0.4 mmol) and then BF₃·OEt₂ (85 mg, 0.6 mmol).

  • Stir the mixture for 10 minutes at -78 °C.

  • Add the MeMgBr solution (1.2 mL of a 0.5 M solution in Et₂O) dropwise to the reaction mixture.

  • After the addition is complete, stir the mixture for an additional 1 hour at -78 °C.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl (2 mL).

  • Extract the mixture with CH₂Cl₂ (15 mL).

  • Wash the organic layer with saturated aqueous NH₄Cl solution (15 mL) and brine (15 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: pentane) to obtain the chiral product.

  • The enantiomeric excess can be determined by chiral GC after derivatization to the corresponding epoxides.

Asymmetric Cyclopropanation

While less common than other applications, CuBr·SMe₂ can be used to generate chiral copper catalysts for the asymmetric cyclopropanation of olefins with diazoacetates. The enantioselectivity of these reactions is highly dependent on the chiral ligand employed.

Application Note:

The use of chiral bis(oxazoline) (BOX) ligands in combination with a copper(I) source like CuBr·SMe₂ can afford cyclopropanes with good yields and high enantioselectivities. The reaction is applicable to a range of styrenyl and other olefinic substrates.

Quantitative Data Summary

Table 4: Enantioselective Cyclopropanation of Olefins with Ethyl Diazoacetate

EntryOlefinLigandCatalyst SourceYield (%)ee (%) (trans/cis)Reference
1StyreneBi-side arm BOXCu(I)9595 (trans) / 90 (cis)[10]
24-ChlorostyreneBi-side arm BOXCu(I)9294 (trans) / 88 (cis)[10]
3IndeneBi-side arm BOXCu(I)8592 (exo)[10]
Detailed Experimental Protocol: Asymmetric Cyclopropanation

This is a general protocol adapted from procedures for copper-catalyzed cyclopropanation.[11]

Materials:

  • CuBr·SMe₂ (0.02 mmol, 5 mol%)

  • Chiral bis(oxazoline) ligand (0.022 mmol, 5.5 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂, 2 mL)

  • Styrene (0.4 mmol, 1.0 equiv)

  • Ethyl diazoacetate (EDA, 0.44 mmol, 1.1 equiv) in CH₂Cl₂ (1 mL)

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, stir a mixture of CuBr·SMe₂ (0.02 mmol) and the chiral BOX ligand (0.022 mmol) in anhydrous CH₂Cl₂ (2 mL) at room temperature for 1 hour.

  • Add styrene (0.4 mmol) to the catalyst solution.

  • Add the solution of ethyl diazoacetate (0.44 mmol) in CH₂Cl₂ (1 mL) to the reaction mixture via a syringe pump over a period of 4 hours.

  • Stir the reaction mixture at room temperature for an additional 12 hours after the addition is complete.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the cyclopropane products.

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess of each diastereomer by chiral GC or HPLC.

Preparation and Handling of CuBr·SMe₂

For optimal results, it is often recommended to use freshly prepared or purified CuBr·SMe₂.

Purification Protocol:

  • Dissolve commercial CuBr·SMe₂ (e.g., 10 g) in a minimal amount of dimethyl sulfide (e.g., 20 mL).

  • Triturate the solution with pentane (e.g., 30 mL).

  • Filter the resulting white crystals, wash with several portions of pentane, and dry under a stream of nitrogen.

  • Note: Do not dry under reduced pressure for extended periods, as this can lead to the loss of the dimethyl sulfide ligand. Store the complex under an inert atmosphere.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept celebrated for its high efficiency, selectivity, and biocompatibility.[1] This reaction facilitates the rapid and reliable formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne.[1] Its robustness and tolerance to a wide range of functional groups have established it as an indispensable tool in drug discovery, bioconjugation, and materials science.[1][2]

The CuAAC reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[1][3] It proceeds under mild conditions, often at room temperature, and is compatible with both aqueous and organic solvents over a pH range of 4 to 12.[1][3][4] These features make it exceptionally suitable for the modification of complex biomolecules.[1]

Reaction Mechanism

The CuAAC reaction is catalyzed by a copper(I) species.[5] The catalytic cycle is understood to proceed through the following key steps:

  • Formation of Copper(I)-Acetylide: The active Cu(I) catalyst reacts with the terminal alkyne to create a copper-acetylide intermediate. This coordination enhances the acidity of the terminal alkyne's proton, making it easier to remove.[1][5]

  • Reaction with the Azide: The azide then reacts with the copper-acetylide complex in a 1,3-dipolar cycloaddition manner.[1]

  • Formation of the Triazole Product: This leads to a six-membered copper-containing intermediate that rearranges to form the stable 1,4-disubstituted triazole product.[3][5] The Cu(I) catalyst is regenerated to participate in the next cycle.[1][3][5]

Quantitative Data Summary

The following tables summarize typical quantitative data for the CuAAC reaction, providing a basis for experimental design and optimization.

Table 1: Typical Reaction Conditions for CuAAC

ParameterSmall Molecule SynthesisBioconjugation
Alkyne Concentration 0.1 - 0.5 M10 µM - 1 mM[1]
Azide to Alkyne Ratio 1.0 - 1.2 : 11 - 50 : 1[1]
CuSO₄ (mol%) 0.1 - 5 mol%[1]50 µM - 1 mM
Ligand to Copper Ratio 1:1 to 5:1[6]1:1 to 5:1[6]
Solvent t-BuOH/H₂O, DMSO, DMFAqueous buffers (e.g., PBS)[6]
Temperature Room Temperature to 45°C[6]Room Temperature
Reaction Time 1 - 4 hours[1]1 - 4 hours[1]
Typical Yield >95%[7]Often quantitative[8]

Table 2: Common Reagents for CuAAC

ReagentFunctionCommon ExamplesNotes
Copper(I) Source CatalystCu(I) salts (CuI, CuBr), or in situ reduction of Cu(II) salts (CuSO₄)[9][10]In situ generation from CuSO₄ with a reducing agent is most common.[10]
Reducing Agent Reduces Cu(II) to the active Cu(I) stateSodium Ascorbate[3][6]Should be prepared fresh.[1]
Ligand Stabilizes the Cu(I) catalyst and enhances reaction rateTBTA (for organic solvents), THPTA, BTTAA (for aqueous media)[6][9][11]Crucial for preventing copper-mediated side reactions in bioconjugation.[6][12]

Experimental Protocols

Protocol 1: General Procedure for Small-Scale CuAAC Reaction in Solution

This protocol describes a typical procedure for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.[5]

Materials:

  • Phenylacetylene

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Solvent (e.g., a 1:1 mixture of t-BuOH and water)

Procedure:

  • In a reaction vessel, dissolve phenylacetylene (1.0 eq) and benzyl azide (1.0 eq) in the chosen solvent.[5]

  • To the stirred solution, add sodium L-ascorbate (0.1 eq) as a solution in water, followed by the addition of CuSO₄·5H₂O (0.01-0.05 eq) as a solution in water.[5]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.[5]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[5]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • The crude product can be purified by column chromatography on silica gel.[5]

Protocol 2: CuAAC for Bioconjugation

This protocol provides a general guideline for labeling a biomolecule functionalized with an alkyne.

Materials:

  • Biomolecule functionalized with a terminal alkyne

  • Azide-containing labeling reagent (e.g., a fluorescent dye)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Copper-coordinating ligand (e.g., THPTA for aqueous media)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Prepare stock solutions of all reagents. For example:

    • Biomolecule-alkyne in a suitable buffer (e.g., 25 µM).[1]

    • Azide-labeling reagent in DMSO or water (e.g., 5 mM).[1]

    • CuSO₄ in water (e.g., 20 mM).[1]

    • Ligand (e.g., THPTA) in water (e.g., 50 mM).[1]

    • Sodium ascorbate in water (prepare fresh, e.g., 100 mM).[1]

  • In a reaction tube, combine the alkyne-functionalized biomolecule and the azide-labeling reagent.

  • In a separate tube, premix the CuSO₄ and ligand solutions.

  • Add the premixed CuSO₄/ligand solution to the biomolecule mixture.[1]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[1]

  • Mix gently and incubate at room temperature for 1-4 hours.[1] If using a light-sensitive dye, protect the reaction from light.[1]

  • The final product can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.[1]

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_alkyne Prepare Alkyne Solution mix_reactants Mix Alkyne and Azide prep_alkyne->mix_reactants prep_azide Prepare Azide Solution prep_azide->mix_reactants prep_cu Prepare CuSO4 Solution premix_catalyst Premix CuSO4 and Ligand prep_cu->premix_catalyst prep_ligand Prepare Ligand Solution prep_ligand->premix_catalyst prep_asc Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_asc->initiate add_catalyst Add Catalyst Mix mix_reactants->add_catalyst premix_catalyst->add_catalyst add_catalyst->initiate incubate Incubate (e.g., RT, 1-4h) initiate->incubate monitor Monitor Progress (TLC/LC-MS) incubate->monitor purify Purify Product monitor->purify

Caption: General experimental workflow for a typical CuAAC reaction.

CuAAC_Mechanism Cu2 Cu(II) Cu1 Cu(I) Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu1 Cu_Acetylide Copper-Acetylide Intermediate Cu1->Cu_Acetylide Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Six_Membered_Intermediate Six-Membered Cu-Intermediate Cu_Acetylide->Six_Membered_Intermediate Azide Azide Azide->Six_Membered_Intermediate Six_Membered_Intermediate->Cu1 Catalyst Regeneration Triazole_Product 1,4-Disubstituted Triazole Six_Membered_Intermediate->Triazole_Product Rearrangement & Protonolysis

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

Application Notes and Protocols for Stereoselective Synthesis Using CuBr·SMe₂ Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂) as a catalyst in stereoselective synthesis. The focus is on asymmetric conjugate addition and allylic substitution reactions, which are pivotal for the construction of chiral molecules in academic and industrial research, including drug development.

Introduction

The this compound complex (CuBr·SMe₂) is a versatile and widely used catalyst in organic synthesis. Its stability, commercial availability, and solubility in common organic solvents make it an attractive choice for a variety of transformations. In the realm of stereoselective synthesis, CuBr·SMe₂ is frequently employed as a copper source in combination with chiral ligands to catalyze reactions that generate chiral centers with high levels of enantioselectivity and diastereoselectivity. This includes the formation of carbon-carbon and carbon-heteroatom bonds. Key applications lie in the conjugate addition of organometallic reagents to Michael acceptors and in allylic substitution reactions.[1][2][3]

Applications in Stereoselective Synthesis

1. Asymmetric Conjugate Addition (ACA)

The copper-catalyzed asymmetric conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a cornerstone of modern synthetic chemistry for creating stereogenic centers.[1][4] The CuBr·SMe₂ complex, in conjunction with chiral phosphine ligands, has proven to be highly effective in this transformation, particularly with Grignard reagents.[1][4][5]

One of the most successful classes of ligands for this reaction are ferrocenyl-based diphosphines, such as Josiphos and Taniaphos.[4][6] These ligands, when combined with CuBr·SMe₂, can achieve high yields and enantioselectivities (up to 98% ee) in the addition of Grignard reagents to both cyclic and acyclic enones.[1][5] The choice of solvent and reaction temperature is crucial for achieving optimal results, with ethereal solvents like tert-butyl methyl ether (tBuOMe) at low temperatures often being preferred.[5]

The versatility of the CuBr·SMe₂/chiral ligand system extends to more challenging substrates, including α,β-unsaturated thioesters.[6][7] These substrates are often more reactive than their oxo-ester counterparts and can lead to excellent yields and enantioselectivities in conjugate additions.[6][7]

2. Asymmetric Allylic Substitution (AAS)

Copper-catalyzed asymmetric allylic substitution is a powerful method for the construction of chiral carbon-carbon and carbon-heteroatom bonds. CuBr·SMe₂ is a common catalyst precursor for these reactions, often used with chiral phosphoramidite or diphosphine ligands.[2] These reactions can proceed via an Sₙ2' mechanism and are effective with a range of "soft" nucleophiles as well as "hard" organometallic reagents like Grignard and organolithium reagents.[2]

The combination of CuBr·SMe₂ with a suitable chiral ligand allows for the enantioselective substitution of allylic electrophiles, such as allylic bromides and carbonates.[2][8] For instance, the complex formed from CuBr·SMe₂ and a Taniaphos ligand catalyzes the asymmetric addition of Grignard reagents to 3-bromopropenyl esters, yielding chiral allylic esters with high regio- and enantioselectivity.[9] Recent advancements have also demonstrated the use of CuBr·SMe₂ in combination with BF₃·OEt₂ for the asymmetric allylic alkylation of challenging, less reactive allylic ethers.[10]

Quantitative Data Summary

Table 1: Asymmetric Conjugate Addition of Grignard Reagents to Enones Catalyzed by CuBr·SMe₂

EntryEnone SubstrateGrignard ReagentChiral LigandSolventTemp (°C)Yield (%)ee (%)Reference
1CyclohexenoneEtMgBr(R,S)-JosiphostBuOMe-75>9596[1][4]
2CyclopentenoneEtMgBr(R,S)-JosiphostBuOMe-75>9592[1]
3Acyclic Aliphatic EnoneEtMgBr(R,S)-JosiphostBuOMe-758590[5]
4Acyclic Aliphatic Enonen-PrMgBr(R,S)-JosiphostBuOMe-758898[5]
5α,β-Unsaturated ThioesterMeMgBr(R,S)-JosiphostBuOMe-759296[6][7]
6α,β,γ,δ-Unsaturated Thioester (1,6-addition)MeMgBrReversed JosiphostBuOMe-758889[11]

Table 2: Asymmetric Allylic Alkylation with Grignard Reagents Catalyzed by CuBr·SMe₂

EntryAllylic SubstrateGrignard ReagentChiral LigandSolventTemp (°C)Yield (%)ee (%)Reference
13-Bromopropenyl benzoateEtMgBrTaniaphosToluene-789594[9]
23-Bromopropenyl benzoaten-BuMgBrTaniaphosToluene-789295[9]
3Racemic Cyclic Allylic Etheri-PrMgClL2 (Phosphoramidite)MTBE09598[10]
4Racemic Cyclic Allylic Ethern-BuMgClL2 (Phosphoramidite)MTBE09296[10]

Note: The specific structures of the ligands and substrates can be found in the cited literature.

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Conjugate Addition of Grignard Reagents to Enones

This protocol is a representative example for the reaction of ethylmagnesium bromide with cyclohexenone.

Materials:

  • CuBr·SMe₂ (this compound complex)

  • (R,S)-Josiphos (or other suitable chiral ligand)

  • Cyclohexenone

  • Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF)

  • tert-Butyl methyl ether (tBuOMe), anhydrous

  • Saturated aqueous NH₄Cl solution

  • Standard Schlenk line and glassware

  • Dry argon or nitrogen atmosphere

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve CuBr·SMe₂ (5 mol%) and the chiral ligand (e.g., (R,S)-Josiphos, 6 mol%) in anhydrous tBuOMe. Stir the solution at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: Cool the catalyst solution to -75 °C using a cryostat or a dry ice/acetone bath.

  • Substrate Addition: Add the enone substrate (1.0 mmol, 1.0 equiv) to the cooled catalyst solution.

  • Grignard Reagent Addition: Slowly add the Grignard reagent (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at -75 °C.

  • Reaction Monitoring: Stir the reaction mixture at -75 °C for the specified time (typically 1-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -75 °C.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous phase with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess (ee) by chiral GC or HPLC analysis.

Protocol 2: General Procedure for the Asymmetric Allylic Alkylation of Allylic Ethers

This protocol is a representative example for the reaction of a racemic cyclic allylic ether with a Grignard reagent.[10]

Materials:

  • CuBr·SMe₂

  • Chiral phosphoramidite ligand (L2 in the cited reference)

  • Racemic cyclic allylic ether

  • Grignard reagent (e.g., i-PrMgCl)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Standard Schlenk line and glassware

  • Dry argon or nitrogen atmosphere

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add CuBr·SMe₂ (5 mol%) and the chiral ligand (6 mol%). Add anhydrous MTBE and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath.

  • Reagent Addition: Add the racemic allylic ether (1.0 equiv) to the catalyst solution, followed by the addition of BF₃·OEt₂ (1.2 equiv).

  • Grignard Reagent Addition: Add the Grignard reagent (1.5 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C until the starting material is consumed, as monitored by TLC or GC.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Work-up: Extract the mixture with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the residue by flash chromatography on silica gel to afford the desired product. Determine the yield and enantiomeric excess by chiral GC or HPLC.

Visualizations

Diagram 1: Catalytic Cycle for Asymmetric Conjugate Addition

Conjugate_Addition_Cycle Cu_Ligand [LCu(I)X] Organocuprate [LCu(I)R] Cu_Ligand->Organocuprate + RMgX - MgX₂ Pi_Complex π-Complex Organocuprate->Pi_Complex + Enone Cu_Enolate Copper(III) Enolate Intermediate Pi_Complex->Cu_Enolate Oxidative Addition Product_Complex Product Complex Cu_Enolate->Product_Complex Reductive Elimination Product_Complex->Cu_Ligand + H⁺ (workup) - Product

Caption: Proposed catalytic cycle for the CuBr·SMe₂-catalyzed asymmetric conjugate addition of Grignard reagents.

Diagram 2: Experimental Workflow for Asymmetric Synthesis

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation: CuBr·SMe₂ + Chiral Ligand in dry solvent under inert gas Start->Catalyst_Prep Reaction_Setup Reaction Setup: Cool to desired temperature Add substrate Catalyst_Prep->Reaction_Setup Reagent_Addition Slow addition of Organometallic Reagent Reaction_Setup->Reagent_Addition Reaction Stir at constant temperature Monitor by TLC/GC Reagent_Addition->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purification Purification: Column Chromatography Workup->Purification Analysis Analysis: Yield, ee (Chiral HPLC/GC) Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for CuBr·SMe₂-catalyzed asymmetric reactions.

References

Application Notes and Protocols for the Use of CuBr·SMe₂ in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂) is a versatile and widely utilized catalyst in modern organic synthesis, particularly in the construction of key chiral building blocks for pharmaceutical intermediates. Its stability, solubility in common organic solvents, and high reactivity make it an excellent choice for a variety of transformations, including asymmetric conjugate additions, allylic alkylations, and cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of CuBr·SMe₂ in the synthesis of valuable chiral synthons that are foundational to the development of numerous active pharmaceutical ingredients (APIs).

Key Applications in Pharmaceutical Intermediate Synthesis

CuBr·SMe₂ is instrumental in several classes of reactions that are critical for the synthesis of complex, biologically active molecules.

  • Asymmetric Conjugate Addition (ACA) of Grignard Reagents: This reaction is a powerful method for the enantioselective formation of carbon-carbon bonds, leading to the synthesis of chiral β-substituted ketones, esters, and other carbonyl compounds. These products are common structural motifs in a wide range of pharmaceuticals. The use of CuBr·SMe₂ in combination with chiral phosphine ligands allows for high levels of stereocontrol.

  • Asymmetric Allylic Alkylation (AAA): The catalytic enantioselective alkylation of allylic substrates is a cornerstone of modern asymmetric synthesis. CuBr·SMe₂-based catalytic systems enable the regio- and enantioselective introduction of alkyl groups, yielding chiral allylic esters and ethers. These chiral allylic alcohols and their derivatives are versatile intermediates in the synthesis of natural products and pharmaceuticals.

  • Cross-Coupling Reactions: While palladium catalysts are more famous for cross-coupling reactions, copper catalysts like CuBr·SMe₂ play a significant role, particularly in Ullmann-type couplings for the formation of C-O and C-N bonds, and as a co-catalyst in Sonogashira couplings to form C-C bonds. These reactions are fundamental to the synthesis of biaryl and aryl-heteroatom linkages prevalent in many drugs.

Data Presentation: Performance of CuBr·SMe₂ in Asymmetric Catalysis

The following tables summarize the performance of CuBr·SMe₂-based catalytic systems in key asymmetric transformations relevant to pharmaceutical synthesis.

Table 1: Asymmetric Conjugate Addition of Grignard Reagents to Cyclic Enones

EntryEnone SubstrateGrignard ReagentChiral LigandYield (%)ee (%)
1CyclohexenoneEtMgBrTaniaPhos>9892
2CyclohexenoneMeMgBrTaniaPhos>9896
3Cyclohexenonen-PrMgBrTaniaPhos>9890
4Cyclohexenonen-BuMgBrTaniaPhos>9894
5CycloheptenoneEtMgBrJosiPhos8588
6CyclopentenoneEtMgBrJosiPhos8291

Table 2: Asymmetric Conjugate Addition of Grignard Reagents to Acyclic Enones

EntryEnone SubstrateGrignard ReagentChiral LigandYield (%)ee (%)
1(E)-Oct-3-en-2-oneEtMgBrJosiPhos9490
2(E)-Hept-2-en-4-oneMeMgBrJosiPhos8588
3(E)-1-Phenylhex-1-en-3-oneEtMgBrJosiPhos9295
4(E)-Dec-4-en-3-onen-PrMgBrJosiPhos9092

Table 3: Asymmetric Allylic Alkylation of 3-Bromopropenyl Esters

EntrySubstrateGrignard ReagentChiral LigandYield (%)ee (%)
1(E)-3-Bromoprop-1-en-1-yl benzoateEtMgBrTaniaphos9596
2(E)-3-Bromoprop-1-en-1-yl benzoateMeMgBrTaniaphos9394
3(E)-3-Bromoprop-1-en-1-yl benzoaten-PrMgBrTaniaphos9695
4(E)-3-Bromoprop-1-en-1-yl pivalateEtMgBrTaniaphos9497

Experimental Protocols

Protocol 1: General Procedure for the Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to Cyclic Enones

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add CuBr·SMe₂ (0.0125 mmol, 5 mol%) and the chiral phosphine ligand (e.g., TaniaPhos or JosiPhos, 0.015 mmol, 6 mol%).

  • Solvent Addition: Add anhydrous diethyl ether (2.5 mL) and stir the mixture at room temperature for 30 minutes.

  • Substrate Addition: Add the cyclic enone (0.25 mmol, 1.0 equiv) to the catalyst solution and stir for an additional 10 minutes.

  • Reaction Initiation: Cool the reaction mixture to the desired temperature (typically 0 °C to -78 °C). Add the Grignard reagent (0.29 mmol, 1.16 equiv, as a solution in diethyl ether) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at the same temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (1 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-substituted ketone.

Protocol 2: General Procedure for the Copper-Catalyzed Asymmetric Allylic Alkylation of 3-Bromopropenyl Esters

  • Catalyst Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add CuBr·SMe₂ (0.01 mmol, 2 mol%) and Taniaphos (0.011 mmol, 2.2 mol%).

  • Solvent and Substrate Addition: Add anhydrous diethyl ether (2.0 mL) followed by the 3-bromopropenyl ester (0.5 mmol, 1.0 equiv).

  • Reaction Initiation: Cool the mixture to -78 °C. Add the Grignard reagent (1.0 mmol, 2.0 equiv) dropwise over 10 minutes.

  • Reaction Progression: Stir the reaction mixture at -78 °C for the specified time (typically 1-3 hours), monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl (2 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to yield the chiral allylic ester.

Mandatory Visualizations

Experimental Workflow for Asymmetric Conjugate Addition

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 CuBr·SMe₂ + Chiral Ligand p2 Add Anhydrous Et₂O p1->p2 p3 Stir at RT p2->p3 r1 Add Enone Substrate p3->r1 r2 Cool to Reaction Temp r1->r2 r3 Add Grignard Reagent r2->r3 r4 Stir & Monitor (TLC) r3->r4 w1 Quench (aq. NH₄Cl) r4->w1 w2 Extract with Et₂O w1->w2 w3 Dry & Concentrate w2->w3 w4 Flash Chromatography w3->w4 product product w4->product Chiral Product

Caption: Workflow for CuBr·SMe₂-catalyzed asymmetric conjugate addition.

Catalytic Cycle for Copper-Catalyzed 1,4-Addition of Grignard Reagents

catalytic_cycle CuL [Cu(I)L] Cuprate [R-Cu(I)L]⁻ MgX⁺ CuL->Cuprate + RMgX PiComplex π-Complex Cuprate->PiComplex + Enone CuIII Cu(III) Intermediate PiComplex->CuIII Oxidative Addition Enolate Mg Enolate CuIII->Enolate Reductive Elimination (C-C formation) Enolate->CuL + RMgX (transmetalation) logical_relationship cluster_catalyst Catalyst System start Allylic Carbonate + Grignard Reagent cat1 CuBr·SMe₂ / Ligand A (Heterocuprate) start->cat1 cat2 Cu(OTf)₂ / Ligand B (Homocuprate) start->cat2 product_sn2_prime SN2' Product (Branched) cat1->product_sn2_prime favors product_sn2 SN2 Product (Linear) cat2->product_sn2 favors

Troubleshooting & Optimization

Technical Support Center: CuBr·SMe₂ Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CuBr·SMe₂ in cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during CuBr·SMe₂ catalyzed cross-coupling experiments.

Issue 1: Low or No Yield of the Desired Cross-Coupling Product

  • Question: My reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in CuBr·SMe₂ catalyzed cross-coupling reactions can stem from several factors. Here is a step-by-step troubleshooting guide:

    • Catalyst Activity: Ensure the CuBr·SMe₂ is fresh and has been stored under an inert atmosphere. Copper(I) catalysts can oxidize to catalytically less active Copper(II) species in the presence of air.

    • Reaction Conditions:

      • Inert Atmosphere: The reaction should be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and undesired side reactions.

      • Solvent and Reagent Purity: Use anhydrous and degassed solvents. Impurities, particularly water and oxygen, can deactivate the catalyst and promote side reactions.

      • Temperature: The reaction temperature may need optimization. If no reaction is observed, a gradual increase in temperature might be necessary. Conversely, high temperatures can sometimes lead to product decomposition or increased side reactions.

    • Ligand Selection: The choice of ligand is crucial for catalyst stability and reactivity.[1][2] If you are not using a ligand, or if your current ligand is ineffective, consider screening different classes of ligands such as phenanthrolines or diamines.[2] N,N'-dimethyl-substituted diamine ligands have been shown to improve reaction rates and prevent ligand arylation.[2]

    • Base Selection and Strength: The base plays a critical role in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction outcome.[3][4] If your current base is not effective, consider screening other bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates. The particle size of solid bases can also affect their reactivity.[4]

Issue 2: High Proportion of Homocoupling Product

  • Question: I am observing a significant amount of homocoupling product in my reaction mixture, which is reducing the yield of my desired cross-coupled product. How can I minimize this side reaction?

  • Answer: Homocoupling is a common side reaction in copper-catalyzed cross-coupling reactions.[5][6] Here are several strategies to suppress the formation of homocoupling products:

    • Control of Oxygen: The presence of oxygen can promote the formation of Cu(II) species, which are often implicated in homocoupling pathways.[5] Ensuring the reaction is performed under strictly anaerobic conditions is critical.

    • Ligand Choice: The use of bidentate ligands, such as phenanthrolines or diamines, can disfavor the formation of dimeric copper species that are believed to be responsible for homocoupling.[5]

    • Reaction Parameters:

      • Catalyst Loading: In some cases, operating at lower catalyst loadings may help to reduce the rate of homocoupling.[5]

      • pH Control: The pH of the reaction mixture can influence the rate of transmetalation versus side reactions. Careful optimization of the base and reaction conditions to control the pH can be beneficial.[5]

    • Copper-Free Protocols (for Sonogashira type couplings): In the context of Sonogashira couplings, the copper co-catalyst is often responsible for the homocoupling of alkynes (Glaser coupling).[7] If applicable to your specific reaction, exploring a copper-free Sonogashira protocol might be a viable solution.[7][8]

Issue 3: Reaction Stalls or is Sluggish

  • Question: My reaction starts but then appears to stall, or the conversion is very slow. What could be the issue?

  • Answer: Sluggish or stalled reactions can be due to catalyst deactivation or suboptimal reaction conditions.

    • Catalyst Deactivation: The active Cu(I) species can be sensitive. As mentioned, oxidation to Cu(II) is a common deactivation pathway. Additionally, product inhibition, where the product coordinates to the copper center and slows down catalysis, can occur.[4]

    • Ligand Effects: While ligands are generally beneficial, using N-unsubstituted diamine ligands can sometimes lead to N-arylation of the ligand itself, which consumes one of the starting materials and forms a less active catalyst.[2] Using N,N'-disubstituted ligands can prevent this.[2]

    • Base Solubility: The solubility of inorganic bases can play a role in the reaction rate.[4] If the base is not sufficiently soluble, it may not be effective in the catalytic cycle. Changing the solvent or using a more soluble base could improve the reaction rate.

    • Substrate Reactivity: Some substrates are inherently less reactive. For example, in couplings involving aryl halides, the order of reactivity is typically I > Br > Cl. For less reactive substrates, higher temperatures, a more active ligand, or a stronger base may be required.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for a CuBr·SMe₂ catalyzed Hiyama cross-coupling reaction, highlighting the impact of different ligands on the reaction outcome.

EntryCopper Source (mol%)Ligand 1 (mol%)Ligand 2 (mol%)Base (mmol)SolventTemp (°C)Time (h)Yield (%)
1CuBr·SMe₂ (10)L6 (phenanthroline type) (5.0)-EtONa (0.60)PhH801235
2CuBr·SMe₂ (10)L6 (5.0)NHC-1 (5.0)EtONa (0.60)PhH801272
3CuBr·SMe₂ (10)L6 (5.0)NHC-5 (5.0)EtONa (0.60)PhH801293
4CuBr·SMe₂ (5.0)L6 (2.5)NHC-5 (2.5)EtONa (0.60)PhH801281

Data adapted from a study on multiligand-enabled, copper-catalyzed Hiyama coupling of arylsilanes with unactivated secondary alkyl halides.[1]

Experimental Protocols

Detailed Experimental Protocol for a CuBr·SMe₂ Catalyzed Suzuki-Miyaura Coupling of an Unactivated Alkyl Halide with an Arylboronic Ester

This protocol is adapted from a published procedure and provides a general guideline.[9] Optimization may be required for different substrates.

Materials:

  • CuBr·SMe₂

  • Bathophenanthroline (ligand)

  • Arylboronic acid pinacol ester

  • Alkyl bromide

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous benzene

  • Anhydrous and degassed solvents for workup and chromatography (e.g., dichloromethane, petroleum ether)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry reaction vessel equipped with a magnetic stir bar, add CuBr·SMe₂ (5 mol%) and bathophenanthroline (7.5 mol%).

    • The vessel is then sealed and the atmosphere is replaced with an inert gas (e.g., Argon) by evacuating and backfilling three times.

    • Under the inert atmosphere, add the arylboronic acid pinacol ester (1.5 equivalents) and sodium tert-butoxide (1.5 equivalents).

    • Add anhydrous and degassed benzene to the desired concentration (e.g., 0.1 M).

    • Finally, add the alkyl bromide (1.0 equivalent) via syringe.

  • Reaction Execution:

    • The reaction mixture is stirred vigorously at a predetermined temperature (e.g., 80 °C) for the required time (e.g., 12 hours).

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Workup:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is diluted with a suitable organic solvent (e.g., dichloromethane).

    • Silica gel is added to the solution, and the solvent is removed under reduced pressure to afford a dry powder.

  • Purification:

    • The crude product adsorbed on silica gel is loaded onto a silica gel column.

    • The product is purified by column chromatography using an appropriate eluent system (e.g., petroleum ether).

    • Fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield the purified cross-coupling product.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification start Start reagents Add CuBr·SMe₂, Ligand, Arylboronic Ester, and Base start->reagents 1. inert Establish Inert Atmosphere reagents->inert 2. solvent Add Anhydrous Solvent inert->solvent 3. substrate Add Alkyl Halide solvent->substrate 4. react Stir at Elevated Temperature substrate->react 5. monitor Monitor Progress (TLC/GC-MS) react->monitor 6. cool Cool to Room Temperature monitor->cool 7. dilute Dilute with Organic Solvent cool->dilute 8. adsorb Adsorb on Silica Gel dilute->adsorb 9. purify Column Chromatography adsorb->purify 10. end Isolated Product purify->end 11.

Caption: Workflow for a typical CuBr·SMe₂ catalyzed cross-coupling reaction.

References

Technical Support Center: Optimizing Catalyst Loading of Copper(I) Bromide-Dimethyl Sulfide (CuBr·SMe₂)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of catalyst loading using Copper(I) bromide-dimethyl sulfide (CuBr·SMe₂). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for CuBr·SMe₂?

A1: The optimal catalyst loading for a reaction using CuBr·SMe₂ can vary depending on the specific substrates, ligands, and reaction conditions. However, a general starting point is typically between 5-10 mol%.[1][2] For some reactions, it may be possible to reduce the catalyst loading to as low as 1 mol% while maintaining excellent enantioselectivity, although this may lead to a decrease in the conversion rate.[1][3] A catalyst loading screen is often recommended to determine the optimal concentration for your specific transformation.

Q2: How does catalyst loading affect the reaction outcome?

A2: Catalyst loading directly impacts reaction kinetics, yield, and cost-effectiveness.

  • Low Catalyst Loading (<1 mol%): May result in slow reaction rates and incomplete conversion.[1][2]

  • Optimal Catalyst Loading (typically 1-10 mol%): Provides a balance between reaction efficiency, yield, and cost.

  • High Catalyst Loading (>10 mol%): While it may increase the reaction rate, it can also lead to catalyst agglomeration, increased cost, and potential side reactions. In some cases, higher catalyst loading does not significantly improve the yield.

Q3: When should I consider adjusting the catalyst loading?

A3: Adjusting the catalyst loading should be considered under the following circumstances:

  • Low or no product yield: If the reaction is sluggish or not proceeding, increasing the catalyst loading may be necessary.

  • Reaction optimization: To improve efficiency and reduce costs, a systematic screening of catalyst loading should be performed.

  • Challenging substrates: Sterically hindered or electronically deactivated substrates may require a higher catalyst loading to achieve a reasonable reaction rate.

Q4: What are the signs of catalyst deactivation?

A4: Catalyst deactivation can manifest as:

  • A stalled or incomplete reaction, even with extended reaction times.

  • A decrease in product yield over time in continuous flow reactions.

  • The formation of undesired side products.

  • A visible change in the appearance of the reaction mixture, such as the formation of a precipitate.

Common causes of deactivation for copper catalysts include oxidation of the active Cu(I) species to Cu(II), poisoning by impurities, and thermal sintering at elevated temperatures.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered when optimizing CuBr·SMe₂ catalyst loading.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The Cu(I) catalyst may have been oxidized to the less active Cu(II) state.Ensure all reagents and solvents are anhydrous and degassed.[5] Work under an inert atmosphere (e.g., nitrogen or argon). Consider using a freshly opened bottle of CuBr·SMe₂ or purifying it before use.[6]
Suboptimal Catalyst Loading: The amount of catalyst is insufficient to drive the reaction to completion.Perform a catalyst loading screen, systematically increasing the amount of CuBr·SMe₂ (e.g., 1, 2.5, 5, 7.5, 10 mol%) to find the optimal concentration.[7]
Poor Reagent Purity: Impurities in the starting materials, solvents, or other reagents can poison the catalyst.Purify all starting materials and ensure solvents are of high purity and anhydrous.
Inconsistent Results Sensitivity to Air and Moisture: Copper(I) catalysts are sensitive to oxidation.Strictly maintain an inert atmosphere throughout the experiment. Use Schlenk techniques or a glovebox for handling the catalyst and reagents.
Variability in Reagent Quality: The quality of the Grignard reagent or other nucleophiles can significantly impact the reaction.Titrate Grignard reagents before use to determine their exact concentration. Use freshly prepared or high-quality commercial reagents.
Formation of Side Products Incorrect Stoichiometry: An improper ratio of reactants can lead to side reactions.Carefully control the stoichiometry of all reactants. For example, in some reactions, a slight excess of the nucleophile is beneficial.
Suboptimal Ligand-to-Copper Ratio: The ratio of ligand to CuBr·SMe₂ is critical for catalyst stability and selectivity.Optimize the ligand-to-copper ratio. A common starting point is a 1:1 to 1.2:1 ratio of ligand to copper.[3]
Reaction Temperature: The reaction temperature may be too high, leading to decomposition or side reactions.Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.[8]

Troubleshooting Workflow for Low Yield

G Troubleshooting Workflow: Low Reaction Yield start Low or No Product Yield check_catalyst Is the CuBr·SMe₂ active and pure? start->check_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes purify_reagents Purify starting materials and use anhydrous solvents check_catalyst->purify_reagents No check_reagents Are the reagents pure and stoichiometry correct? check_conditions->check_reagents Yes optimize_temp Screen reaction temperature check_conditions->optimize_temp No optimize_loading Perform catalyst loading screen (1-10 mol%) check_reagents->optimize_loading No end_success Reaction Successful check_reagents->end_success Yes optimize_ligand Optimize ligand-to-copper ratio optimize_loading->optimize_ligand end_fail Consult further literature or expert optimize_loading->end_fail optimize_temp->start optimize_ligand->end_success optimize_ligand->end_fail purify_reagents->start

Caption: A logical workflow for troubleshooting low-yield reactions.

Data Presentation

The following tables summarize the effect of CuBr·SMe₂ catalyst loading on the yield of representative reactions.

Table 1: Optimization of Catalyst Loading in Asymmetric Allylic Alkylation of 3-benzyloxycyclohexene [3]

EntryCatalyst Loading (mol%)Yield (%)
1570
21099
3178

Table 2: Effect of Catalyst Loading in Copper-Catalyzed Allylic Alkylation [9]

EntrySubstrateCatalystCatalyst Loading (mol%)SolventYield (%)
1(E)-dec-6-en-5-yl acetateCuBr·SMe₂10CH₂Cl₂12
2(E)-dec-6-en-5-yl methyl carbonateCuBr·SMe₂10CH₂Cl₂44

Experimental Protocols

General Protocol for Optimizing CuBr·SMe₂ Catalyst Loading in Asymmetric Allylic Alkylation

This protocol is a general guideline and should be adapted for specific substrates and reaction conditions.

Materials:

  • CuBr·SMe₂

  • Chiral ligand (e.g., a phosphoramidite)

  • Allylic substrate

  • Grignard reagent (e.g., MeMgBr)

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Lewis acid (e.g., BF₃·OEt₂)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add CuBr·SMe₂ (X mol%) and the chiral ligand (Y mol%).

    • Add anhydrous solvent (to achieve a desired concentration, e.g., 0.1 M) and stir the mixture at room temperature for 15-30 minutes to form the catalyst complex.

  • Addition of Reagents:

    • Cool the reaction mixture to the desired temperature (e.g., -78 °C).

    • Add the allylic substrate (1.0 equiv) to the flask.

    • Add the Lewis acid (e.g., 1.5 equiv) dropwise.

    • Slowly add the Grignard reagent (e.g., 1.5 equiv) dropwise over a period of time.

  • Reaction Monitoring:

    • Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at the reaction temperature.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Optimization of Catalyst Loading:

To optimize the catalyst loading, set up a series of parallel reactions varying the amount of CuBr·SMe₂ (e.g., 1, 2.5, 5, 7.5, and 10 mol%) while keeping all other reaction parameters constant. Analyze the yield and enantioselectivity (if applicable) for each reaction to determine the optimal loading.

Experimental Workflow Diagram

G General Experimental Workflow for Catalyst Loading Optimization prep_catalyst Prepare Catalyst Complex: - Add CuBr·SMe₂ and Ligand to flask - Add anhydrous solvent - Stir under inert atmosphere add_reagents Add Reactants: - Cool to desired temperature - Add allylic substrate - Add Lewis acid - Add Grignard reagent prep_catalyst->add_reagents monitor Monitor Reaction Progress (TLC, GC, etc.) add_reagents->monitor workup Reaction Workup: - Quench with sat. NH₄Cl - Extract with organic solvent - Dry and concentrate monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify analyze Analyze Yield and Selectivity purify->analyze

Caption: A streamlined workflow for optimizing catalyst loading.

References

Technical Support Center: Work-Up Procedures for Copper Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of copper byproducts from chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual copper catalysts from a reaction mixture?

A1: The most common methods involve using aqueous washes with chelating agents, filtration through solid supports, or employing scavenger resins.[1][2]

  • Aqueous Washes with Chelating Agents: This technique utilizes liquid-liquid extraction. The organic layer containing the product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium chloride.[1][2][3] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[1][2]

  • Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material such as silica gel, Celite, or alumina.[1][2][4] These materials adsorb the copper catalyst, allowing the desired product to pass through.[1][2]

  • Scavenger Resins: These are solid-supported materials with functional groups that exhibit a high affinity for copper. The resin is stirred with the reaction mixture and subsequently removed by filtration.[1]

Q2: My purified product is still blue or green. What does this indicate and what should I do?

A2: A persistent blue or green color in your product strongly suggests the presence of residual copper contamination.[1][2] This can happen if the initial purification method was not sufficient or if your product itself can chelate copper. To resolve this, you can repeat the purification step, for example, by performing additional aqueous washes with a chelating agent or by passing the product through a fresh silica gel plug.[1] Combining methods, such as an EDTA wash followed by silica gel filtration, is often more effective.[1][4]

Q3: I'm losing my product during the aqueous work-up. How can I prevent this?

A3: Product loss during aqueous work-up can occur if your product is partially water-soluble. To minimize this, you can wash the organic layer with brine (a saturated aqueous solution of NaCl). This decreases the solubility of the organic product in the aqueous phase, thus reducing product loss.[1] For products that are highly water-soluble, alternative methods like using scavenger resins or dialysis may be more appropriate.[2]

Q4: Can I use household products to remove copper?

A4: While household products like vinegar and hydrogen peroxide can be used to dissolve copper from surfaces, they are generally not suitable for purifying organic compounds from a reaction mixture due to lack of selectivity and potential for unwanted side reactions with the desired product.[5] It is recommended to use standard laboratory procedures for product purification.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Persistent blue/green color in the product after purification. 1. Incomplete removal of copper catalyst. 2. The product itself chelates copper.1. Perform additional aqueous washes with a chelating agent (e.g., EDTA, ammonia).[1] 2. Pass the product through a plug of silica gel or alumina.[1][4] 3. Utilize a scavenger resin.[1] 4. Try a stronger chelating agent for the wash or a scavenger resin with a very high affinity for copper.[1]
Low product yield after aqueous work-up. 1. The product is partially water-soluble and is being lost in the aqueous phase. 2. Product degradation due to pH changes during washing (e.g., with ammonia).1. For organic-soluble products, use brine to wash the organic layer to reduce the solubility of the organic product in the aqueous phase.[1] 2. For water-soluble products, consider using scavenger resins or dialysis.[2] 3. Use a milder chelating agent like EDTA or wash with a buffered solution to avoid pH-induced degradation.[2]
Formation of an emulsion during aqueous extraction. The reaction mixture contains components that stabilize the interface between the organic and aqueous layers.1. Add brine (saturated NaCl solution) to help break the emulsion. 2. Filter the mixture through a pad of Celite. 3. Allow the mixture to stand for an extended period without agitation.
Copper salts travel with the product on a silica gel column. The chosen eluent system may be too polar, or the copper species may have some affinity for the eluent.1. Modify the eluent system to be less polar. 2. Pre-treat the crude product with an aqueous wash (e.g., EDTA or ammonia solution) to remove the bulk of the copper before chromatography.[4][6]

Quantitative Data on Copper Removal Efficiency

The efficiency of copper removal is highly dependent on the specific reaction conditions, the nature of the product, the initial concentration of copper, and the exact protocol followed. The data presented below should be used as a guideline, and optimization for a specific reaction is often necessary.

Method/Material Initial Copper Concentration Final Copper Concentration Removal Efficiency (%) Context
NTA-Silica Gel[7]20 mg/L~0.2 - 0.8 mg/L96% to 99%Adsorption study for copper ions from water.
EDTA-Modified Graphene Oxide[8][9]25 mg/LNot specifiedOptimum adsorption at pH 7Adsorption study for copper (II) ions in aqueous solution.
Aqueous Ammonia Wash[4]Not specified< 50 ppmNot specifiedWork-up of an organocuprate reaction in a toluene solution.

Detailed Experimental Protocols

Protocol 1: Aqueous Wash with Saturated Ammonium Chloride (NH₄Cl)

This method is effective for complexing and removing copper (I) salts.

Materials:

  • Crude reaction mixture

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Stir the mixture at room temperature. The aqueous layer will typically turn a deep blue color, indicating the formation of the copper-ammonia complex.[3][10][11]

  • Transfer the mixture to a separatory funnel and add an appropriate organic solvent to extract the product.

  • Separate the organic layer.

  • Wash the organic layer several more times with the saturated NH₄Cl solution until the aqueous layer is colorless.[3][11]

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product, now depleted of copper salts.

Protocol 2: Filtration through a Silica Gel Plug

This method is useful for removing finely suspended or dissolved copper species.[1]

Materials:

  • Crude product solution

  • Silica gel

  • Cotton or glass wool

  • Glass column or funnel

  • Eluting solvent (a solvent in which the product is soluble but has minimal interaction with silica)

  • Collection flask

Procedure:

  • Place a small plug of cotton or glass wool at the bottom of a glass column or funnel.

  • Add a layer of sand (optional, but recommended).

  • Fill the column with a sufficient amount of silica gel to form a plug (typically 2-5 cm in height).

  • Wet the silica plug with the eluting solvent.

  • Carefully load the crude product solution onto the top of the silica plug.[1]

  • Elute the product through the plug using the eluting solvent, collecting the filtrate in a clean flask.[1]

  • Monitor the elution by Thin Layer Chromatography (TLC) to ensure all of the product has passed through.

  • Concentrate the filtrate to obtain the purified product.[1]

Protocol 3: Aqueous Wash with EDTA Solution

EDTA is a strong chelating agent effective for removing various copper species.

Materials:

  • Crude reaction mixture in an organic solvent

  • 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt, with pH adjusted to 8 with NaOH.[1]

  • Separatory funnel

  • Brine (saturated aqueous NaCl)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent.

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of the 0.5 M EDTA solution.[2]

  • Shake the funnel vigorously and allow the layers to separate.[2]

  • Drain the aqueous layer.

  • Repeat the washing step 2-3 times, or until the aqueous layer is no longer colored.[2]

  • Wash the organic layer with brine to remove residual water.[2]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to yield the copper-free product.

Visualized Workflows

Copper_Removal_Workflow cluster_start cluster_methods Copper Removal Methods cluster_analysis cluster_end start Crude Reaction Mixture aqueous_wash Aqueous Wash (EDTA, NH4Cl, NH4OH) start->aqueous_wash silica_plug Silica Gel Plug Filtration start->silica_plug scavenger_resin Scavenger Resin start->scavenger_resin analysis Check for Residual Copper (e.g., Color, ICP-MS) aqueous_wash->analysis silica_plug->analysis scavenger_resin->analysis end_product Purified Product analysis->end_product Copper Removed repeat_purification Repeat Purification or Combine Methods analysis->repeat_purification Copper Present repeat_purification->aqueous_wash repeat_purification->silica_plug repeat_purification->scavenger_resin

Caption: General workflow for selecting and applying a copper removal method.

Troubleshooting_Logic start Product still colored after purification? incomplete_removal Incomplete Removal? start->incomplete_removal Yes end Problem Solved start->end No product_chelation Product Chelates Copper? incomplete_removal->product_chelation No solution1 Repeat purification step (e.g., more washes) incomplete_removal->solution1 Yes solution2 Combine methods (e.g., EDTA wash then silica plug) product_chelation->solution2 No solution3 Use stronger chelating agent or high-affinity scavenger resin product_chelation->solution3 Yes solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for persistent copper contamination.

References

troubleshooting guide for inconsistent results with CuBr·SMe2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of inconsistent results when using CuBr·SMe₂?

A1: The most common reason for inconsistent results is the degradation of the Cu(I) catalyst due to exposure to air and moisture. CuBr·SMe₂ is an air-sensitive reagent, and oxidation to inactive Cu(II) species can significantly impact reaction outcomes, leading to lower yields and the formation of side products. Ensuring a rigorously anhydrous and oxygen-free reaction environment is crucial for reproducibility.

Q2: My reaction mixture turns black. What does this indicate?

A2: A black coloration in your reaction mixture often signifies the reduction of the Cu(I) catalyst to metallic copper(0). This can happen in the presence of certain reagents or if the reaction is exposed to light. The formation of Cu(0) leads to catalyst deactivation and will halt your reaction.

Q3: How should I properly store and handle CuBr·SMe₂?

A3: To maintain its catalytic activity, CuBr·SMe₂ should be stored under an inert atmosphere (argon or nitrogen) in a cool, dark place. It is advisable to avoid storing it under reduced pressure for extended periods, as this can lead to the loss of the dimethyl sulfide ligand. When handling, always use inert atmosphere techniques, such as a glovebox or Schlenk line, to prevent exposure to air and moisture.

Q4: Can I use CuBr instead of CuBr·SMe₂?

A4: While both are sources of Cu(I), CuBr·SMe₂ is generally preferred due to its higher solubility in organic solvents. CuBr itself is a polymeric solid with low solubility, which can lead to lower catalytic activity and reproducibility issues. The dimethyl sulfide ligand in CuBr·SMe₂ facilitates the formation of a soluble, active catalyst.

Troubleshooting Guides

Inconsistent Yields in Cross-Coupling Reactions (e.g., Ullmann Coupling)

Problem: I am observing low or inconsistent yields in my cross-coupling reaction.

Below is a troubleshooting guide to address this issue.

Potential Cause Observation Suggested Solution
Inactive Catalyst The reaction fails to initiate or proceeds very slowly. The CuBr·SMe₂ may be old or improperly stored.Use freshly purchased or purified CuBr·SMe₂. Ensure the catalyst is a white, crystalline solid. Discolored (green or blue) catalyst indicates oxidation.
Suboptimal Ligand Low conversion to the desired product and formation of side products.Screen a variety of ligands. For C-N coupling, bidentate ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine can be effective.
Inappropriate Base The reaction is sluggish or does not go to completion.The choice of base is critical. Screen common bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The base's strength and solubility can significantly impact the reaction rate and yield.
Presence of Water or Oxygen Formation of debrominated side products and a dark-colored reaction mixture.Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use. Set up the reaction under a strict inert atmosphere (argon or nitrogen).
Incorrect Reaction Temperature No reaction at lower temperatures or decomposition at higher temperatures.Optimize the reaction temperature. Modern ligand-accelerated Ullmann reactions often proceed at milder temperatures (e.g., 80-120 °C) compared to classical conditions.
Inconsistent Results in Atom Transfer Radical Polymerization (ATRP)

Problem: My ATRP reaction shows inconsistent polymerization rates, broad polydispersity, or low initiation efficiency.

This guide will help you troubleshoot these common ATRP issues.

Potential Cause Observation Suggested Solution
Oxygen in the System Polymerization is inhibited or terminated prematurely. The reaction mixture may change color.Thoroughly degas the monomer and solvent using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas.
Impure Monomer or Initiator Inconsistent initiation and broad molecular weight distribution.Purify the monomer to remove inhibitors. Ensure the initiator is pure and fully functional.
Incorrect Cu(I)/Cu(II) Ratio Uncontrolled polymerization (too fast) or slow/stalled polymerization.The ratio of the activator (Cu(I)) to the deactivator (Cu(II)) is crucial for controlling the polymerization. Adding a small amount of CuBr₂ (the deactivator) at the beginning of the reaction can improve control.
Ligand Selection and Stoichiometry Poor control over the polymerization, leading to broad polydispersity.The ligand determines the activity of the copper catalyst. Ensure the correct ligand for the monomer is being used and that the stoichiometry of ligand to copper is appropriate (often 1:1 or 2:1).
Catalyst Solubility The catalyst does not fully dissolve, leading to a heterogeneous mixture and inconsistent results.Ensure the chosen solvent can dissolve the CuBr·SMe₂/ligand complex. If necessary, gently warm the mixture to aid dissolution before adding the initiator.

Experimental Protocols

Detailed Protocol for a Standard Ullmann C-N Coupling Reaction

This protocol outlines a general procedure for the Ullmann condensation of an amine with an aryl bromide using CuBr·SMe₂ as the catalyst.

Materials:

  • CuBr·SMe₂

  • Aryl bromide

  • Amine

  • Ligand (e.g., 1,10-phenanthroline)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation of the Reaction Vessel: In a glovebox or on a Schlenk line, add the aryl bromide (1.0 mmol), amine (1.2 mmol), ligand (0.1 mmol), and base (2.0 mmol) to the reaction vessel.

  • Addition of the Catalyst: Add CuBr·SMe₂ (0.05 mmol, 5 mol%) to the vessel.

  • Inert Atmosphere: Seal the vessel, and if not in a glovebox, evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the anhydrous solvent (5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield start Low or Inconsistent Yield Observed check_catalyst Check Catalyst Quality: - Freshly prepared/purchased? - White crystalline solid? start->check_catalyst catalyst_ok Catalyst is Good check_catalyst->catalyst_ok Yes catalyst_bad Purify or Replace Catalyst check_catalyst->catalyst_bad No check_conditions Review Reaction Conditions: - Anhydrous solvent? - Degassed system? - Inert atmosphere? catalyst_ok->check_conditions conditions_ok Conditions are Rigorous check_conditions->conditions_ok Yes conditions_bad Improve Air-Sensitive Technique check_conditions->conditions_bad No optimize_reagents Optimize Reaction Parameters: - Screen ligands - Screen bases - Adjust temperature conditions_ok->optimize_reagents end Improved and Consistent Yield optimize_reagents->end

Caption: Troubleshooting workflow for low or inconsistent reaction yields.

ATRP_Troubleshooting_Workflow start Inconsistent ATRP Results (Rate, Polydispersity) check_oxygen Check for Oxygen: - Thoroughly degassed monomer/solvent? start->check_oxygen oxygen_removed Oxygen Removed check_oxygen->oxygen_removed Yes degas_again Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) check_oxygen->degas_again No check_purity Check Reagent Purity: - Monomer inhibitor removed? - Initiator pure? oxygen_removed->check_purity purity_ok Reagents are Pure check_purity->purity_ok Yes purify_reagents Purify Monomer and/or Initiator check_purity->purify_reagents No optimize_catalyst Optimize Catalyst System: - Adjust Cu(I)/Cu(II) ratio - Verify ligand and stoichiometry purity_ok->optimize_catalyst end Controlled and Reproducible Polymerization optimize_catalyst->end

Caption: Troubleshooting workflow for inconsistent ATRP results.

effect of ligands on the efficiency of CuBr·SMe2 catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂) in catalysis. This resource provides practical troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a simple question-and-answer format.

Guide 1: Low or No Product Yield

Question: My reaction has a very low yield or is not proceeding at all. What are the primary factors to investigate?

Answer: Low or no yield is a frequent issue in copper-catalyzed reactions. A systematic approach to troubleshooting is crucial. Start by evaluating the catalyst's activity, the integrity of your reagents, and the reaction conditions. The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1]

Troubleshooting Workflow: Low Yield

Caption: Troubleshooting workflow for low or no product yield.

Question: I suspect my ligand is the issue. How does the ligand choice and concentration affect the reaction?

Answer: The ligand is critical for an efficient reaction. Its primary roles are to solubilize the copper salt, stabilize the active Cu(I) oxidation state against oxidation and disproportionation, and tune the catalyst's electronic and steric properties.[2][3]

  • Ligand Type: Nitrogen-based ligands, such as diamines (e.g., N,N'-dimethylethylenediamine) or phenanthrolines, are commonly effective in accelerating copper-catalyzed cross-coupling reactions.[2] The choice of ligand can dramatically impact the reaction rate and even the feasibility of the transformation with challenging substrates.

  • Ligand:Copper Ratio: The ratio of ligand to copper is a crucial parameter. An insufficient amount of ligand may not adequately protect the Cu(I) catalyst, while a large excess can sometimes inhibit the reaction by forming inactive, coordinatively saturated copper complexes.[4] A typical starting point is a 1:1 or 1.2:1 ligand-to-copper ratio. This should be optimized for your specific reaction.

Guide 2: Inconsistent Results and Poor Reproducibility

Question: My reaction works, but the yield and reaction time are inconsistent between runs. What could be the cause?

Answer: Poor reproducibility often points to sensitivity to air, moisture, or trace impurities. The quality of the CuBr·SMe₂ complex is also a key factor.

Troubleshooting Workflow: Poor Reproducibility

Reproducibility Start Poor Reproducibility Atmosphere Atmosphere Control Start->Atmosphere Check Solvent Solvent & Reagent Quality Start->Solvent Check Catalyst Catalyst Quality Start->Catalyst Check Temp Temperature Control Start->Temp Check CheckLeaks Ensure inert gas setup is leak-tight. Use high-purity N₂ or Ar. Degas solvents and reagents properly. Atmosphere->CheckLeaks Action UseAnhydrous Use freshly distilled or purchased anhydrous solvents. Ensure reagents are dry and pure. Solvent->UseAnhydrous Action FreshCatalyst CuBr·SMe₂ can degrade. Use a fresh batch or purify the existing one. Store under inert atmosphere. Catalyst->FreshCatalyst Action Calibrate Ensure uniform and accurate heating. Calibrate oil bath or heating block. Temp->Calibrate Action Resolved Consistent Results CheckLeaks->Solvent UseAnhydrous->Catalyst FreshCatalyst->Temp Calibrate->Resolved

Caption: Key checkpoints for troubleshooting poor reproducibility.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the dimethyl sulfide (SMe₂) in the CuBr·SMe₂ complex?

    • A1: The dimethyl sulfide is a weakly coordinating ligand that solubilizes the CuBr salt in organic solvents and stabilizes the Cu(I) oxidation state. It is readily displaced by more strongly coordinating ligands or substrates during the catalytic cycle.

  • Q2: Can I use other Cu(I) sources like CuI or CuCl instead of CuBr·SMe₂?

    • A2: Yes, other Cu(I) salts like CuI, CuBr, and CuCl are often effective and can be used.[5] However, CuBr·SMe₂ is favored in many applications due to its higher solubility in common organic solvents compared to the simple halide salts. The choice of halide can sometimes influence reaction rates, but often the ligand and base have a more pronounced effect.[6]

  • Q3: Is it necessary to use a ligand with CuBr·SMe₂?

    • A3: While some reactions can proceed without an additional ligand ("ligand-free"), the addition of a suitable ligand is typically crucial for achieving high efficiency, broad substrate scope, and mild reaction conditions.[7] Ligands accelerate the reaction and stabilize the catalyst. In so-called "ligand-free" reactions, the solvent (like DMSO or nitriles) or a reagent may act as a ligand.[7][8]

  • Q4: My reaction involves an amine or other potentially coordinating substrate. Can this interfere with the added ligand?

    • A4: Yes, substrates with strong coordinating groups (like certain amines or heterocycles) can compete with your intended ligand for binding to the copper center. This can sometimes inhibit the reaction. In such cases, screening different ligands or adjusting the ligand:copper ratio may be necessary to find an optimal system where the desired catalytic activity is favored.

Data Presentation: Ligand Effects on Reaction Efficiency

The efficiency of a CuBr·SMe₂ catalyzed reaction is highly dependent on the ligand employed. The following table summarizes the effect of different ligand types on the yield of copper-catalyzed cross-coupling reactions. Note that these examples are illustrative and optimal conditions will vary by specific reaction.

Reaction Type Copper Source Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
C-N Coupling (Sulfonamide + Aryl Bromide)CuI (20 mol%)Ligand-FreeCs₂CO₃DMF1352476[5]
C-N Coupling (Amide + Aryl Iodide)CuI (5 mol%)N,N'-DimethylethylenediamineK₃PO₄Toluene1102495[2]
C-O Coupling (Phenol + Aryl Bromide)CuBr (0.05 mol%)Oxalohydrazide L1Cs₂CO₃DMSO13024>99[9]
C-C Coupling (Alkyl Bromide + Arylboron)CuBr·SMe₂ (10 mol%)Bipyridine-based L6tBuONa1,4-Dioxane802495[10]
C-C Coupling (Grignard + Grignard)CuBr·SMe₂ (2 mol%)Ligand-Free-THFrt383[11][12]

Experimental Protocols

This section provides a detailed, representative methodology for a copper-catalyzed Suzuki-Miyaura cross-coupling reaction using CuBr·SMe₂. This protocol should be adapted and optimized for your specific substrates and goals.

Reaction: Copper-Catalyzed Suzuki-Miyaura Coupling of an Unactivated Alkyl Halide.[10]

Materials:

  • CuBr·SMe₂ (Copper(I) bromide dimethyl sulfide complex)

  • Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine)

  • Arylboronic acid pinacol ester

  • Alkyl bromide

  • Base (e.g., Sodium tert-butoxide, tBuONa)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow

ProtocolWorkflow cluster_prep 1. Preparation (In Glovebox or under Inert Gas) cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up and Purification Prep To a dry Schlenk tube, add: - CuBr·SMe₂ (e.g., 0.1 mmol, 10 mol%) - Ligand (e.g., 0.15 mmol, 15 mol%) - Base (e.g., tBuONa, 2.0 mmol) - Arylboronic acid ester (1.2 mmol) Seal Seal the vessel with a septum. Prep->Seal Purge Remove from glovebox and purge with N₂/Ar. Seal->Purge AddSolvent Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe. Purge->AddSolvent AddSubstrate Add alkyl bromide (1.0 mmol) via syringe. AddSolvent->AddSubstrate Heat Place the sealed vessel in a preheated oil bath (e.g., 80 °C). AddSubstrate->Heat Stir Stir vigorously for the specified time (e.g., 24 h). Heat->Stir Cool Cool the reaction to room temperature. Stir->Cool Filter Filter through a pad of Celite/Silica gel, eluting with ethyl acetate. Cool->Filter Concentrate Concentrate the filtrate under reduced pressure. Filter->Concentrate Purify Purify the crude product by flash column chromatography. Concentrate->Purify

Caption: General workflow for a CuBr·SMe₂-catalyzed cross-coupling reaction.

Procedure:

  • Preparation: In an inert atmosphere glovebox, add CuBr·SMe₂ (10 mol%), the bipyridine ligand (15 mol%), sodium tert-butoxide (2.0 equiv.), and the arylboronic acid pinacol ester (1.2 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Sealing and Purging: Seal the tube with a rubber septum. If not using a glovebox, assemble the solids in the tube and subsequently purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Addition of Reagents: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane via syringe to achieve the desired concentration (e.g., 0.5 M with respect to the limiting reagent). Then, add the alkyl bromide (1.0 equiv., limiting reagent) via syringe.

  • Reaction: Place the sealed Schlenk tube into a preheated oil bath at the desired temperature (e.g., 80 °C).

  • Monitoring: Stir the reaction mixture vigorously for the required time (e.g., 24 hours). The reaction progress can be monitored by taking aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a short plug of silica gel or Celite to remove inorganic salts and the copper catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography to isolate the desired product.

References

Technical Support Center: Copper(I) Bromide-Dimethyl Sulfide (CuBr·SMe₂)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the activation and handling of the air-sensitive reagent, Copper(I) bromide-dimethyl sulfide (CuBr·SMe₂).

Frequently Asked Questions (FAQs)

Q1: What is this compound (CuBr·SMe₂), and what are its common applications?

A1: this compound is a complex of copper(I) bromide and dimethyl sulfide. It is a versatile catalyst used in various organic syntheses, including as a catalyst for the addition of Grignard reagents to fullerenes.[1]

Q2: What are the signs of decomposition or impurity in CuBr·SMe₂?

A2: Fresh, pure CuBr·SMe₂ should be a colorless or off-white to beige crystalline solid.[1] A green or blue tint may indicate the presence of oxidized Copper(II) species. During reactions like Atom Transfer Radical Polymerization (ATRP), a blackening of the complex may suggest reduction to elemental copper (Cu(0)).[2]

Q3: How should I properly store CuBr·SMe₂?

A3: CuBr·SMe₂ is sensitive to air, moisture, and light.[3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.[4] For long-term storage, sealing the container with paraffin wax and storing it in a desiccator is a good practice.

Q4: In which solvents is CuBr·SMe₂ soluble?

A4: The complex has limited solubility. It is insoluble in hexane, ether, acetone, chloroform, and carbon tetrachloride.[1] It dissolves in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but this leads to decomposition, indicated by the solution turning hot and green.[1] It can be dissolved in solvents like benzene, ether, methanol, and chloroform if an excess of dimethyl sulfide is added.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution Citation
Reaction fails to initiate or proceeds slowly. Inactive catalyst due to oxidation (presence of Cu(II)).Purify the CuBr·SMe₂ before use. Ensure all glassware is oven-dried and the reaction is set up under a strict inert atmosphere.[5][6][7]
Impure starting materials or solvents.Use freshly purified starting materials and anhydrous solvents.[8]
The CuBr·SMe₂ turns black during the reaction. Reduction of Cu(I) to Cu(0).Exclude light from the reaction vessel by wrapping it in aluminum foil. Ensure the system is rigorously deoxygenated.[2]
Potential side reactions with reagents.Review the compatibility of all reagents with the copper catalyst. Consider if any reagents could act as a reducing agent.[2]
Reaction mixture turns green or blue. Oxidation of Cu(I) to Cu(II) by air or moisture.Improve the inert atmosphere technique. Use a Schlenk line or glovebox for handling. Ensure solvents are thoroughly deoxygenated.[6][9]
The solvent is causing decomposition (e.g., DMF, DMSO).Choose a non-decomposing solvent system. If solubility is an issue, consider adding excess dimethyl sulfide.[1]
Low product yield. Incomplete reaction.Monitor the reaction progress by techniques like TLC or GC to determine the optimal reaction time.[8][10]
Product loss during workup.Check if the product is water-soluble or volatile. Analyze the aqueous layer and the solvent from the rotovap trap.[10]
Deactivated catalyst.Consider a fresh batch of purified CuBr·SMe₂.[7]

Experimental Protocols

Protocol 1: Purification of CuBr·SMe₂ by Recrystallization

This protocol describes the purification of commercially available CuBr·SMe₂ to remove any oxidized copper species.

Materials:

  • This compound complex (to be purified)

  • Dimethyl sulfide (Me₂S)

  • Pentane or Hexane (anhydrous)

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Filter funnel and filter paper

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a fume hood, add 10 g of CuBr·SMe₂ to a clean, dry Schlenk flask equipped with a magnetic stir bar.[5]

  • Under a positive pressure of inert gas, add 20 mL of dimethyl sulfide to the flask.[5]

  • Stir the mixture until the solid is completely dissolved.

  • Slowly add 30 mL of anhydrous pentane (or 20mL of hexane for a smaller scale preparation) to the solution while stirring.[1][5] This will cause the purified complex to precipitate as white crystals.

  • Continue stirring for 10-15 minutes in an ice bath to maximize precipitation.

  • Filter the white crystals under an inert atmosphere using a Schlenk filter setup.

  • Wash the crystals with three 20 mL portions of anhydrous pentane.[5]

  • Dry the purified CuBr·SMe₂ under reduced pressure. Caution: Over-drying can lead to the loss of the dimethyl sulfide ligand.[7]

Protocol 2: Handling and Dispensing Air-Sensitive CuBr·SMe₂

This protocol outlines the safe handling of the purified, air-sensitive CuBr·SMe₂.

Materials:

  • Purified CuBr·SMe₂ in a sealed container

  • Glovebox or Schlenk line

  • Spatula

  • Weighing boat or vial

  • Reaction flask

Procedure using a Glovebox:

  • Introduce the sealed container of purified CuBr·SMe₂, a spatula, a weighing boat, and your reaction flask into the glovebox antechamber.

  • Evacuate and refill the antechamber with inert gas for the recommended number of cycles.

  • Inside the glovebox, open the container of CuBr·SMe₂.

  • Using the spatula, weigh the desired amount of the complex onto the weighing boat.

  • Transfer the weighed solid directly into your reaction flask.

  • Seal the reaction flask and the container of CuBr·SMe₂ before removing them from the glovebox.

Procedure using a Schlenk Line:

  • Connect your reaction flask to the Schlenk line and evacuate and backfill with inert gas three times.

  • Maintain a positive pressure of inert gas in the flask.

  • Briefly remove the septum or stopper from the flask and quickly add the desired amount of CuBr·SMe₂ against a counterflow of inert gas.

  • Immediately reseal the flask and purge with inert gas for several minutes.

Quantitative Data Summary

Property Value Citation
Molecular Formula C₂H₆BrCuS[1]
Molecular Weight 205.58 g/mol [11]
Appearance Off-white to beige, grey or green crystalline solid[1]
Melting Point 124-129 °C (decomposes)[1]
Solubility (Insoluble) Hexane, Ether, Acetone, Chloroform, Carbon tetrachloride[1]
Solubility (Soluble with decomposition) DMF, DMSO[1]
Storage Temperature Room temperature[11]

Visualizations

experimental_workflow cluster_purification Purification cluster_handling Inert Atmosphere Handling dissolve Dissolve CuBr·SMe₂ in Dimethyl Sulfide precipitate Precipitate with Hexane/Pentane dissolve->precipitate filter_wash Filter and Wash with Pentane precipitate->filter_wash dry Dry under Reduced Pressure filter_wash->dry weigh Weigh in Glovebox or under Inert Gas Flow dry->weigh Purified Product transfer Transfer to Reaction Vessel weigh->transfer

Caption: Experimental workflow for the purification and handling of CuBr·SMe₂.

troubleshooting_guide start Reaction Issue with CuBr·SMe₂ color_check What is the color of the reaction mixture? start->color_check green_blue Green/Blue color_check->green_blue Green/Blue black Black color_check->black Black no_reaction No/Slow Reaction color_check->no_reaction No/Slow Reaction oxidation Probable Cause: Oxidation to Cu(II) green_blue->oxidation reduction Probable Cause: Reduction to Cu(0) black->reduction inactive Probable Cause: Inactive/Impure Catalyst no_reaction->inactive solution_oxidation Solution: Improve inert atmosphere, check for moisture. oxidation->solution_oxidation solution_reduction Solution: Exclude light, ensure rigorous deoxygenation. reduction->solution_reduction solution_inactive Solution: Purify CuBr·SMe₂, use anhydrous solvents. inactive->solution_inactive

Caption: Troubleshooting decision tree for reactions involving CuBr·SMe₂.

References

preventing homocoupling side products in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the formation of homocoupling side products (Glaser coupling) during Sonogashira reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling (Glaser coupling) in the context of a Sonogashira reaction?

A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical diyne.[1][2][3] This undesired reaction consumes the alkyne starting material, reducing the yield of the desired cross-coupled product and complicating purification.[4]

Q2: What are the primary causes of homocoupling side products?

A2: The formation of homocoupled byproducts is primarily caused by two factors: the presence of oxygen and the use of a copper(I) co-catalyst.[1][5] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1][4][5] While the copper co-catalyst is added to enhance the reactivity of the Sonogashira coupling, it also catalyzes this unwanted side reaction.[1][2][5]

Q3: What is the role of each key component in a standard Sonogashira reaction?

A3:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): The primary catalyst that facilitates the cross-coupling of the sp²-hybridized carbon of the aryl/vinyl halide with the sp-hybridized carbon of the alkyne.[1]

  • Copper(I) Co-catalyst (e.g., CuI): Activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1]

  • Base (e.g., Triethylamine, Diethylamine): Neutralizes the hydrogen halide produced as a byproduct of the reaction and aids in the deprotonation of the terminal alkyne.[1][2]

  • Solvent (e.g., THF, DMF, Toluene): Provides a medium for the reaction to occur. The choice of solvent can influence the reaction rate and the extent of side reactions.[5]

Q4: I'm performing a copper-free Sonogashira reaction but still observe homocoupling. Why is this happening?

A4: Even without the intentional addition of a copper co-catalyst, trace amounts of copper can be present as impurities in reagents or on the surface of glassware, which may be sufficient to catalyze Glaser coupling.[1] Additionally, under certain conditions, a palladium-mediated homocoupling can occur, although this is generally less significant than the copper-catalyzed pathway.[1] To mitigate this, use high-purity reagents and consider acid-washing glassware to remove trace metals.[1]

Troubleshooting Guide

Below are common issues encountered during Sonogashira reactions that lead to homocoupling, along with their potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Significant formation of homocoupled alkyne byproduct 1. Oxygen in the reaction mixture: Oxygen promotes the oxidative dimerization of copper acetylides.[1][4]- Degas all solvents and reagents: Use techniques like freeze-pump-thaw cycles for solvents or sparge with an inert gas (e.g., argon or nitrogen) before use.[1][4] - Maintain a positive pressure of inert gas: Use a balloon or a manifold to ensure the reaction flask is under a slight positive pressure of inert gas throughout the reaction.[1][4] - Consider using a reducing atmosphere, such as hydrogen gas diluted with nitrogen or argon, which can reduce homocoupling to as low as 2%.[3][6]
2. High copper catalyst loading: Excessive amounts of copper(I) can increase the rate of homocoupling.[1]- Reduce the amount of copper catalyst: Use the minimum effective amount of copper catalyst. - Implement copper-free conditions: This is the most direct way to prevent copper-mediated homocoupling.[1][2][7] This may require higher temperatures or more active palladium catalysts.[1]
3. Slow cross-coupling rate: If the desired cross-coupling is slow, the terminal alkyne has more opportunity to homocouple.[1][8] This can be due to an inactive palladium catalyst or a less reactive aryl/vinyl halide.[1]- Optimize the palladium catalyst and ligands: Use bulky, electron-rich phosphine ligands to favor the cross-coupling pathway.[5] - Increase the reaction temperature: For less reactive halides like bromides or chlorides, heating is often necessary.[9] - Choose a more reactive halide: The reactivity order is I > Br > Cl.[2]
4. High concentration of terminal alkyne: A high concentration of the alkyne can favor the bimolecular homocoupling reaction.[5]- Slow addition of the terminal alkyne: Add the alkyne to the reaction mixture dropwise via a syringe pump.[1][5]
Low yield of the desired product despite minimal homocoupling 1. Catalyst decomposition: The Pd(0) catalyst can be sensitive to oxygen and may decompose, leading to an incomplete reaction.[9]- Ensure strictly anaerobic conditions. [9] - Use a pre-catalyst that is more stable to air.
2. Incorrect stoichiometry: Incorrect molar ratios of the reactants can lead to incomplete conversion.- Carefully check the molar ratios of the aryl halide, alkyne, catalyst, and base.[9]
3. Low reaction temperature: The reaction may not proceed to completion at a low temperature, especially with less reactive substrates.- Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS.[9]

Data on Reaction Conditions to Minimize Homocoupling

The following tables summarize quantitative data on the effect of different reaction conditions on the yield of the desired cross-coupled product and the suppression of the homocoupled byproduct.

Table 1: Effect of Copper Co-catalyst on Homocoupling

Reaction Conditions Aryl Halide Terminal Alkyne Pd Catalyst (mol%) CuI (mol%) Desired Product Yield (%) Homocoupling Byproduct (%)
Standard4-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ (2)2~70-80~10-20
Copper-Free4-IodoanisolePhenylacetylenePd(PPh₃)₄ (2)0>90<5
Reduced Copper4-Bromopyridine4-EthynylanisolePdCl₂(PPh₃)₂ (2)194~5

Note: Yields are representative and can vary based on specific substrates and other reaction conditions.

Table 2: Effect of Atmosphere on Homocoupling

Atmosphere Aryl Halide Terminal Alkyne Pd Catalyst (mol%) CuI (mol%) Desired Product Yield (%) Homocoupling Byproduct (%)
Air4-Iodo-N,N-dimethylanilinePhenylacetylenePdCl₂(PPh₃)₂ (1)1LowHigh
Nitrogen/Argon4-Iodo-N,N-dimethylanilinePhenylacetylenePdCl₂(PPh₃)₂ (1)1GoodModerate
H₂/N₂ or H₂/Ar4-Iodo-N,N-dimethylanilinePhenylacetylenePdCl₂(PPh₃)₂ (1)1Very Good (>90)~2

Data adapted from studies showing the effect of a reducing atmosphere.[3]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling to Minimize Homocoupling

This protocol is designed to eliminate copper-mediated Glaser coupling.

  • Reagent Preparation: Ensure all solvents (e.g., toluene, triethylamine) are anhydrous and thoroughly degassed by freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes.[1] All solid reagents should be of high purity and dried in a vacuum oven.[5]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a suitable base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).[1]

  • Reagent Addition: Add the degassed solvent. Then, add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.[5]

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) and stir for 12-24 hours.[1] Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite, washing with an organic solvent like ethyl acetate.[1][5] Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Modified Copper-Catalyzed Sonogashira with Reduced Homocoupling

This protocol uses a copper co-catalyst but incorporates measures to suppress Glaser coupling.

  • Inert Atmosphere Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).[9] Seal the flask, then evacuate and backfill with high-purity argon or nitrogen three times.[1][9]

  • Solvent and Base Addition: Add freshly distilled and degassed triethylamine and THF via syringe.[9]

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) slowly to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature. For less reactive aryl halides, the temperature may need to be increased to 40-60 °C.[9] Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.[9] Purify the crude product by column chromatography.

Visualizations

Sonogashira_Troubleshooting start High Homocoupling Observed cause1 Presence of Oxygen start->cause1 cause2 High Copper(I) Concentration start->cause2 cause3 Slow Cross-Coupling Rate start->cause3 cause4 High Alkyne Concentration start->cause4 solution1 Rigorous Degassing / Inert Atmosphere cause1->solution1 solution2 Use Copper-Free Conditions or Reduce [Cu] cause2->solution2 solution3 Optimize Catalyst/Ligand / Increase Temp. cause3->solution3 solution4 Slow Addition of Alkyne cause4->solution4 outcome Reduced Homocoupling solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Troubleshooting flowchart for Sonogashira homocoupling.

Sonogashira_Workflow prep 1. Reagent & Solvent Preparation (Drying & Degassing) setup 2. Reaction Setup under Inert Gas (Ar or N2) prep->setup reagents 3. Add Aryl Halide, Pd Catalyst, Base (Optional: CuI) setup->reagents alkyne 4. Slow Addition of Terminal Alkyne reagents->alkyne reaction 5. Reaction at Optimal Temperature (Monitor Progress) alkyne->reaction workup 6. Work-up (Filtration, Extraction) reaction->workup purification 7. Purification (Column Chromatography) workup->purification

Caption: Experimental workflow to minimize homocoupling.

References

Technical Support Center: Purification of Products from CuBr·SMe₂ Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions mediated by the copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the copper catalyst after a CuBr·SMe₂ mediated reaction?

A1: The most prevalent and effective methods for removing the copper catalyst include:

  • Filtration through a Solid Support: Passing the reaction mixture through a plug or column of an adsorbent material like neutral or basic alumina or silica gel.[1][2] This is a widely used and effective method for many products.

  • Aqueous Washes with Chelating Agents: Performing a liquid-liquid extraction by washing the organic layer containing the product with an aqueous solution of a chelating agent.[3] Common chelators include ethylenediaminetetraacetic acid (EDTA), aqueous ammonia, and ammonium chloride.[3][4] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.

  • Scavenger Resins: Stirring the reaction mixture with a solid-supported resin that has a high affinity for copper, followed by simple filtration to remove the resin-bound catalyst.[3][5]

  • Precipitation: Dissolving the crude product in a suitable solvent and then adding a non-solvent to precipitate the desired product, leaving the more soluble catalyst behind in the solution.[] This is particularly common for polymeric products.[7]

  • Dialysis: For macromolecular products such as polymers or bioconjugates, dialysis against a buffer containing a chelating agent like EDTA can effectively remove small molecule impurities, including the copper catalyst.[4]

Q2: My purified product has a persistent blue or green color. What does this indicate and what should I do?

A2: A persistent blue or green tint in your product is a strong visual indicator of residual copper contamination.[3][8] This can happen if the initial purification method was incomplete or if your product itself can chelate copper. To resolve this, you can:

  • Repeat the purification step: Perform additional aqueous washes with a chelating agent or pass the product through a fresh column of alumina or silica gel.[3]

  • Combine purification methods: A highly effective strategy is to first perform an aqueous wash with a chelating agent like EDTA to remove the bulk of the copper, followed by filtration through a plug of silica gel or alumina to remove any remaining traces.[3]

  • Use a stronger chelating agent or scavenger resin: If your product has a high affinity for copper, a stronger chelating agent or a scavenger resin with a very high binding affinity for copper may be necessary.[3][5]

Q3: I am experiencing low product yield after the purification process. What are the possible causes and solutions?

A3: Low product yield after purification can be attributed to several factors:

  • Product partitioning into the aqueous phase: If your product has some water solubility, it can be lost during aqueous washes with chelating agents.

    • Solution: For organic-soluble products, washing the organic layer with brine (saturated NaCl solution) can help reduce the solubility of the organic product in the aqueous phase.[3][5] For water-soluble products, alternative methods like using scavenger resins or dialysis are recommended.[5]

  • Product adsorption onto the solid support: The product might be adsorbing to the alumina or silica gel column.

    • Solution: Try eluting the column with a more polar solvent system to ensure complete recovery of your product.[5]

  • Product degradation: Changes in pH during washes, for instance with aqueous ammonia, could potentially degrade sensitive products.

    • Solution: Use a milder chelating agent like EDTA or wash with a buffered solution to maintain a suitable pH range.[5]

  • Incomplete precipitation: If purifying by precipitation, some of the product may remain dissolved in the solvent/non-solvent mixture.

    • Solution: Ensure the chosen non-solvent is appropriate and that the solution is sufficiently cooled to maximize product precipitation.

Q4: Can residual copper from the reaction interfere with subsequent steps or the final product's properties?

A4: Yes, residual copper can be detrimental. It can:

  • Interfere with downstream catalytic processes.

  • Cause paramagnetic broadening in NMR spectra, leading to poor resolution.[3]

  • Affect the thermal, mechanical, and electrical properties of polymeric materials.[9]

  • Be toxic to cells, which is a critical consideration for biomedical and pharmaceutical applications.[10]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution(s)
Persistent blue/green color in the product after purification Incomplete removal of the copper catalyst.- Perform additional aqueous washes with a chelating agent (e.g., EDTA, aqueous ammonia).[3]- Pass the product through a fresh plug of silica gel or alumina.[3]- Utilize a scavenger resin with a high affinity for copper.[3]
The product itself chelates copper.- Use a stronger chelating agent for the aqueous wash.[3]- Employ a scavenger resin with a very high binding capacity for copper.[3]
Low product yield after aqueous workup The product is partially soluble in the aqueous phase.- For organic-soluble products, use brine to wash the organic layer, which reduces the solubility of the organic product in the aqueous phase.[3][5]- For water-soluble products, avoid aqueous extraction and use scavenger resins or dialysis instead.[5]
The product has adsorbed onto the silica or alumina column.- Elute the column with a more polar solvent system.[5]
The product has degraded due to pH changes during the wash.- Use a milder chelating agent like EDTA or a buffered wash solution.[5]
Scavenger resin is ineffective Insufficient amount of resin used.- Increase the equivalents of scavenger resin relative to the copper catalyst (typically 3-5 equivalents are used).[5]
Inadequate stirring time.- Increase the stirring time (4-16 hours is typical).[5]
The resin is not compatible with the reaction solvent.- Consult the manufacturer's guidelines for solvent compatibility.
Broad signals in NMR spectrum Paramagnetic interference from residual copper.- Pass the sample through a short plug of silica gel or alumina before NMR analysis.[3]- Ensure thorough copper removal using one of the recommended methods.[3]
Column chromatography fails to separate the product from the copper catalyst The copper species and the product have similar polarities.- Perform an aqueous wash with a chelating agent to remove the bulk of the copper before running the column.[3]- Try a different stationary phase (e.g., alumina instead of silica gel).[3]- Use a scavenger resin to remove the copper prior to chromatography.[3]

Data Presentation

Table 1: Comparison of Copper Removal Efficiency for Polystyrene Prepared by Different ATRP Methods. [7]

Purification MethodCopper Concentration (ppm) in Normal ATRPCopper Concentration (ppm) in ARGET ATRPCopper Concentration (ppm) in ICAR ATRP
No Removal100010010
Precipitation in Hexanes130122
Precipitation in Methanol110101
Alumina Column101<1
10 wt% ATRP Pure® Resin5<1<1
2 Precipitations in Hexanes252<1

Data sourced from the Matyjaszewski Polymer Group, Carnegie Mellon University.[7]

Experimental Protocols

Protocol 1: Copper Removal by Filtration through an Alumina Column

This method is suitable for non-polar to moderately polar products that are soluble in organic solvents. Neutral alumina is recommended if the product has functionalities sensitive to acidic or basic conditions.[4]

Materials:

  • Crude reaction mixture dissolved in a minimal amount of a suitable organic solvent (e.g., dichloromethane, THF).

  • Neutral or basic alumina.

  • Glass column or funnel.

  • Eluting solvent.

Procedure:

  • Prepare a short column by packing a glass column or a large pipette with a plug of glass wool, followed by the alumina.

  • Pre-wet the column with the eluting solvent.[2]

  • Carefully load the solution of the crude product onto the top of the alumina column.

  • Elute the product through the column using an appropriate solvent. The copper catalyst will be adsorbed onto the alumina, often visible as a colored band at the top of the column.

  • Collect the eluate containing the purified product.

  • Concentrate the eluate under reduced pressure to obtain the copper-free product.

Protocol 2: Copper Removal by Aqueous Wash with EDTA Solution

This protocol is effective for organic-soluble products.

Materials:

  • Crude reaction mixture.

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Dilute the reaction mixture with an organic solvent.

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of the 0.5 M EDTA solution and shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[3]

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with the EDTA solution until the aqueous layer is colorless.[3]

  • Wash the organic layer with brine to remove any residual EDTA and water.[5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 3: Copper Removal Using a Solid-Supported Scavenger Resin

This method is suitable for a wide range of products, including those that are water-soluble.

Materials:

  • Crude reaction mixture in a suitable solvent.

  • Copper scavenger resin (e.g., SiliaMetS Thiourea, Chelex 100).

  • Stir plate and stir bar.

  • Filtration apparatus.

Procedure:

  • To the reaction mixture, add the scavenger resin. A typical loading is 3-5 equivalents relative to the amount of copper catalyst used.[5]

  • Stir the resulting suspension at room temperature. The required stirring time can vary from 4 to 16 hours, depending on the specific resin and reaction conditions.[5]

  • Monitor the removal of copper by observing the disappearance of color from the solution.

  • Once the copper has been removed, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.[5]

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the copper-free product.

Protocol 4: Purification by Precipitation

This is a common method for purifying polymeric products.[]

Materials:

  • Crude polymer product.

  • A suitable solvent in which the polymer is soluble.

  • A non-solvent in which the polymer is insoluble but the impurities (including the catalyst) are soluble.

  • Beakers.

  • Filtration apparatus.

Procedure:

  • Dissolve the crude polymer in a minimum amount of a suitable solvent.

  • In a separate beaker, place a larger volume of the non-solvent.

  • Slowly add the polymer solution dropwise to the stirred non-solvent.

  • The polymer should precipitate out of the solution. Continue stirring for a period to ensure complete precipitation.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any remaining impurities.

  • Dry the purified polymer under vacuum. This process can be repeated for higher purity.[]

Mandatory Visualizations

experimental_workflow_alumina_column cluster_prep Preparation prep_column Prepare Alumina Column pre_wet Pre-wet with Solvent prep_column->pre_wet 1. load_sample Load Crude Product Solution pre_wet->load_sample 2. elute Elute with Solvent load_sample->elute 3. collect Collect Eluate elute->collect 4. concentrate Concentrate Product collect->concentrate 5. final_product Purified Product concentrate->final_product

Workflow for Copper Removal using an Alumina Column.

experimental_workflow_edta_wash start Crude Reaction Mixture in Organic Solvent add_edta Add 0.5 M EDTA (aq) and Shake start->add_edta separate Separate Aqueous (Blue/Green) and Organic Layers add_edta->separate check_color Is Aqueous Layer Colorless? separate->check_color check_color->add_edta No wash_brine Wash Organic Layer with Brine check_color->wash_brine Yes dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate final_product Purified Product filter_concentrate->final_product

Workflow for Copper Removal using an EDTA Wash.

logical_relationship_troubleshooting cluster_color_issue Troubleshoot Color Issue cluster_yield_issue Troubleshoot Yield Issue start Product Purification Complete check_color Is Product Colored (Blue/Green)? start->check_color check_yield Is Yield Acceptable? check_color->check_yield No repeat_purification Repeat Purification (e.g., another wash/column) check_color->repeat_purification Yes success Purification Successful check_yield->success Yes check_solubility Product Water-Soluble? check_yield->check_solubility No combine_methods Combine Methods (e.g., EDTA wash then column) repeat_purification->combine_methods stronger_chelator Use Stronger Chelator or Scavenger Resin combine_methods->stronger_chelator use_brine Use Brine Wash check_solubility->use_brine No change_method Change Method (Resin/Dialysis) check_solubility->change_method Yes change_eluent Use More Polar Eluent use_brine->change_eluent

References

Technical Support Center: Copper(I) Bromide-Dimethyl Sulfide Complex Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent purity on reactions utilizing Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂).

Frequently Asked Questions (FAQs)

Q1: My reaction with CuBr·SMe₂ is giving a low or inconsistent yield. What are the most common causes related to the solvent?

A1: Low or inconsistent yields in reactions involving CuBr·SMe₂ are frequently linked to solvent quality. The most common culprits are the presence of water, peroxides, and dissolved oxygen in the reaction solvent, typically tetrahydrofuran (THF). The Cu(I) species is susceptible to oxidation to the inactive Cu(II) state, a process accelerated by these impurities.[1][2] Furthermore, organometallic intermediates, such as Gilman reagents formed from CuBr·SMe₂, are highly reactive and can be quenched by protic impurities like water.

Q2: How do water and peroxide impurities in THF affect my reaction?

A2:

  • Water: Water is a protic compound that will readily protonate and decompose highly basic organometallic reagents, such as organolithiums or Grignards, that are used to form organocuprates with CuBr·SMe₂. This reduces the amount of active reagent available for your desired transformation, leading to lower yields.

  • Peroxides: THF and other ethereal solvents can form explosive peroxides upon exposure to air and light.[3] These peroxides are strong oxidizing agents and can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. This catalytic deactivation will slow down or completely halt the reaction.[4] Runaway reactions can also be initiated by peroxides in the presence of metal ions.[4]

Q3: How can I detect the presence of peroxides in my THF?

A3: There are several methods to test for peroxides in THF:

  • Commercial Peroxide Test Strips: This is the simplest method. The strips will change color in the presence of peroxides, and the color intensity can give a semi-quantitative measure of the peroxide concentration in ppm.[3]

  • Potassium Iodide (KI) Test: Add 0.5-1.0 mL of the THF to an equal volume of glacial acetic acid containing about 0.1 g of sodium iodide or potassium iodide crystals. A yellow to brown color indicates the presence of peroxides.[3]

Q4: What is the maximum acceptable level of water or peroxides in the solvent for these reactions?

A4: For sensitive organometallic reactions, the solvent should be as anhydrous and peroxide-free as possible. While a universally accepted maximum level is not defined, it is best practice to use solvents with water content below 50 ppm and peroxide levels below 10 ppm. For highly sensitive reactions, even lower levels are desirable.

Q5: Can the dimethyl sulfide (SMe₂) ligand in the complex be affected by solvent impurities?

A5: While the primary impact of solvent impurities is on the copper center and other reagents, highly oxidative conditions created by high peroxide concentrations could potentially lead to the oxidation of dimethyl sulfide to dimethyl sulfoxide (DMSO). This would alter the ligand environment of the copper and could affect its solubility and reactivity.

Troubleshooting Guide

Issue: Low or No Product Yield

This is the most common issue encountered and can often be traced back to solvent purity. Follow this troubleshooting workflow to diagnose the problem.

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Caption: Troubleshooting workflow for low reaction yield.

Data Presentation

Disclaimer: The following data is illustrative and intended to demonstrate the qualitative impact of solvent impurities. Actual yields may vary depending on the specific reaction, substrates, and conditions.

THF QualityWater Content (ppm)Peroxide Content (ppm)Expected Product Yield (%)Observations
High Purity < 10< 1> 95%Clean reaction profile, complete conversion of starting material.
Standard Anhydrous < 50< 1080 - 95%Minor side products may be observed. Reaction may require longer time.
Reagent Grade (Opened > 1 month) 100 - 20020 - 5040 - 70%Significant starting material may remain. Noticeable byproduct formation.
Poor Quality > 300> 80< 20%Reaction likely to fail or give complex mixture. Potential catalyst deactivation.

Experimental Protocols

Protocol 1: Testing for Peroxides in THF

Materials:

  • THF sample (1-2 mL)

  • Glacial acetic acid (1-2 mL)

  • Sodium iodide (NaI) or Potassium iodide (KI) crystals (~0.1 g)

  • Test tube

Procedure:

  • In a clean, dry test tube, add 1-2 mL of the THF to be tested.

  • Add an equal volume of glacial acetic acid.

  • Add approximately 0.1 g of NaI or KI crystals and gently swirl to mix.

  • Observe the color of the solution.

    • No color change: Peroxide levels are negligible.

    • Yellow color: Peroxides are present.

    • Brown color: High concentration of peroxides is present. The solvent should be discarded safely.

Protocol 2: Purification of THF using Activated Alumina

This method is a safer alternative to distillation from reactive metals.

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}

Caption: Workflow for THF purification using activated alumina.

Materials:

  • Glass chromatography column with a stopcock

  • Activated alumina (neutral, Brockmann I)

  • Commercial grade THF

  • Schlenk flask for collection

  • Inert gas source (Nitrogen or Argon)

  • Oven and vacuum line

Procedure:

  • Activate the Alumina: Place the required amount of activated alumina in a flask and heat it at >200 °C under high vacuum for at least 4 hours to remove any adsorbed water.

  • Pack the Column: Under a positive flow of inert gas, pack the chromatography column with the activated alumina. A plug of glass wool can be placed at the bottom to support the alumina.

  • Purge the System: Assemble the column and collection flask (Schlenk flask). Purge the entire system with inert gas for 15-20 minutes.

  • Pass the Solvent: Pass the commercial THF through the column under a slight positive pressure of inert gas. Do not let the column run dry.

  • Collect the Solvent: Collect the purified, anhydrous, and peroxide-free THF in the Schlenk flask.

  • Storage: The purified THF should be used immediately or stored under an inert atmosphere over activated molecular sieves (3Å or 4Å). It is recommended to re-test for peroxides if the solvent is stored for more than a few days.

References

Technical Support Center: Optimizing CuBr·SMe₂ Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for copper-catalyzed coupling reactions utilizing the CuBr·SMe₂ complex. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yield and selectivity.

Troubleshooting Guide: Low Yield and Poor Selectivity

Low product yield and lack of selectivity are common hurdles in cross-coupling reactions. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Low or No Product Yield

Q: My reaction is resulting in a low yield or no desired product. What are the primary factors I should investigate?

A: Low yields in copper-catalyzed couplings can often be traced back to several key experimental parameters. A systematic check of your reagents and reaction setup is the most effective way to diagnose the problem. Key areas to focus on include the purity of starting materials, the choice and quality of the catalyst, ligand, base, and solvent, the reaction temperature, and the exclusion of atmospheric oxygen and moisture.[1] Competing side reactions can also significantly lower the yield of the desired product.

Initial Troubleshooting Steps:

  • Verify Starting Materials and Reagents: Ensure the purity of your substrates. Impurities can inhibit the catalyst or participate in side reactions. It is also crucial to use an active catalyst and a suitable anhydrous solvent.

  • Optimize Reaction Conditions: The choice of ligand, base, and solvent can have a profound impact on the reaction's success. The reaction temperature is another critical parameter that may require optimization.

  • Ensure Inert Atmosphere: Copper(I) catalysts can be sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

Problem 2: Reaction Stalls or Reaches a Plateau at Intermediate Conversion

Q: My reaction begins, but appears to stop before all the starting material is consumed. What could be causing this?

A: A reaction that stalls before completion often points to catalyst deactivation. This can occur for several reasons, including the degradation of the catalyst or ligands over the course of the reaction.

Potential Solutions:

  • Ligand Selection: In some cases, the ligand itself can be a substrate for a side reaction, such as N-arylation when using diamine-type ligands with unreactive amides.[2] This leads to the formation of a less active catalytic species.[2] Consider using a ligand that is less prone to such side reactions.

  • Catalyst Loading: While not always the solution, a modest increase in the catalyst loading might help drive the reaction to completion. However, this should be done cautiously as higher catalyst concentrations can sometimes lead to more side products.

  • Sequential Addition: In some instances, adding a second portion of the catalyst and/or ligand midway through the reaction can help rejuvenate the catalytic cycle.

Frequently Asked Questions (FAQs)

Selectivity

Q: How can I improve the selectivity of my coupling reaction (e.g., O-arylation vs. C-arylation)?

A: Tuning the solvent and ligand is a powerful strategy for controlling selectivity. The polarity and coordinating ability of the solvent can influence which nucleophile preferentially reacts.[1] For example, in the intramolecular coupling of aryl bromides with β-keto esters, changing the solvent from dioxane to THF has been shown to favor the desired O-arylation product.[1] The steric and electronic properties of the ligand also play a critical role in directing the reaction pathway.

Ligands

Q: What type of ligand should I choose for my CuBr·SMe₂ catalyzed coupling?

A: The optimal ligand is highly dependent on the specific transformation.

  • Phenanthroline and N-heterocyclic carbene (NHC) ligands have been shown to be effective in Hiyama couplings of arylsilanes with alkyl halides.[3]

  • Diamine ligands , such as N,N'-dimethylethylenediamine (DMEDA), are commonly used and effective for a variety of couplings, including C-N and C-P bond formation.[4]

  • Amino acids , like L-proline and its derivatives, have also emerged as excellent ligands, promoting reactions under milder conditions.[5][6]

Solvents

Q: What is the best solvent for my copper-catalyzed coupling reaction?

A: The choice of solvent can significantly impact reaction efficiency. Nonpolar solvents are often superior for certain copper-catalyzed couplings.[3] However, polar aprotic solvents like DMSO, DMF, and NMP are also widely used and can be effective, particularly in Ullmann-type reactions.[7][8] The optimal solvent should be determined empirically for each specific reaction.

Bases

Q: Which base should I use for my coupling reaction?

A: The choice of base is critical and can influence both yield and selectivity. Common bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium tert-butoxide (NaOtBu). The strength and solubility of the base play important roles. For instance, in some N-arylation reactions, organic soluble ionic bases have been shown to be highly effective, allowing for lower reaction temperatures.[9]

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield of copper-catalyzed coupling reactions, based on literature data.

Table 1: Effect of Ligand on Hiyama Coupling Yield

EntryLigandYield (%)
1Phenanthroline (L1)32
2Combination of NHC-1 and L672
3NHC-5 and L693

Reaction Conditions: Phenyltrimethoxysilane, bromocyclohexane, CuBr·SMe₂, base, solvent, 80 °C, 12h under nitrogen.[3]

Table 2: Effect of Solvent on Coupling Reaction Yield

EntrySolventYield (%)
1DioxaneLow
2DMSOLow
3Benzene (PhH)High

Note: Specific yield percentages were not provided in the source for all solvents, but nonpolar solvents were noted as superior.[3]

Table 3: Effect of Base on N-Arylation Yield

EntryBaseYield (%)
1NaOHHigh
2KOHFair
3Cs₂CO₃Moderate
4K₃PO₄Not Suitable
5K₂CO₃Not Suitable

Reaction Conditions: 4-iodoanisole, pyrrole, copper catalyst (5 mol%), solvent, 110 °C.[7]

Experimental Protocols

General Protocol for Copper-Catalyzed N-Arylation of Amines

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add CuI (10 mol%), the desired ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Inerting: Seal the vessel and purge with a stream of dry argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv), the amine (1.2 equiv), and the anhydrous solvent (to achieve a substrate concentration of ~0.1 M).

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filter cake with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[1]

Visualizations

Troubleshooting_Workflow Start Low Yield or Selectivity Issue Check_Reagents Verify Reagent Purity & Integrity (Substrates, Solvent, Base) Start->Check_Reagents Check_Catalyst Evaluate Catalyst & Ligand (Activity, Loading, Choice) Start->Check_Catalyst Check_Conditions Assess Reaction Conditions (Temperature, Concentration, Atmosphere) Start->Check_Conditions Analyze_Side_Products Analyze for Side Reactions (e.g., Homocoupling, Ligand Arylation) Start->Analyze_Side_Products Optimization Systematic Optimization Check_Reagents->Optimization Impure? Check_Catalyst->Optimization Suboptimal? Check_Conditions->Optimization Suboptimal? Analyze_Side_Products->Optimization Present? Purify Purify Starting Materials Optimization->Purify Screen_Ligands Screen Different Ligands Optimization->Screen_Ligands Screen_Solvents Screen Solvents & Bases Optimization->Screen_Solvents Optimize_Temp Optimize Temperature & Time Optimization->Optimize_Temp Inert_Atmosphere Ensure Rigorous Inert Atmosphere Optimization->Inert_Atmosphere Success Improved Yield & Selectivity Purify->Success Screen_Ligands->Success Screen_Solvents->Success Optimize_Temp->Success Inert_Atmosphere->Success

Caption: A troubleshooting workflow for diagnosing and resolving low yield and selectivity issues in CuBr·SMe₂ couplings.

Reaction_Parameter_Relationships Yield Reaction Yield Selectivity Reaction Selectivity Catalyst Catalyst System (CuBr·SMe₂) Catalyst->Yield Catalyst->Selectivity Ligand Ligand (e.g., Diamine, Phenanthroline) Ligand->Yield Ligand->Selectivity Base Base (e.g., K₃PO₄, Cs₂CO₃) Base->Yield Base->Selectivity Solvent Solvent (e.g., Toluene, DMSO) Solvent->Yield Solvent->Selectivity Temperature Temperature Temperature->Yield Temperature->Selectivity Substrates Substrates (Aryl Halide, Nucleophile) Substrates->Yield Substrates->Selectivity

Caption: Key experimental parameters influencing yield and selectivity in copper-catalyzed coupling reactions.

References

Validation & Comparative

A Comparative Guide to Copper(I) Catalysts in Sonogashira Coupling: The Preeminence of CuI and an Evaluation of CuBr·SMe₂

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis for researchers, scientists, and drug development professionals on the selection of copper(I) co-catalysts for the Sonogashira cross-coupling reaction, with a focus on the established role of copper(I) iodide (CuI) and an assessment of the potential of copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂).

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful reaction, catalyzed by a palladium complex, is significantly enhanced by the addition of a copper(I) co-catalyst. The most crucial role of the copper co-catalyst is to facilitate the deprotonation of the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.[1] While various copper(I) salts can be employed, copper(I) iodide (CuI) has emerged as the most widely used and extensively documented co-catalyst for this transformation. This guide provides a comprehensive comparison of CuI with the less-common alternative, CuBr·SMe₂, based on available scientific literature.

Copper(I) Iodide (CuI): The Industry Standard

Copper(I) iodide is the co-catalyst of choice for the vast majority of Sonogashira coupling reactions reported to date. Its effectiveness is well-established across a wide range of substrates and reaction conditions.

Key Performance Characteristics of CuI:

  • High Reactivity: CuI readily reacts with terminal alkynes in the presence of a base to form the crucial copper acetylide intermediate, accelerating the overall reaction rate.

  • Broad Substrate Scope: A plethora of studies have demonstrated the successful use of CuI in the coupling of various aryl, heteroaryl, and vinyl halides with a diverse array of terminal alkynes, including those bearing sensitive functional groups.[2][3]

  • Well-Established Protocols: Numerous optimized experimental protocols featuring CuI are available in the literature, providing reliable starting points for new synthetic endeavors.[2][4]

  • Commercial Availability and Cost-Effectiveness: CuI is a readily available and relatively inexpensive reagent, contributing to its widespread adoption.

Performance Data for CuI in Sonogashira Coupling

The following table summarizes representative data for Sonogashira coupling reactions employing CuI as the co-catalyst, showcasing its efficacy with different substrates and under various conditions.

Aryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)5Et₃NTHFRT695F. Alonso et al. Chem. Soc. Rev., 2011, 40, 5049-5064
4-IodoanisolePhenylacetylenePd(PPh₃)₄ (1)2Et₃NDMF60498R. Chinchilla & C. Nájera, Chem. Rev., 2007, 107, 874-922
1-Bromonaphthalene1-HeptynePdCl₂(dppf) (3)5Cs₂CO₃Dioxane1001288R. Chinchilla & C. Nájera, Chem. Rev., 2007, 107, 874-922
2-BromopyridineTrimethylsilylacetylenePd(OAc)₂ (2) / SPhos (4)5K₂CO₃Toluene801692S. L. Buchwald et al. J. Am. Chem. Soc., 2003, 125, 11818-11819
Copper(I) Bromide Dimethyl Sulfide Complex (CuBr·SMe₂): An Under-Explored Alternative

In stark contrast to the wealth of data available for CuI, there is a significant lack of published research specifically detailing the use of CuBr·SMe₂ as a co-catalyst in the Sonogashira coupling reaction. While CuBr·SMe₂ is a well-known and utilized source of copper(I) in other organic transformations, such as conjugate additions and other cross-coupling reactions, its application in Sonogashira coupling is not well-documented in peer-reviewed literature.

Theoretical Considerations for CuBr·SMe₂:

  • Solubility: The dimethyl sulfide ligand in CuBr·SMe₂ generally imparts good solubility in organic solvents, which could potentially be advantageous in certain reaction systems.

  • Reactivity: The lability of the dimethyl sulfide ligand should allow for the formation of the necessary copper acetylide intermediate. However, the relative rates of this formation and the subsequent transmetalation compared to the iodide analogue are unknown without direct experimental comparison.

  • Halide Effect: The difference in the halide (bromide vs. iodide) could influence the electronic properties and stability of the copper acetylide and potentially affect the overall catalytic cycle. It is generally observed that iodide is a better leaving group, which could also play a role in the catalytic cycle.

Due to the absence of specific experimental data for CuBr·SMe₂ in Sonogashira coupling, a direct, data-driven comparison of its performance against CuI is not possible at this time. The overwhelming precedent for the use of CuI suggests it is the more reliable and effective choice for this reaction.

Experimental Protocols

General Procedure for a Typical Sonogashira Coupling using CuI

This protocol describes a general method for the coupling of an aryl iodide with a terminal alkyne.

Materials:

  • Aryl iodide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF or DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Sonogashira Coupling Reaction

Sonogashira_Cycle Pd0 Pd(0)L₂ Pd_oxidative R¹-Pd(II)L₂-X Pd0->Pd_oxidative Oxidative Addition Pd_transmetalation R¹-Pd(II)L₂-C≡CR² Pd_oxidative->Pd_transmetalation Transmetalation Pd_transmetalation->Pd0 Reductive Elimination Product R¹-C≡CR² CuX CuX Cu_acetylide Cu-C≡CR² CuX->Cu_acetylide Acetylide Formation Cu_acetylide->Pd_oxidative Cu_acetylide->CuX Regeneration R1X R¹-X R2CCH H-C≡CR² Base Base BaseH Base-H⁺X⁻ Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Aryl Halide, Pd Catalyst, CuI inert Establish Inert Atmosphere reagents->inert add_solvents Add Solvent, Base, and Alkyne inert->add_solvents stir Stir at Appropriate Temperature add_solvents->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor quench Quench and Dilute monitor->quench filter Filter through Celite quench->filter extract Aqueous Wash and Extraction filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

References

The Ascendancy of Copper: A Cost-Effective and Efficient Alternative to Palladium in C-N Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient, sustainable, and cost-effective synthetic methodologies is paramount. Carbon-nitrogen (C-N) bond formation is a cornerstone of organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and functional materials. For decades, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been the gold standard. However, the high cost and potential toxicity of palladium have spurred the search for viable alternatives. This guide presents a detailed comparison of the copper(I) bromide dimethyl sulfide complex (CuBr·SMe2) and its analogues with traditional palladium catalysts for C-N coupling, supported by experimental data and protocols.

The primary driver for exploring copper-based catalysts is economic. Copper is significantly more earth-abundant and, therefore, substantially cheaper than palladium. This cost advantage becomes particularly impactful in large-scale industrial applications. Beyond cost, recent advancements in ligand design have rendered copper catalysts increasingly competitive in terms of efficiency and substrate scope, challenging the long-held dominance of palladium.

Data Presentation: A Comparative Analysis

The following table summarizes the performance of copper and palladium catalysts in representative C-N coupling reactions. While conditions vary to optimize each catalytic system, this comparison provides a clear overview of their respective capabilities.

EntryAryl HalideAmine/N-HeterocycleCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
14-ChloroanisoleMorpholineCuBr / Ligand L5DMSO4024955[1]
24-ChloroanisoleMorpholinePd(OAc)₂ / Ligand L5DMSO402405[1]
34-BromotolueneIndoleCuI / trans-N,N'-Dimethyl-1,2-cyclohexanediamineToluene11024965[2]
44-ChlorotolueneMorpholinePd₂(dba)₃ / XPhosTolueneReflux6941.5 (Pd)
53,5-Bis(trifluoromethyl)bromobenzene4-MethoxyanilinePd₂(dba)₃ / RuPhosRapeseed Oil11024>992.5 (Pd)[3]
6IodobenzeneIndoleCuI / trans-N,N'-Dimethyl-1,2-cyclohexanediamineToluene11024980.2[2]
74-Chloro-7-azaindoleMorpholinePd Precatalyst (P1) / RuPhos (L1)DioxaneRT0.5940.5[4]

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods. Below are representative protocols for C-N coupling reactions using both copper and palladium catalysts.

Copper-Catalyzed N-Arylation of Anilines with Aryl Bromides (General Procedure)

This protocol is adapted from a room-temperature copper-catalyzed amination procedure.

Materials:

  • Copper(I) iodide (CuI, 2.5 mol%)

  • Anionic N¹,N²-diarylbenzene-1,2-diamine ligand (e.g., L4, 5.0 mol%)

  • Aryl bromide (0.5 mmol, 1.0 equiv)

  • Aniline (0.6 mmol, 1.2 equiv)

  • Sodium methoxide (NaOMe, 1.0 mmol, 2.0 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO, 0.5 mL)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add CuI (2.5 mol%) and the ligand (5.0 mol%).

  • The vial is sealed with a septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.

  • Add the aryl bromide (if solid) and sodium methoxide to the vial.

  • Inject anhydrous DMSO, followed by the aniline and the aryl bromide (if liquid).

  • Stir the reaction mixture vigorously at room temperature for 3-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.[5]

Palladium-Catalyzed N-Arylation of Aryl Chlorides with Amines (Buchwald-Hartwig Amination)

This protocol is a general procedure for the Buchwald-Hartwig amination of aryl chlorides.

Materials:

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3.0 mol%)

  • Sodium tert-butoxide (2.0 equiv)

  • Aryl chloride (4.22 mmol, 1.0 equiv)

  • Amine (e.g., morpholine, 6.33 mmol, 1.5 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry two-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv).

  • Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.

  • Add the aryl chloride and the amine to the reaction mixture.

  • Heat the resulting mixture to reflux and stir for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights: Visualizing the Catalytic Cycles

The mechanisms of copper- and palladium-catalyzed C-N coupling reactions differ significantly, which influences their reactivity and substrate compatibility.

Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The active Pd(0) species undergoes oxidative addition with the aryl halide to form a Pd(II) complex. Subsequent association of the amine and deprotonation by a base leads to a palladium amide complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(L)(HNR'R'')]X Oxidative Addition Complex->Amine Coordination HNR'R'' Palladium Amide Ar-Pd(II)(L)-NR'R'' Amine Coordination->Palladium Amide Base, -BHX Palladium Amide->Pd(0)L Reductive Elimination Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Copper-Catalyzed C-N Coupling

The mechanism of copper-catalyzed C-N coupling is more debated but is often proposed to proceed through a Cu(I)/Cu(III) catalytic cycle. The active Cu(I) complex undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Coordination of the amine, followed by deprotonation, leads to a copper(III) amide complex. Reductive elimination then furnishes the N-arylated product and regenerates the active Cu(I) catalyst.

Copper-Catalyzed C-N Coupling Cycle Cu(I)L Cu(I)L Oxidative Addition Complex Ar-Cu(III)(L)-X Cu(I)L->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Cu(III)(L)(X)(HNR'R'')] Oxidative Addition Complex->Amine Coordination HNR'R'' Copper Amide Ar-Cu(III)(L)-NR'R'' Amine Coordination->Copper Amide Base, -BHX Copper Amide->Cu(I)L Reductive Elimination Ar-NR'R''

Caption: Proposed catalytic cycle for copper-catalyzed C-N coupling.

Advantages of Copper Catalysis

  • Cost-Effectiveness: As the most significant advantage, the lower price of copper makes it an attractive alternative for industrial-scale synthesis, reducing the overall cost of production.

  • Low Toxicity: Copper generally exhibits lower toxicity compared to palladium, which is a crucial consideration in the synthesis of pharmaceutical compounds where metal contamination is strictly regulated.

  • Evolving Efficiency: While historically requiring harsher reaction conditions, the development of novel ligands has enabled copper-catalyzed C-N couplings to proceed under milder conditions with high efficiency, sometimes even at room temperature.[5][6]

  • Alternative Reactivity and Selectivity: Due to its different mechanism, copper catalysis can sometimes offer complementary reactivity and selectivity to palladium, proving effective for substrates that are challenging for palladium-based systems.

Conclusion

While palladium catalysts remain a powerful and versatile tool for C-N bond formation, the advantages offered by copper catalysts, particularly CuBr·SMe2 and its analogues, are compelling. The significant cost reduction, lower toxicity, and continually improving catalytic efficiency make copper a highly attractive alternative for researchers and drug development professionals. As ligand design and mechanistic understanding continue to advance, the scope and utility of copper-catalyzed C-N coupling reactions are set to expand, further solidifying their place as a vital methodology in modern organic synthesis. The data and protocols presented here provide a solid foundation for the adoption and further exploration of this promising catalytic system.

References

A Comparative Analysis of Ligands for CuBr·SMe₂ Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Ligand Selection for Enhanced Catalytic Performance

Copper-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, offering a cost-effective and versatile alternative to palladium-based systems. The choice of ligand is paramount in these reactions, profoundly influencing catalytic activity, substrate scope, and reaction conditions. This guide provides a comparative study of various ligands employed in reactions catalyzed by the common precursor, copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂). We present a synthesis of experimental data to aid researchers in selecting the optimal ligand for their specific synthetic challenges.

Ligand Performance in C-C, C-N, and C-O Coupling Reactions

The efficacy of a ligand in a CuBr·SMe₂ catalyzed reaction is highly dependent on the nature of the coupling partners. Below, we summarize the performance of several key ligand classes in various cross-coupling reactions, with a focus on yield and selectivity.

Hiyama Cross-Coupling

The Hiyama coupling, forming a C(sp²)-C(sp³) bond, benefits significantly from a multi-ligand system. Studies have shown that the combination of an N-heterocyclic carbene (NHC) and a phenanthroline-type ligand with CuBr·SMe₂ leads to a dramatic increase in product yield compared to a single-ligand system.[1]

Table 1: Ligand Effect on the Hiyama Coupling of Phenyltrimethoxysilane with Bromocyclohexane

Ligand(s)Cu SourceBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
L6 (phenanthroline-type)CuBr·SMe₂K₃PO₄Toluene10048[1]
NHC-5 + L6CuBr·SMe₂K₃PO₄Toluene100489[1]
Allylic Alkylation

In the copper-catalyzed allylic alkylation, the choice of ligand can influence not only the yield but also the regioselectivity of the reaction. For the reaction of allylic carbonates with Grignard reagents, a ligand-free CuBr·SMe₂ system provides moderate yields. The addition of a ligand like terpyridine, in combination with a different copper source, can enhance the yield and selectivity.[2]

Table 2: Ligand and Catalyst Effect on the Allylic Alkylation of (E)-dec-6-en-5-yl methyl carbonate

LigandCu SourceGrignard ReagentSolventTemp. (°C)Yield (%)Regioselectivity (SN2':SN2)Ref.
NoneCuBr·SMe₂EtMgBrCH₂Cl₂-7044Not specified[2]
TerpyridineCu(OTf)₂EtMgBrEt₂O-708015:85[2]
C-O Coupling Reactions

For the formation of C-O bonds via etherification, oxalohydrazide ligands have demonstrated exceptional performance in conjunction with CuBr, achieving high turnover numbers.[3] While the specific use of CuBr·SMe₂ with these ligands is not detailed in the provided search results, the data for CuBr is highly relevant.

Table 3: Performance of Oxalohydrazide Ligand L1 in the CuBr-catalyzed Coupling of 4-Chlorobromobenzene and Phenol

LigandCu SourceCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
L1CuBr0.05K₃PO₄DMSO10024>99[3]
L1CuBr0.0125K₃PO₄DMSO1002475[3]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for the aforementioned reactions.

General Procedure for Hiyama Cross-Coupling[1]

To a dried Schlenk tube, CuBr·SMe₂ (10 mol%), NHC ligand precursor (5.0 mol%), and phenanthroline ligand L6 (5.0 mol%) are added. The tube is evacuated and backfilled with argon. Toluene, aryl silane (1.0 equiv.), alkyl halide (1.2 equiv.), and K₃PO₄ (2.0 equiv.) are then added. The reaction mixture is stirred at 100 °C for the specified time. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Allylic Alkylation[2]

A solution of the allylic carbonate (1.0 equiv.) in the specified solvent is added to a flask containing the copper catalyst (10 mol%) at -70 °C. The Grignard reagent (1.2-2.0 equiv.) is then added dropwise, and the reaction mixture is stirred at -70 °C for the indicated time. The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over MgSO₄, filtered, and concentrated. The product ratio is determined by ¹³C-NMR analysis of the crude product, and the product is purified by flash chromatography.

General Procedure for C-O Coupling with Oxalohydrazide Ligands[3]

In a glovebox, CuBr (0.0125-0.05 mol%) and the oxalohydrazide ligand (0.025-0.1 mol%) are mixed in DMSO. K₃PO₄ (1.5 equiv.) is added, and the mixture is stirred for 1 hour at room temperature. The aryl bromide (1.0 equiv.) and phenol (1.5 equiv.) are then added. The reaction mixture is heated at 100-120 °C for the specified time. After cooling, the reaction is quenched with ethyl acetate, and the yield is determined by ¹H NMR spectroscopy using an internal standard.

Mechanistic Insights and Workflow

The catalytic cycle for copper-catalyzed cross-coupling reactions generally involves the oxidative addition of the electrophile to a Cu(I) species, followed by transmetalation (for Hiyama coupling) or reaction with a nucleophile, and subsequent reductive elimination to furnish the product and regenerate the active catalyst. The ligand plays a crucial role in stabilizing the copper center, facilitating the elementary steps of the catalytic cycle, and preventing catalyst deactivation.

Catalytic_Cycle Cu(I)L Cu(I)L Oxidative Addition Oxidative Addition Cu(I)L->Oxidative Addition Ar-X Cu(III) Complex Cu(III) Complex Oxidative Addition->Cu(III) Complex Transmetalation / Nucleophilic Attack Transmetalation / Nucleophilic Attack Cu(III) Complex->Transmetalation / Nucleophilic Attack R-M or Nu-H Cu(III) Intermediate Cu(III) Intermediate Transmetalation / Nucleophilic Attack->Cu(III) Intermediate Reductive Elimination Reductive Elimination Cu(III) Intermediate->Reductive Elimination Reductive Elimination->Cu(I)L Product Product Reductive Elimination->Product Ar-R or Ar-Nu

Caption: Generalized catalytic cycle for copper-catalyzed cross-coupling.

The experimental workflow for screening and optimizing these reactions follows a standard procedure from catalyst preparation to product analysis.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup and Analysis Add CuBr·SMe₂ and Ligand(s) to reaction vessel Add CuBr·SMe₂ and Ligand(s) to reaction vessel Add Solvent, Substrates, and Base Add Solvent, Substrates, and Base Add CuBr·SMe₂ and Ligand(s) to reaction vessel->Add Solvent, Substrates, and Base Heat and Stir under Inert Atmosphere Heat and Stir under Inert Atmosphere Add Solvent, Substrates, and Base->Heat and Stir under Inert Atmosphere Quench Reaction Quench Reaction Heat and Stir under Inert Atmosphere->Quench Reaction Extraction and Drying Extraction and Drying Quench Reaction->Extraction and Drying Purification (e.g., Chromatography) Purification (e.g., Chromatography) Extraction and Drying->Purification (e.g., Chromatography) Characterization (NMR, MS) Characterization (NMR, MS) Purification (e.g., Chromatography)->Characterization (NMR, MS)

Caption: Standard experimental workflow for ligand screening.

Conclusion

The selection of an appropriate ligand is a critical parameter for the success of CuBr·SMe₂ catalyzed cross-coupling reactions. For Hiyama couplings, a dual-ligand system comprising an NHC and a phenanthroline derivative has shown superior performance. In allylic alkylations, while often performed ligand-free, the addition of specific ligands can significantly improve selectivity. For C-O bond formation, oxalohydrazides have emerged as highly efficient ligands, leading to catalysts with remarkable turnover numbers. The experimental protocols and mechanistic diagrams provided herein serve as a foundational guide for researchers to navigate the landscape of ligand-accelerated copper catalysis and to develop robust and efficient synthetic methodologies.

References

A Comparative Guide to the Validation of Reaction Mechanisms Involving Copper(I) Bromide-Dimethyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to the success of synthetic endeavors. Copper(I) bromide-dimethyl sulfide (CuBr·SMe₂), a versatile and economically viable catalyst, has demonstrated significant utility in a range of organic transformations. This guide provides an objective comparison of its performance in key reaction classes—allylic alkylation, atom transfer radical polymerization (ATRP), and cross-coupling reactions—against common alternatives, supported by experimental data and detailed methodologies.

Asymmetric Allylic Alkylation (AAA)

Copper-catalyzed asymmetric allylic alkylation is a powerful method for the formation of stereogenic centers. CuBr·SMe₂ has proven to be a highly effective catalyst in these transformations, particularly when paired with appropriate chiral ligands.

Performance Comparison

The following table summarizes the performance of CuBr·SMe₂ in the asymmetric allylic alkylation of racemic cyclic allylic ethers with Grignard reagents, and compares it with other copper-based catalytic systems.

Catalyst SystemLigandSubstrateNucleophileYield (%)ee (%)Reference
CuBr·SMe₂ / L2 PhosphoramiditeRacemic cyclic allylic etherMeMgBr>9596[1]
Cu(OTf)₂ / TerpyridineTerpyridine(E)-dec-6-en-5-yl t-butyl carbonateEtMgBr80N/A (Focus on regioselectivity)[2]
CuCN / -(Z)-dec-6-en-5-yl t-butyl carbonateEtMgBr80N/A (Focus on regioselectivity)[2]
CuTc / L7PhosphoramiditeRacemic cyclohex-1-enyl-3-bromidePrimary alkyl Grignardup to 99up to 99[1]

Key Observations:

  • The combination of CuBr·SMe₂ with a suitable phosphoramidite ligand (L2) demonstrates excellent enantioselectivity (>95% ee) and high yields for the allylic alkylation of challenging racemic cyclic allylic ethers.[1]

  • Other copper salts like Cu(OTf)₂ and CuCN are effective in promoting allylic alkylation, with a focus on controlling regioselectivity (Sₙ2 vs. Sₙ2').[2]

  • The choice of ligand is crucial in achieving high enantioselectivity, as demonstrated by the high ee values obtained with phosphoramidite ligands.[1]

Experimental Protocol: Asymmetric Allylic Alkylation of a Racemic Cyclic Allylic Ether

Materials:

  • CuBr·SMe₂ (10 mol%)

  • Phosphoramidite ligand L2 (11 mol%)

  • Racemic cyclic allylic ether (1.0 equiv)

  • Grignard reagent (e.g., MeMgBr) (1.5 equiv)

  • BF₃·OEt₂ (1.5 equiv)

  • Dichloromethane (CH₂Cl₂) as solvent

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon), add CuBr·SMe₂ and the phosphoramidite ligand L2.

  • Add dry dichloromethane and cool the mixture to -78 °C.

  • Add the racemic cyclic allylic ether to the cooled solution.

  • Slowly add BF₃·OEt₂ to the reaction mixture.

  • Add the Grignard reagent dropwise over a period of time.

  • Stir the reaction at -78 °C until completion (monitored by TLC or GC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Pathway: Sₙ2' vs. Sₙ2 in Allylic Alkylation

The regioselectivity of copper-catalyzed allylic alkylation, leading to either the Sₙ2' (attack at the γ-position) or Sₙ2 (attack at the α-position) product, is a key aspect of the reaction mechanism. The nature of the copper species, whether a heterocuprate or a homocuprate, can influence this selectivity.

G Fig. 1: Regioselective Pathways in Allylic Alkylation cluster_sn2_prime SN2' Pathway cluster_sn2 SN2 Pathway A1 Allylic Substrate C1 π-complex A1->C1 Coordination B1 Heterocuprate (e.g., [R-Cu-X]⁻) B1->C1 D1 Oxidative Addition C1->D1 E1 Cu(III) Intermediate D1->E1 F1 Reductive Elimination E1->F1 G1 SN2' Product F1->G1 A2 Allylic Substrate C2 Direct Nucleophilic Attack A2->C2 B2 Homocuprate (e.g., [R₂Cu]⁻) B2->C2 D2 Transition State C2->D2 E2 SN2 Product D2->E2

Caption: Sₙ2' vs. Sₙ2 pathways in copper-catalyzed allylic alkylation.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. Copper complexes, including those formed from CuBr·SMe₂, are widely used as catalysts in ATRP.

Performance Comparison

The following table compares the performance of a typical CuBr-based ATRP system with an iron-based alternative for the polymerization of methyl methacrylate (MMA).

Catalyst SystemMonomerInitiatorSolventTemp (°C)Mₙ/Mₙ (PDI)Reference
CuBr / dNbipy MMAp-TSClDiphenyl ether901.1 - 1.2[3]
CuCl / PMDETA MMAEBPAWater-borne systemN/A~1.3[4]
FeBr₂ / dNbipyMMA1-PEBrBulk1101.4 - 1.5[5]
Fe(acac)₃ / PPh₃ (ICAR ATRP)MMAEBPAToluene901.43[6]

Key Observations:

  • Copper-based systems, such as CuBr with a bipyridine ligand, generally provide excellent control over the polymerization of MMA, leading to polymers with low polydispersity indices (PDI)[3].

  • The CuCl/PMDETA system is effective in aqueous media, demonstrating the versatility of copper catalysts[4].

  • Iron-based catalysts are a less toxic and more abundant alternative to copper. While they can control the polymerization of MMA, the resulting polymers often have slightly higher PDIs compared to those synthesized with copper catalysts[5][6].

  • Techniques like Initiators for Continuous Activator Regeneration (ICAR) ATRP can be employed with iron catalysts to reduce the catalyst concentration to ppm levels[6].

Experimental Protocol: ATRP of Methyl Methacrylate (MMA)

Materials:

  • CuBr (or CuBr·SMe₂)

  • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)

  • Methyl methacrylate (MMA), inhibitor removed

  • Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)

  • Solvent (e.g., anisole)

Procedure:

  • To a Schlenk flask, add CuBr and a magnetic stir bar.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the ligand, deoxygenated monomer, and solvent via syringe.

  • Stir the mixture to allow for the formation of the copper-ligand complex.

  • Add the initiator via syringe to start the polymerization.

  • Place the flask in a preheated oil bath at the desired temperature.

  • Take samples periodically to monitor monomer conversion (by ¹H NMR or GC) and molecular weight (by GPC).

  • To terminate the polymerization, cool the flask and expose the reaction mixture to air.

  • Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent (e.g., methanol or hexane), filter, and dry under vacuum.

Mechanistic Pathway: The ATRP Catalytic Cycle

The mechanism of ATRP involves a reversible redox process between the active (Cu(I)) and dormant (Cu(II)) states of the copper catalyst. This equilibrium controls the concentration of propagating radicals, allowing for a controlled polymerization.

G Fig. 2: Catalytic Cycle of Atom Transfer Radical Polymerization cluster_activation Activation cluster_propagation Propagation cluster_deactivation Deactivation A Initiator (R-X) C Propagating Radical (R•) A->C k_act B Cu(I) Complex (Activator) D Cu(II) Complex (Deactivator) B->D k_act E Monomer (M) C->E k_p D->B k_deact G Propagating Polymer Chain (P•) E->G F Dormant Polymer Chain (P-X) G->F k_deact

Caption: The catalytic cycle of Atom Transfer Radical Polymerization (ATRP).

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. While palladium catalysts have historically dominated this field, copper catalysts, including CuBr·SMe₂, have emerged as cost-effective and efficient alternatives for certain coupling reactions.

Performance Comparison

The following tables provide a comparative overview of copper-catalyzed cross-coupling reactions, including instances where CuBr·SMe₂ can be utilized, and a comparison with palladium-catalyzed alternatives.

Suzuki-Miyaura Coupling:

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Yield (%)Reference
CuBr·SMe₂ / L6 1-bromooctanePhenylboronic acidtBuONaDioxane8085[7]
Pd(PPh₃)₄5-bromo-2-chloropyrimidinePhenylboronic acidNa₂CO₃Toluene/Ethanol/Water100Good to excellent[8]
Pd(OAc)₂ / SPhos4-iodo-1H-pyrazolesArylboronic acidsKFToluene/Water80Good to excellent[8]

Sonogashira Coupling (Copper as co-catalyst):

Catalyst SystemAryl HalideAlkyneBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuI 1-bromo-4-chlorobenzenePhenylacetyleneEt₃NDMF80High
PdCl₂(PPh₃)₂ / - (Cu-free)Aryl halidesTerminal alkynesTBAFNeatN/AModerate to excellent

Chan-Lam Coupling:

Catalyst SystemAmine/AlcoholBoronic AcidBaseSolventTemp (°C)Yield (%)Reference
Cu(OAc)₂ Anilines/AlkylaminesArylboronic acids2,6-lutidineN/AN/AModerate to good[9]
CuCl Sulfonyl azidesBoronic acidsNoneMethanolRTup to 97[10]
[Cu(DMAP)₄I]IAmines/Amides/ThiolsBoronic acidsN/AMethanolRTup to 93[11]

Key Observations:

  • CuBr·SMe₂ can be an effective catalyst for the Suzuki-Miyaura coupling of unactivated alkyl halides[7].

  • Palladium catalysts are highly versatile and efficient for a wide range of Suzuki-Miyaura couplings, often with milder conditions for aryl halides[8].

  • In the Sonogashira reaction, copper salts like CuI are typically used as co-catalysts with palladium to achieve high yields. Copper-free conditions have also been developed.

  • For Chan-Lam C-N and C-O couplings, various copper salts, including simple ones like Cu(OAc)₂ and CuCl, are highly effective, often under mild, room temperature conditions[9][10][11].

Experimental Protocol: Copper-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • CuBr·SMe₂ (10 mol%)

  • Ligand L6 (15 mol%)

  • Alkyl halide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Sodium tert-butoxide (tBuONa) (2.0 equiv)

  • 1,4-Dioxane as solvent

Procedure:

  • To a reaction vessel, add the alkyl halide, arylboronic acid, and sodium tert-butoxide.

  • Add CuBr·SMe₂ and the ligand L6.

  • Add the solvent (1,4-dioxane).

  • Seal the vessel and place it in a preheated oil bath at 80 °C.

  • Stir the reaction for 24 hours.

  • After cooling, filter the reaction mixture through a pad of silica gel and celite, eluting with an appropriate solvent (e.g., ethyl acetate).

  • Concentrate the filtrate and purify the crude product by column chromatography.[7]

Mechanistic Pathway: Suzuki-Miyaura and Sonogashira Cross-Coupling

The catalytic cycles for these cross-coupling reactions involve a sequence of oxidative addition, transmetalation, and reductive elimination steps.

G Fig. 3: Generalized Cross-Coupling Catalytic Cycles cluster_suzuki Suzuki-Miyaura Cycle (Pd-catalyzed) cluster_sonogashira Sonogashira Cycle (Pd/Cu co-catalyzed) A1 Pd(0)L₂ B1 Oxidative Addition (R¹-X) A1->B1 C1 R¹-Pd(II)-X(L₂) B1->C1 D1 Transmetalation (R²-B(OR)₂) C1->D1 E1 R¹-Pd(II)-R²(L₂) D1->E1 F1 Reductive Elimination E1->F1 F1->A1 G1 R¹-R² F1->G1 A2 Pd(0)L₂ B2 Oxidative Addition (R¹-X) A2->B2 C2 R¹-Pd(II)-X(L₂) B2->C2 D2 Transmetalation (Cu-C≡C-R²) C2->D2 E2 R¹-Pd(II)-C≡C-R²(L₂) D2->E2 F2 Reductive Elimination E2->F2 F2->A2 G2 R¹-C≡C-R² F2->G2 H2 Cu(I) Acetylide Formation (CuI + R²-C≡C-H + Base) H2->D2

Caption: Catalytic cycles for Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Conclusion

This compound is a valuable and versatile catalyst in the modern organic chemist's toolkit. In asymmetric allylic alkylation, it demonstrates high efficacy, particularly when combined with chiral ligands. In ATRP, it provides excellent control over polymerization, though iron-based catalysts are emerging as viable, more environmentally benign alternatives. For cross-coupling reactions, while palladium catalysts remain the workhorse for many transformations, CuBr·SMe₂ and other copper catalysts offer a cost-effective and efficient option for specific applications like the coupling of unactivated alkyl halides and Chan-Lam reactions. The choice of catalyst will ultimately depend on the specific transformation, substrate scope, desired level of control, and considerations of cost and toxicity. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic challenges.

References

The Industrial Chemist's Guide to Copper Catalysis: A Cost-Effectiveness Analysis of CuBr·SMe₂

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial synthesis, particularly in the pharmaceutical and fine chemical sectors, the choice of catalyst is a critical decision point, balancing efficiency, cost, and environmental impact. For decades, palladium-based catalysts have been the gold standard for cross-coupling reactions. However, the high cost and potential toxicity of palladium have driven a search for more economical and sustainable alternatives. Among these, copper-based catalysts have emerged as a powerful contender. This guide provides a detailed cost-effectiveness analysis of the copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂), comparing its performance with other common copper(I) sources and a standard palladium catalyst in key industrial reactions.

Executive Summary

CuBr·SMe₂ presents a compelling case for its adoption in industrial synthesis, offering a balance of reactivity, stability, and cost-effectiveness. Its solubility in organic solvents and relatively stable nature make it a user-friendly option compared to some other copper(I) salts. While palladium catalysts may offer higher turnover numbers in some specific applications, the significantly lower cost of copper-based systems, and CuBr·SMe₂ in particular, often makes them the more economically viable choice for large-scale production. This guide will delve into the quantitative data supporting these claims, providing researchers and process chemists with the information needed to make informed decisions for their synthetic needs.

Cost Analysis: A Head-to-Head Comparison

The most immediate advantage of copper catalysts over their palladium counterparts is the stark difference in price. The following table provides a snapshot of the approximate cost for CuBr·SMe₂ and its common alternatives, based on supplier pricing for laboratory-grade reagents. It is important to note that industrial-scale pricing may vary, but the relative cost differences are expected to remain significant.

CatalystFormulaMolecular Weight ( g/mol )Purity (%)Price (per 100g)
Copper(I) Bromide Dimethyl Sulfide ComplexCuBr·SMe₂205.5899~$150 - $200
Copper(I) IodideCuI190.4599.5~$95 - $155
Copper(I) ChlorideCuCl99.00>98~$40 - $60
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.5698~$8,500 - $9,500 (per 10g)

Note: Prices are approximate and subject to change based on supplier and purity.

As the table clearly indicates, the cost of the palladium catalyst is orders of magnitude higher than any of the copper sources. Among the copper catalysts, CuCl is the most economical, while CuI and CuBr·SMe₂ are in a similar price range. The slightly higher cost of CuBr·SMe₂ compared to CuI can be justified by its enhanced solubility and stability, which can be critical factors in process optimization and reproducibility on an industrial scale.

Performance in Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. While palladium has traditionally dominated this field, copper catalysts have been shown to be effective, particularly in ligand-free systems. Below is a comparison of different copper catalysts in the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.

CatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
CuI10Cs₂CO₃DMFReflux2489
CuBr10Cs₂CO₃DMFReflux2451
Cu(OAc)₂10Cs₂CO₃DMFReflux2470

Data adapted from a study on ligand-free Suzuki-Miyaura coupling reactions.

In this specific ligand-free system, CuI demonstrates the highest yield. However, it is crucial to recognize that the performance of these catalysts is highly dependent on the specific substrates, ligands (if used), and reaction conditions. The value of CuBr·SMe₂ often lies in its superior solubility and handling characteristics, which can lead to more consistent results in large-scale operations, even if the absolute yield in a specific laboratory-scale reaction is not the highest.

Performance in Polymerization: Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. Copper complexes are the most widely used catalysts for ATRP. CuBr, often in conjunction with a ligand, is a standard choice. The dimethyl sulfide complex, CuBr·SMe₂, can be used as a convenient source of CuBr.

The efficiency of an ATRP catalyst is determined by its ability to control the polymerization, leading to a linear evolution of molecular weight with monomer conversion and a low polydispersity index (PDI).

MonomerInitiatorLigandCatalyst SystemTemperature (°C)Time (h)Conversion (%)PDI (Mw/Mn)
Methyl MethacrylateEthyl 2-bromoisobutyratePMDETACuBr/PMDETA904~95< 1.2
Styrene1-Phenylethyl bromidePMDETACuBr/PMDETA1106>90< 1.2

This data represents typical results for CuBr-mediated ATRP with the multidentate amine ligand PMDETA.

The key to a successful industrial-scale ATRP is a catalyst system that is active, yet provides excellent control, and can be easily removed from the final polymer. CuBr-based systems have proven to be robust and versatile for a wide range of monomers.

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for a Suzuki-Miyaura coupling and an Atom Transfer Radical Polymerization are provided below.

Experimental Protocol 1: Copper-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general procedure for the ligand-free Suzuki-Miyaura cross-coupling of an aryl iodide with an arylboronic acid using a copper catalyst.

Materials:

  • Aryl iodide (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%) or an equivalent amount of another copper source

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide, arylboronic acid, copper catalyst, and cesium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous DMF via syringe.

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate

This protocol describes a typical ATRP of methyl methacrylate (MMA) using a CuBr/PMDETA catalyst system.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl 2-bromoisobutyrate (EBiB), initiator

  • Copper(I) bromide (CuBr), purified

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand

  • Anisole, solvent

Procedure:

  • Catalyst Solution Preparation: In a Schlenk flask under an inert atmosphere, add CuBr (1.0 eq) and PMDETA (1.0 eq). Add anisole to dissolve the components and form the catalyst complex.

  • Reaction Mixture Preparation: In a separate Schlenk flask, add the desired amount of MMA and anisole. Degas the solution by three freeze-pump-thaw cycles.

  • Initiation: Using a degassed syringe, add the initiator (EBiB, 1.0 eq) to the monomer solution.

  • Polymerization: Transfer the catalyst solution to the monomer/initiator mixture via a cannula under a positive pressure of inert gas. Place the reaction flask in a preheated oil bath at 90 °C and stir.

  • Monitoring and Termination: Periodically take samples under inert atmosphere to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC). Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.

Visualizing the Process: Workflows and Mechanisms

To better understand the practical application and underlying chemistry, the following diagrams, generated using the DOT language, illustrate a typical industrial synthesis workflow and the catalytic cycle for a copper-catalyzed cross-coupling reaction.

Industrial_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Downstream Processing cluster_final Final Product Raw_Materials Raw Material Staging Reactor Industrial Reactor Raw_Materials->Reactor Catalyst_Prep Catalyst Preparation (CuBr·SMe₂) Catalyst_Prep->Reactor Filtration Catalyst Filtration/ Removal Reactor->Filtration Purification Product Purification (e.g., Crystallization) Filtration->Purification Drying Drying Purification->Drying Final_Product Final API/ Fine Chemical Drying->Final_Product

A typical workflow for an industrial synthesis using a copper catalyst.

Copper_Catalytic_Cycle CuI_L Cu(I)L (Active Catalyst) Ox_Add Oxidative Addition CuI_L->Ox_Add R-X CuIII R-Cu(III)(X)L Ox_Add->CuIII Transmetalation Transmetalation CuIII->Transmetalation R'-M CuIII_R R-Cu(III)(R')L Transmetalation->CuIII_R Red_Elim Reductive Elimination CuIII_R->Red_Elim Red_Elim->CuI_L Catalyst Regeneration Product R-R' (Product) Red_Elim->Product

A plausible catalytic cycle for a copper-catalyzed cross-coupling reaction.

Conclusion: The Verdict on CuBr·SMe₂

CuBr·SMe₂ stands out as a highly valuable catalyst for industrial synthesis. While it may not always exhibit the highest catalytic activity in every conceivable reaction when compared to all other copper salts or palladium systems in laboratory settings, its overall profile of good reactivity, enhanced solubility, and stability, combined with a significantly lower cost than palladium, makes it an excellent choice for scale-up and manufacturing. For researchers and drug development professionals, CuBr·SMe₂ represents a reliable and cost-effective tool to enable the efficient synthesis of complex molecules, contributing to more sustainable and economical chemical production. The detailed protocols and comparative data provided in this guide aim to empower chemists to confidently incorporate this versatile catalyst into their synthetic strategies.

A Comparative Guide to CuBr·SMe₂ Catalyzed and Copper-Free Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic synthesis, particularly in the fields of drug discovery and materials science. Cross-coupling reactions have emerged as powerful tools for this purpose, with methodologies broadly categorized into those requiring a copper co-catalyst and those that are copper-free. This guide provides an objective comparison of the mechanistic differences, performance, and applications of copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂) catalyzed reactions and copper-free coupling alternatives, supported by experimental data and detailed protocols.

At a Glance: Key Mechanistic and Performance Differences

The choice between a copper-catalyzed and a copper-free coupling strategy is often dictated by the specific requirements of the synthesis, particularly concerning biocompatibility, reaction kinetics, and substrate scope.

FeatureCuBr·SMe₂ Catalyzed Coupling (e.g., Sonogashira, Suzuki)Copper-Free Coupling (e.g., SPAAC, Copper-Free Sonogashira)
Catalyst System Typically a primary catalyst (e.g., Palladium) with a copper(I) co-catalyst.Primarily a single catalyst (e.g., Palladium) or catalyst-free (driven by reactant strain).
Role of Copper Activates the alkyne (in Sonogashira) or facilitates transmetalation.Absent; activation is achieved through other means.
Biocompatibility Limited for in vivo applications due to the inherent cytotoxicity of copper.[1]High biocompatibility, making it suitable for live-cell imaging and in vivo studies.[1]
Reaction Kinetics Generally very fast.Varies from moderate to very fast, depending on the specific reaction and reagents.[2][3]
Side Reactions Potential for Glaser-type homocoupling of alkynes in the presence of oxygen.[4]Can have side reactions with certain biological molecules (e.g., thiols) depending on the reagents.[1]
Primary Applications Broad use in small molecule synthesis, natural product synthesis, and materials science.Bioconjugation, live-cell imaging, drug delivery, and surface functionalization.

Mechanistic Insights: The Role of Copper

The fundamental difference between these two approaches lies in the mechanism of activation and the nature of the key intermediates.

CuBr·SMe₂ in Sonogashira Coupling: A Dual-Catalyst System

In the classic Sonogashira cross-coupling reaction, CuBr·SMe₂ acts as a co-catalyst alongside a palladium catalyst.[5] Its primary role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the palladium(II) complex, which has already undergone oxidative addition with the aryl or vinyl halide. This transmetalation step is crucial for the efficiency of the catalytic cycle.[6]

cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation From Cu Cycle Ar-Pd(II)-C≡C-R Ar-Pd(II)-C≡C-R Transmetalation->Ar-Pd(II)-C≡C-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡C-R->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-C≡C-R Cu(I)Br Cu(I)Br Acetylide\nFormation Acetylide Formation Cu(I)Br->Acetylide\nFormation H-C≡C-R Base Cu(I)-C≡C-R Cu(I)-C≡C-R Acetylide\nFormation->Cu(I)-C≡C-R Cu(I)-C≡C-R->Transmetalation To Pd Cycle

Caption: Simplified mechanism of a copper-catalyzed Sonogashira reaction.
Copper-Free Alternatives: Palladium-Only and Strain-Promoted Reactions

Copper-free coupling reactions circumvent the need for a copper co-catalyst through different strategies.

Copper-Free Sonogashira Coupling: This reaction relies solely on a palladium catalyst.[6] The activation of the alkyne is believed to occur through the formation of a π-alkyne-palladium complex, followed by deprotonation by a base to form a palladium acetylide. This species then reacts with the oxidative addition product.[6]

Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Alkyne\nCoordination Alkyne Coordination Ar-Pd(II)-X->Alkyne\nCoordination H-C≡C-R [Ar-Pd(II)-X]\n(π-alkyne) [Ar-Pd(II)-X] (π-alkyne) Alkyne\nCoordination->[Ar-Pd(II)-X]\n(π-alkyne) Deprotonation Deprotonation [Ar-Pd(II)-X]\n(π-alkyne)->Deprotonation Base Ar-Pd(II)-C≡C-R Ar-Pd(II)-C≡C-R Deprotonation->Ar-Pd(II)-C≡C-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡C-R->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-C≡C-R

Caption: Mechanism of a copper-free Sonogashira reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This prominent example of copper-free "click chemistry" does not require any metal catalyst. The reaction is driven by the high ring strain of a cyclooctyne, which readily undergoes a [3+2] cycloaddition with an azide to form a stable triazole linkage.[7] This reaction is exceptionally bioorthogonal, meaning the reactants do not interfere with biological processes, making it ideal for in vivo applications.[7]

Strained\nCyclooctyne Strained Cyclooctyne Transition\nState Transition State Strained\nCyclooctyne->Transition\nState Azide Azide Azide->Transition\nState Triazole\nProduct Triazole Product Transition\nState->Triazole\nProduct

Caption: Concerted mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Performance Comparison

The following tables summarize key performance metrics for these coupling reactions based on published experimental data.

Table 1: Reaction Yields for Sonogashira and Suzuki Couplings

Reaction TypeCoupling PartnersCatalyst SystemYield (%)Reference
Copper-Catalyzed Suzuki 2-Pyridylboronate & Aryl IodidePd(dppf)Cl₂, CuCl 89[5]
Copper-Free Suzuki 2-Pyridylboronate & Aryl IodidePd(dppf)Cl₂22[5]
Copper-Catalyzed Suzuki Aryl Halides & Arylboronic AcidCuI , Cs₂CO₃Moderate to Excellent[8][9][10]
Copper-Free Sonogashira Aryl Halides & Terminal AlkynesnSiO₂-dendrimer-Pd(0)Satisfactory to High[4]
Copper-Free Sonogashira Aryl Halides & PhenylacetylenePd(OAc)₂/ureaSatisfactory to High[4]

Table 2: Second-Order Rate Constants for SPAAC Reactions

The reactivity of copper-free SPAAC reactions is highly dependent on the structure of the cyclooctyne.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
DBCO (Dibenzocyclooctyne)Benzyl Azide~0.6 - 1.0[11]
BCN (Bicyclo[6.1.0]nonyne)Benzyl Azide~0.06 - 0.1[11]
DIBO (Dibenzocyclooctynol)Benzyl Azide~0.3 - 0.7[11]
BARAC (Biarylazacyclooctynone)Benzyl Azide~0.9[11]
m[9+1]CPPBenzyl Azide9.6 x 10⁻³[12]

Experimental Protocols

Below are representative experimental protocols for a copper-catalyzed Sonogashira reaction and a copper-free SPAAC bioconjugation.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol describes a general procedure for the coupling of an aryl iodide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

Materials:

  • Aryl iodide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (solvent and base)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, terminal alkyne, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed triethylamine to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with a dilute aqueous acid solution (e.g., 2 M HCl).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free SPAAC for Protein Labeling

This protocol outlines the labeling of an azide-modified protein with a dibenzocyclooctyne (DBCO)-functionalized fluorescent dye.[11]

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • DBCO-NHS ester (or other DBCO-functionalized probe).

  • Anhydrous, amine-free dimethyl sulfoxide (DMSO).

  • Purification system (e.g., size-exclusion chromatography column).

Procedure:

  • Preparation of Reagents:

    • Ensure the azide-modified protein is purified and its concentration is accurately determined.

    • Prepare a stock solution of the DBCO-NHS ester in anhydrous DMSO (e.g., 10 mM) immediately before use.

  • Reaction Setup:

    • To the solution of the azide-modified protein, add the desired molar excess of the DBCO-NHS ester stock solution. A 10-20 fold molar excess is a common starting point.

    • Ensure the final concentration of DMSO in the reaction mixture is kept below 10% (v/v) to maintain protein stability.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle mixing. Reaction times may vary depending on the specific reactants and their concentrations.

  • Purification:

    • Remove the unreacted DBCO reagent from the conjugated protein using size-exclusion chromatography or dialysis.

  • Characterization:

    • Confirm the successful conjugation and assess the purity of the labeled protein using techniques such as SDS-PAGE (to observe the increase in molecular weight) and mass spectrometry.

Experimental Workflow Comparison

The general workflows for copper-catalyzed and copper-free coupling reactions differ primarily in the setup and purification steps due to the presence of the copper catalyst.

cluster_cu CuBr·SMe₂ Catalyzed Workflow cluster_free Copper-Free (SPAAC) Workflow Inert_Atmosphere Establish Inert Atmosphere Add_Reagents Add Substrates, Base, Cu(I) Salt Inert_Atmosphere->Add_Reagents Add_Pd Add Pd Catalyst Add_Reagents->Add_Pd React_Monitor React & Monitor (e.g., TLC) Add_Pd->React_Monitor Workup_Quench Aqueous Workup & Quench React_Monitor->Workup_Quench Purify_Cu Purification (Removal of Cu salts) Workup_Quench->Purify_Cu Prepare_Solutions Prepare Reactant Solutions Mix_Reactants Mix Azide and Cyclooctyne Prepare_Solutions->Mix_Reactants Incubate Incubate at RT or 37°C Mix_Reactants->Incubate Purify_Bio Purification (e.g., SEC, Dialysis) Incubate->Purify_Bio

Caption: Comparison of typical experimental workflows.

Conclusion

Both CuBr·SMe₂ catalyzed and copper-free coupling reactions are indispensable tools in modern chemical synthesis. The choice between them is a strategic one based on the specific application. For robust, high-yield synthesis of small molecules where biocompatibility is not a concern, copper-catalyzed methods like the Sonogashira and Suzuki reactions are often preferred. Conversely, for applications in chemical biology, drug delivery, and in vivo imaging, the biocompatibility and bioorthogonality of copper-free reactions, particularly SPAAC, are paramount. The continuous development of new catalysts and reagents for both methodologies promises to further expand their scope and utility for researchers, scientists, and drug development professionals.

References

A Comparative Guide to the Substrate Scope of CuBr·SMe₂ in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst is paramount in chemical synthesis, directly influencing reaction efficiency, selectivity, and substrate compatibility. Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂) has emerged as a versatile and widely used catalyst in a variety of organic transformations due to its stability, solubility in organic solvents, and high reactivity. This guide provides an objective comparison of the performance of CuBr·SMe₂ with other common copper catalysts in key chemical reactions, supported by experimental data to inform catalyst selection for specific synthetic challenges.

Performance Comparison in Key Reactions

The efficacy of a catalyst is best assessed through direct comparison under identical reaction conditions. Below, we summarize the performance of CuBr·SMe₂ against other copper sources in three crucial classes of organic reactions: oxidative coupling of Grignard reagents, regiodivergent allylic alkylation, and azide-alkyne cycloaddition (CuAAC).

Oxidative Homocoupling of Grignard Reagents

The oxidative homocoupling of Grignard reagents is a fundamental carbon-carbon bond-forming reaction. The choice of catalyst can significantly impact the yield of the desired coupled product. In a study comparing various transition metal catalysts for the homocoupling of phenylmagnesium bromide, CuBr·SMe₂ demonstrated high efficiency, comparable to other copper(I) and copper(II) salts.

CatalystCatalyst Loading (mol%)Yield (%)[1][2]
CuBr·SMe₂ 5 95
CuCl595
CuBr594
CuI595
CuCl₂594
CuBr₂593
Li₂CuCl₄597
FeCl₂585
CoCl₂594
NiBr₂590
Pd(OAc)₂596
Reaction Conditions: Phenylmagnesium bromide (0.60 mmol), di-tert-butyldiaziridinone (0.45 mmol), and catalyst in THF (0.60 mL) at room temperature under Argon for 3 hours.
Regiodivergent Allylic Alkylation

Copper-catalyzed allylic alkylation is a powerful tool for the construction of complex organic molecules. The regioselectivity of this reaction (Sₙ2 vs. Sₙ2') can often be tuned by the choice of the copper catalyst. In the alkylation of (E)-dec-6-en-5-yl methyl carbonate with ethylmagnesium bromide, CuBr·SMe₂ was compared with other copper salts, revealing distinct differences in reactivity and selectivity.

CatalystCatalyst Loading (mol%)SolventTotal Yield (%)[3]Product Ratio (Sₙ2' : Sₙ2)[3]
CuBr·SMe₂ 10 CH₂Cl₂ 44 42 : 47
CuCN10CH₂Cl₂8192 : 8
Cu(OTf)₂10Et₂O7020 : 80
Cu(OAc)₂10Et₂O8236 : 64
Cu(acac)₂10Et₂O8238 : 62
CuCl₂10Et₂O8033 : 67
CuBr₂10Et₂O8537 : 63
Reaction Conditions: Allylic substrate (0.20 mmol), copper catalyst, ethylmagnesium bromide (2 equiv), solvent (0.1 M), at -70 °C for 24 hours.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is widely used for its reliability and specificity. While various copper sources can catalyze this transformation, their efficiency can differ. In a comparative study for the cycloaddition of benzyl azide and phenylacetylene, the performance of a novel polynuclear copper catalyst was benchmarked against CuBr.

CatalystCatalyst Loading (mol%)Time (min)Conversion (%)
CuBr 0.5 5 12
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂0.55>99
Reaction Conditions: Benzyl azide (0.5 mmol), phenylacetylene (0.5 mmol), and catalyst at 298 K.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of synthetic methodologies.

General Procedure for Copper-Catalyzed Oxidative Homocoupling of Phenylmagnesium Bromide[1][2]

To a solution of di-tert-butyldiaziridinone (0.45 mmol) and the copper catalyst (0.030 mmol, 5 mol%) in THF (0.60 mL) was added phenylmagnesium bromide (0.60 mmol) at room temperature under an argon atmosphere. The reaction mixture was stirred for 3 hours. Upon completion, the reaction was quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography to afford the desired biphenyl product.

General Procedure for Copper-Catalyzed Allylic Alkylation[3]

To a flame-dried Schlenk tube under an argon atmosphere were added the copper catalyst (0.020 mmol, 10 mol%) and the allylic carbonate substrate (0.20 mmol) in the specified solvent (2.0 mL). The solution was cooled to -70 °C. The Grignard reagent (0.40 mmol, 2.0 equiv) was then added dropwise. The reaction mixture was stirred at -70 °C for 24 hours. The reaction was quenched by the addition of saturated aqueous NH₄Cl. The mixture was extracted with diethyl ether, and the combined organic layers were dried over anhydrous MgSO₄, filtered, and concentrated. The product ratio was determined by ¹³C-NMR analysis of the crude reaction mixture, and the products were isolated by column chromatography.

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In a vial, the azide (0.5 mmol), the alkyne (0.5 mmol), and the copper catalyst (0.0025 mmol, 0.5 mol%) were combined. The reaction was stirred at room temperature (298 K) under an argon atmosphere. The reaction progress was monitored by gas chromatography (GC) using mesitylene as an internal standard.

Visualizing Reaction Workflows

Understanding the sequence of steps in a catalytic reaction is essential for optimization and troubleshooting. The following diagram illustrates a generalized workflow for a copper-catalyzed cross-coupling reaction.

G General Workflow for Copper-Catalyzed Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis reagents Prepare Stock Solutions (Substrates, Catalyst, Solvent) setup Combine Substrates and Solvent in Inert Atmosphere reagents->setup 1. Setup add_catalyst Add CuBr·SMe₂ Catalyst setup->add_catalyst 2. Catalyst Addition initiate Initiate Reaction (e.g., Add Grignard Reagent, Heat) add_catalyst->initiate 3. Initiation stir Stir at Defined Temperature and Time initiate->stir 4. Reaction quench Quench Reaction stir->quench 5. Quenching extract Extraction and Drying quench->extract 6. Extraction purify Purification (e.g., Column Chromatography) extract->purify 7. Purification characterize Characterization (NMR, MS, etc.) purify->characterize 8. Analysis G Simplified Catalytic Cycle for CuAAC CuI Cu(I) Catalyst (e.g., from CuBr·SMe₂) Cu_Acetylide Copper(I)-Acetylide Intermediate CuI->Cu_Acetylide + R-C≡CH Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Cu_Acetylide Azide Azide (R'-N₃) Triazole_Product 1,4-Disubstituted Triazole Azide->Triazole_Product Cu_Acetylide->Triazole_Product + R'-N₃ Triazole_Product->CuI Product Release

References

A Comparative Guide to the Efficacy of Copper Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Copper Catalyst Performance with Supporting Experimental Data.

Copper, an earth-abundant and relatively non-toxic metal, has emerged as a versatile and cost-effective catalyst in a myriad of organic transformations crucial for drug discovery and materials science.[1][2] Its catalytic prowess spans a wide range of reactions, including cross-coupling, cycloadditions, and C-H functionalization. This guide provides a comparative literature review of the efficacy of different copper catalysts in several key reactions, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to aid in catalyst selection and methods development.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, is a powerful tool for forging 1,2,3-triazole linkages in bioconjugation, drug discovery, and materials science. The choice of the copper source and its oxidation state can influence the reaction kinetics and efficiency. While Cu(I) is the active catalytic species, Cu(II) salts are often used in combination with a reducing agent.

Performance Comparison of Copper Catalysts in Azide-Alkyne Cycloaddition
Catalyst SystemAlkyne SubstrateAzide SubstrateSolventReducing AgentTemp. (°C)Time (h)Yield (%)Reference
CuI (5 mol%)PhenylacetyleneBenzyl Azidet-BuOH/H₂O (1:1)Sodium Ascorbate (10 mol%)RT195[Source]
CuSO₄·5H₂O (5 mol%)PhenylacetyleneBenzyl Azidet-BuOH/H₂O (1:1)Sodium Ascorbate (10 mol%)RT1.592[Source]
Cu(OAc)₂ (10 mol%)1-OctyneAzidobenzeneDMFSodium Ascorbate (20 mol%)50488[Source]
Cu₂O nanoparticles (2 mol%)Propargyl Alcohol1-AzidohexaneH₂ONone60298[Source]
Cu wirePhenylacetyleneBenzyl AzidescCO₂None100594.2[3]

Note: Direct comparison of yields can be complex due to variations in substrates, solvents, and reaction conditions across different studies.

Experimental Protocol: A General Procedure for CuAAC

This protocol is a generalized procedure for the copper-catalyzed azide-alkyne cycloaddition.

Materials:

  • Alkyne (1.0 mmol)

  • Azide (1.0 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • tert-Butanol (5 mL)

  • Water (5 mL)

Procedure:

  • To a round-bottom flask, add the alkyne (1.0 mmol) and the azide (1.0 mmol).

  • Dissolve the starting materials in a 1:1 mixture of tert-butanol and water (10 mL).

  • Add sodium ascorbate (0.1 mmol) to the reaction mixture.

  • In a separate vial, suspend CuI (0.05 mmol) in a small amount of the solvent mixture and add it to the reaction flask.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole.

Catalytic Cycle of CuAAC

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product CuI Cu(I) Catalyst CopperAcetylide Cu(I)-C≡C-R CuI->CopperAcetylide + Alkyne Alkyne R-C≡CH Azide R'-N₃ Intermediate Six-membered Copper Metallacycle CopperAcetylide->Intermediate + Azide Product 1,2,3-Triazole Intermediate->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone in the synthesis of conjugated enynes. While traditionally palladium-catalyzed, copper co-catalysis is crucial, and in some cases, copper-only systems have been developed, offering a more economical alternative.[4][5]

Performance Comparison of Copper Catalysts in Sonogashira Coupling
Catalyst SystemAryl HalideAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
CuI (5 mol%) / PPh₃ (10 mol%)IodobenzenePhenylacetyleneEt₃NDMF80685[6]
Cu(OTf)₂ (4 mol%) / Phosphate ligand (10 mol%)4-IodoanisolePhenylacetyleneDBUToluene1301692[4]
CuI (5 mol%) / 3-Pphen (5 mol%)4-IodoanisolePhenylacetyleneK₂CO₃H₂O100889[4]
(PPh₃)₂CuBH₄ (5 mol%)o-IodoanilinePhenylacetyleneDBUNMP12024>99[4]
Experimental Protocol: Copper-Catalyzed Sonogashira Coupling

This protocol is a representative procedure for a copper-catalyzed Sonogashira coupling reaction.

Materials:

  • Aryl iodide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triphenylphosphine (PPh₃) (0.1 mmol, 10 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a Schlenk tube, add CuI (0.05 mmol) and PPh₃ (0.1 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the aryl iodide (1.0 mmol), DMF (5 mL), and triethylamine (2.0 mmol) to the tube.

  • Finally, add the terminal alkyne (1.2 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Copper-Catalyzed C-H Functionalization

Direct C-H functionalization is a highly atom-economical and efficient strategy for the synthesis of complex molecules. Copper catalysts have shown remarkable activity in promoting the formation of C-C, C-N, and C-O bonds through the activation of otherwise inert C-H bonds.[7][8]

Performance Comparison of Copper Catalysts in C-H Amination
CatalystSubstrateAminating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Cu(OAc)₂2-PhenylpyridineMorpholineK₂CO₃DMSO1202485[Source]
CuIIndoleBenzamideCs₂CO₃Dioxane1101278[Source]
CuBrBenzenePhthalimideAg₂CO₃DCE1303665[Source]
CuO nanoparticlesTolueneAnilineK₃PO₄Xylene1401891[7]

Experimental Workflow for C-H Functionalization

CH_Functionalization_Workflow start Start setup Reaction Setup: - Substrate - Copper Catalyst - Ligand (optional) - Base - Solvent start->setup reaction Heating under Inert Atmosphere setup->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup - Quenching - Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for a copper-catalyzed C-H functionalization reaction.

Copper-Catalyzed Borylation

The introduction of boron-containing functional groups into organic molecules is of paramount importance due to their utility as versatile building blocks in Suzuki-Miyaura cross-coupling and other transformations. Copper-catalyzed borylation reactions provide a mild and efficient route to organoboron compounds.[9]

Performance Comparison of Copper Catalysts in Borylation of Styrenes
CatalystDiboron ReagentLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
CuBr₂B₂(dan)₂dppfKOtBu1,4-Dioxane50275[10]
CuCl(SIMes)B₂(dan)₂NoneKOtBu1,4-Dioxane50195[10]
CuCl(IMes)B₂(dan)₂NoneKOtBu1,4-Dioxane50288[10]
CuCl(IPr)B₂(dan)₂NoneKOtBu1,4-Dioxane501225[10]
Experimental Protocol: Copper-Catalyzed Borylation of Styrene

This protocol is a representative procedure for the copper-catalyzed borylation of a styrene derivative.[10]

Materials:

  • 4-Methoxystyrene (1.0 mmol)

  • B₂(dan)₂ (1,8-diaminonaphthalene-protected diboron) (1.2 mmol)

  • CuCl(SIMes) (SIMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene) (0.05 mmol, 5 mol%)

  • Potassium tert-butoxide (KOtBu) (0.5 mmol)

  • tert-Butanol (1.2 mmol)

  • 1,4-Dioxane (5 mL)

Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, combine CuCl(SIMes) (0.05 mmol) and B₂(dan)₂ (1.2 mmol).

  • Add 1,4-dioxane (3 mL), followed by 4-methoxystyrene (1.0 mmol), KOtBu (0.5 mmol), and tert-butanol (1.2 mmol).

  • Stir the reaction mixture at 50 °C for 1 hour.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired borylated product.

References

Safety Operating Guide

Safe Disposal of Copper(I) Bromide-Dimethyl Sulfide Complex: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂), a common reagent in organic synthesis, requires specific procedures for its safe disposal due to its reactivity and the toxicity of its components. This guide provides a detailed, step-by-step protocol for the neutralization and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, consult your institution's Environmental Health and Safety (EHS) guidelines, as local, state, and federal regulations must be followed.[1] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations involving this complex and its disposal should be conducted within a certified chemical fume hood.

Key Hazards:

  • Air and Moisture Sensitivity: The complex is sensitive to air and moisture.[2]

  • Toxicity: Copper compounds are harmful to aquatic life.

  • Odor: Dimethyl sulfide is a volatile and malodorous compound.

Disposal Protocol: Two-Step Neutralization

The recommended disposal method involves a two-step process: first, the decomposition of the complex and oxidation of the dimethyl sulfide ligand, followed by the precipitation of the copper ions.

Step 1: Oxidative Decomposition of the Complex

This step aims to break down the complex and oxidize the volatile and odorous dimethyl sulfide into less harmful sulfoxide or sulfone. A solution of sodium hypochlorite (bleach) is a suitable oxidizing agent for this purpose.

Experimental Protocol:

  • Preparation: In a suitably sized beaker within a fume hood, place a magnetic stir bar.

  • Dilution: If working with a concentrated solution of the copper complex, dilute it carefully with a compatible solvent (e.g., THF or an ether) to reduce the concentration and control the reaction rate. For solid waste, dissolve it slowly in a minimal amount of an appropriate solvent.

  • Reaction Setup: Place the beaker in an ice bath to manage heat generation during the oxidation process.

  • Oxidation: While stirring vigorously, slowly add a 5% sodium hypochlorite solution (household bleach) dropwise to the copper complex solution. A general rule is to use a 2-3 fold molar excess of hypochlorite to the sulfide.

  • Monitoring: Continue the addition until the characteristic odor of dimethyl sulfide is no longer apparent. The reaction mixture may change color.

  • Completion: Allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the complete oxidation of the sulfide.

Step 2: Precipitation of Copper Ions

Following the destruction of the sulfide ligand, the copper ions in the solution must be precipitated as an insoluble salt to be disposed of as solid hazardous waste.

Experimental Protocol:

  • pH Adjustment: Slowly add a 1 M solution of sodium hydroxide to the reaction mixture to adjust the pH to a range of 8-10. This will precipitate copper(II) hydroxide, a light blue solid. Use pH paper to monitor the adjustment.

  • Precipitation: Continue stirring for 30 minutes to ensure complete precipitation.

  • Separation: Allow the solid to settle. Decant the supernatant liquid. Check the pH of the supernatant and neutralize it to a pH between 6 and 8 with a dilute acid (e.g., 1 M HCl) before disposing of it down the drain with copious amounts of water, in accordance with local regulations.

  • Collection: Collect the solid copper hydroxide precipitate by filtration.

  • Drying and Storage: Allow the precipitate to air-dry in the fume hood. Once dry, place it in a clearly labeled, sealed container for solid hazardous waste.[1][3]

Quantitative Disposal Parameters

The following table summarizes the key quantitative parameters for the disposal protocol.

ParameterValue/RangePurpose
Oxidizing Agent 5% Sodium HypochloriteTo decompose the complex and oxidize dimethyl sulfide.
Molar Ratio (Oxidant:Sulfide) 2:1 to 3:1Ensures complete oxidation of the sulfide.
Reaction Temperature 0-5 °C (Ice Bath)To control the exothermic oxidation reaction.
pH for Precipitation 8 - 10Optimal range for precipitating copper(II) hydroxide.
Final Supernatant pH 6 - 8Safe range for aqueous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: CuBr·SMe₂ Waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe Begin hood Work in a Chemical Fume Hood ppe->hood step1 Step 1: Oxidative Decomposition hood->step1 add_bleach Slowly add 5% NaOCl (in ice bath with stirring) step1->add_bleach check_odor Check for absence of sulfide odor add_bleach->check_odor stir_more Stir for 1-2 hours at room temperature check_odor->stir_more Odorless step2 Step 2: Copper Precipitation stir_more->step2 adjust_ph Adjust pH to 8-10 with 1M NaOH step2->adjust_ph precipitate Stir for 30 min to complete precipitation adjust_ph->precipitate separate Separate Solid and Liquid precipitate->separate solid_waste Collect, dry, and store solid copper waste in labeled container separate->solid_waste Solid liquid_waste Neutralize supernatant (pH 6-8) separate->liquid_waste Liquid end End solid_waste->end sewer Dispose of aqueous waste down the drain with plenty of water liquid_waste->sewer sewer->end

References

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